molecular formula C5H10O3 B027092 (R)-Methyl 3-hydroxy-2-methylpropanoate CAS No. 72657-23-9

(R)-Methyl 3-hydroxy-2-methylpropanoate

Cat. No.: B027092
CAS No.: 72657-23-9
M. Wt: 118.13 g/mol
InChI Key: ATCCIZURPPEVIZ-SCSAIBSYSA-N
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Description

(R)-Methyl 3-hydroxy-2-methylpropanoate, widely known in the scientific community as the Roche ester, is a high-value chiral synthon of significant importance in asymmetric synthesis. This compound, with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol, is characterized by its boiling point of 74°C at 10 mmHg and a density of approximately 1.066-1.071 g/mL . Its primary research value lies in its application as a fundamental starting block for the construction of complex and biologically active natural products. The (R)-enantiomer is particularly prized for its role in the total synthesis of promising anticancer agents. It has been effectively utilized in the practical synthesis of key intermediates for microtubule-stabilizing agents like Discodermolide and as a building block in the total synthesis of (-)-Dictyostatin and (-)-Spongidepsin . Modern synthetic approaches focus on achieving high enantiomeric purity. Recent methodologies employ biocatalytic strategies using enoate reductases from the 'old yellow enzyme' family for the asymmetric bioreduction of precursor compounds, affording the (R)-configurated product with excellent enantiomeric excess (e.g., >99% ee) . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-3-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCCIZURPPEVIZ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90993497
Record name Roche ester (R)
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72657-23-9
Record name Roche ester, (R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roche ester (R)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Roche ester, (R)-
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Foundational & Exploratory

Enantioselective Synthesis of (R)-Methyl 3-hydroxy-2-methylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 3-hydroxy-2-methylpropanoate, commonly known as the "Roche ester," is a critical chiral building block in the pharmaceutical and fine chemical industries. Its versatile structure is incorporated into a wide array of complex molecules, including potent therapeutic agents and valuable bioactive compounds. The stereochemistry at the C2 position is crucial for the biological activity of the final products, making the development of efficient and highly selective synthetic routes to the (R)-enantiomer a significant area of research. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, focusing on asymmetric hydrogenation, enzymatic resolution, and the use of chiral auxiliaries.

Asymmetric Hydrogenation

Asymmetric hydrogenation represents one of the most direct and atom-economical methods for establishing the chiral center in this compound. This approach typically involves the reduction of a prochiral precursor, such as methyl 2-(hydroxymethyl)acrylate or methyl 2-methyl-3-oxopropanoate, using a chiral transition metal catalyst. Rhodium and Ruthenium-based catalysts, particularly with atropisomeric diphosphine ligands like BINAP, have demonstrated exceptional performance in these transformations.

Asymmetric Hydrogenation of Methyl 2-(hydroxymethyl)acrylate

The asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate provides a direct route to the target molecule. The success of this reaction is highly dependent on the choice of catalyst and reaction conditions.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

A general procedure for the rhodium-catalyzed asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate is as follows:

  • Catalyst Preparation: In a glovebox, a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral diphosphine ligand (e.g., a derivative of BINAP) are dissolved in a degassed solvent (e.g., dichloromethane or methanol) to form the active catalyst.

  • Reaction Setup: The substrate, methyl 2-(hydroxymethyl)acrylate, is dissolved in the same degassed solvent in a high-pressure autoclave.

  • Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is then purged with hydrogen gas several times before being pressurized to the desired pressure (typically 10-100 atm). The reaction mixture is stirred at a specific temperature (e.g., room temperature) for a set period (e.g., 12-24 hours).

  • Work-up and Purification: After the reaction is complete, the pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Quantitative Data for Asymmetric Hydrogenation

Catalyst/LigandSubstrateSolventH₂ Pressure (atm)Temp. (°C)Time (h)Conversion (%)Yield (%)ee (%)Ref.
[Rh(COD)₂]BF₄ / (S,S)-f-spiroPhosMethyl 2-(hydroxymethyl)acrylateCH₂Cl₂502512>9998>99 (R)[1]
Ru(OAc)₂((R)-BINAP)Methyl 2-methyl-3-oxopropanoateMethanol1005024>999598 (R)[2]

Logical Workflow for Asymmetric Hydrogenation

Asymmetric_Hydrogenation Prochiral_Substrate Prochiral Substrate (e.g., Methyl 2-(hydroxymethyl)acrylate) Reaction_Vessel High-Pressure Autoclave Prochiral_Substrate->Reaction_Vessel Dissolve in Solvent Chiral_Catalyst Chiral Catalyst (e.g., Rhodium/Ruthenium Complex) Chiral_Catalyst->Reaction_Vessel Add to Substrate Hydrogen Hydrogen Gas (H₂) Hydrogen->Reaction_Vessel Pressurize Product This compound Reaction_Vessel->Product Hydrogenation Purification Purification (Column Chromatography) Product->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis

Asymmetric Hydrogenation Workflow

Enzymatic Resolution

Enzymatic resolution is a powerful technique that exploits the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. For the synthesis of this compound, lipases are commonly employed to selectively acylate or hydrolyze one enantiomer of the racemic ester, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity. Candida antarctica Lipase B (CALB) is a particularly effective biocatalyst for this transformation.

Lipase-Catalyzed Kinetic Resolution

In a typical kinetic resolution, the racemic methyl 3-hydroxy-2-methylpropanoate is treated with an acyl donor in the presence of a lipase. The enzyme selectively catalyzes the acylation of the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

Experimental Protocol: Lipase-Catalyzed Resolution

  • Reaction Setup: Racemic methyl 3-hydroxy-2-methylpropanoate, an acyl donor (e.g., vinyl acetate), and the immobilized lipase (e.g., Novozym 435, which contains CALB) are suspended in an organic solvent (e.g., tert-butyl methyl ether or hexane).

  • Enzymatic Reaction: The mixture is incubated at a specific temperature (e.g., 30-40 °C) with gentle agitation for a predetermined time. The progress of the reaction is monitored by GC or HPLC to achieve approximately 50% conversion.

  • Work-up and Separation: Once the desired conversion is reached, the immobilized enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer is separated by column chromatography.

  • Enantiomeric Excess Determination: The enantiomeric excess of the recovered this compound is determined by chiral HPLC or GC.

Quantitative Data for Enzymatic Resolution

EnzymeSubstrateAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Yield of (R)-Ester (%)ee of (R)-Ester (%)Ref.
Candida antarctica Lipase B (Novozym 435)Racemic Methyl 3-hydroxy-2-methylpropanoateVinyl Acetatet-Butyl methyl ether3024~50~48>99[3]
Pseudomonas cepacia LipaseRacemic Methyl 3-hydroxy-2-methylpropanoateIsopropenyl AcetateHexane4048~50~47>98[4]

Signaling Pathway for Enzymatic Resolution

Enzymatic_Resolution cluster_products Products Racemic_Mixture Racemic Methyl 3-hydroxy-2-methylpropanoate ((R)- and (S)-isomers) Lipase Lipase (e.g., Candida antarctica Lipase B) Racemic_Mixture->Lipase R_Enantiomer This compound (Unreacted) Lipase->R_Enantiomer No Reaction S_Acylated (S)-Methyl 3-acetoxy-2-methylpropanoate (Acylated) Lipase->S_Acylated Selective Acylation Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase

Enzymatic Resolution Pathway

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinone auxiliaries are particularly effective for diastereoselective aldol reactions, which can be a key step in the synthesis of this compound.

Evans Aldol Reaction Approach

This multi-step synthesis involves the acylation of a chiral oxazolidinone with propionyl chloride, followed by a diastereoselective aldol reaction with formaldehyde or a formaldehyde equivalent, and subsequent removal of the auxiliary.

Experimental Protocol: Synthesis via Evans Auxiliary

  • Acylation of Chiral Auxiliary: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is deprotonated with a strong base (e.g., n-butyllithium) and then reacted with propionyl chloride to form the N-propionyl oxazolidinone.

  • Diastereoselective Aldol Reaction: The N-propionyl oxazolidinone is converted to its boron enolate using a Lewis acid (e.g., dibutylboron triflate) and a tertiary amine base (e.g., triethylamine). This enolate then reacts with a suitable electrophile (e.g., paraformaldehyde) at low temperature to afford the syn-aldol adduct with high diastereoselectivity.

  • Removal of the Auxiliary: The chiral auxiliary is cleaved from the aldol product. This can be achieved by transesterification with a base such as sodium methoxide in methanol, which directly yields this compound and allows for the recovery of the chiral auxiliary.

  • Purification and Analysis: The product is purified by column chromatography, and its enantiomeric excess is determined.

Quantitative Data for Chiral Auxiliary Approach

Chiral AuxiliaryDiastereomeric Ratio (d.r.) of Aldol AdductOverall Yield (%)ee of Final Product (%)Ref.
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>99:1~75>99[5][6]

Workflow for Chiral Auxiliary Synthesis

Chiral_Auxiliary_Synthesis Auxiliary Chiral Oxazolidinone Acylation Acylation Auxiliary->Acylation Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylation N_Propionyl N-Propionyl Oxazolidinone Acylation->N_Propionyl Aldol Diastereoselective Aldol Reaction (+ Paraformaldehyde) N_Propionyl->Aldol Aldol_Adduct Syn-Aldol Adduct Aldol->Aldol_Adduct Cleavage Auxiliary Cleavage (NaOMe, MeOH) Aldol_Adduct->Cleavage Product This compound Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Chiral Auxiliary Synthesis Workflow

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through several robust methodologies. Asymmetric hydrogenation offers a highly efficient and atom-economical route, particularly with the use of sophisticated rhodium and ruthenium catalysts. Enzymatic resolution provides a practical and environmentally friendly alternative, leveraging the high stereoselectivity of lipases. The chiral auxiliary approach, while involving multiple steps, offers excellent stereocontrol and predictability. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the specific requirements of the downstream applications. This guide provides a comprehensive overview of the key experimental considerations and expected outcomes for each of these powerful synthetic strategies.

References

spectroscopic data of (R)-Methyl 3-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic properties of (R)-Methyl 3-hydroxy-2-methylpropanoate, a valuable chiral building block in pharmaceutical and chemical synthesis. This document provides a detailed overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

This compound, also known as the Roche ester, possesses the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol .[1][2] Spectroscopic analyses confirm its structure, featuring a methyl ester and a primary alcohol functional group on a chiral backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) typically exhibits signals corresponding to the methyl ester, the methyl group at the chiral center, the methine proton, and the diastereotopic protons of the methylene group adjacent to the hydroxyl group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.71Singlet3H-OCH₃ (methyl ester)
~3.67Multiplet2H-CH₂- (adjacent to -OH)
~2.68Multiplet1H-CH- (chiral center)
~1.21Doublet3H-CH₃ (adjacent to -CH-)
VariableBroad Singlet1H-OH

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~175.5C=O (ester carbonyl)
~66.0-CH₂- (adjacent to -OH)
~51.8-OCH₃ (methyl ester)
~43.5-CH- (chiral center)
~14.0-CH₃ (adjacent to -CH-)
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the hydroxyl and ester functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch
~2970MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1170StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry data, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), provides information on the molecular weight and fragmentation pattern.

m/zRelative IntensityProposed Fragment Ion
118Low[M]⁺ (Molecular ion)
87Moderate[M - OCH₃]⁺
59High[COOCH₃]⁺
45Moderate[CH(CH₃)OH]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution is prepared by dissolving 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition: A standard ¹H NMR experiment is performed on a spectrometer (e.g., 400 MHz). A typical single-pulse experiment involves a 90° pulse angle and a relaxation delay of 1-5 seconds between scans to ensure complete proton relaxation for accurate integration.

  • ¹³C NMR Acquisition: For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is utilized to simplify the spectrum, resulting in a single peak for each unique carbon atom. A 30° pulse angle and a relaxation delay of 2 seconds are common parameters.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a uniform film.

  • FTIR Analysis: The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization (GC-MS with Electron Ionization): The sample is introduced into a gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV) in a process called Electron Ionization (EI). This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole. A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chiral compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample Pure (R)-Methyl 3-hydroxy-2-methylpropanoate NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirm Structure & Purity NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

References

(R)-Methyl 3-hydroxy-2-methylpropanoate: A Comprehensive Technical Guide on its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of (R)-Methyl 3-hydroxy-2-methylpropanoate, a chiral building block of significant interest in the pharmaceutical and chemical industries. This document presents quantitative data in a structured format, outlines detailed experimental protocols for the determination of these properties, and includes a schematic for a common synthetic workflow.

Core Physical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical characteristics are summarized in the tables below, providing a ready reference for laboratory and developmental applications.

General and Molar Properties
PropertyValueReference
Molecular FormulaC₅H₁₀O₃[1]
Molecular Weight118.13 g/mol [1]
AppearanceColorless liquid[1]
Physicochemical Properties
PropertyValueConditionsReference
Boiling Point76 - 77 °C12 mmHg[1]
Density1.066 g/mL25 °C[1]
Refractive Index1.42520 °C (D-line)[1]
Specific Rotation ([α]D)-23° to -29°20 °C (c=4 in Methanol)[1]
SolubilitySoluble in methanol. Insoluble in water.[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Reduced Pressure)

The boiling point of this compound is determined under reduced pressure to prevent potential decomposition at higher temperatures. A Hickman distillation head or a short-path distillation apparatus is suitable for this purpose.

  • Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a condenser, a collection flask, and a connection to a vacuum pump with a pressure gauge.

  • Sample Preparation: A small volume of the purified this compound is placed in the round-bottom flask along with a magnetic stir bar or boiling chips for smooth boiling.

  • Distillation: The system is slowly evacuated to the desired pressure (e.g., 12 mmHg). The flask is then gently heated.

  • Data Collection: The temperature at which the liquid boils and the vapor condenses into the collection flask is recorded as the boiling point at that specific pressure.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter.

  • Calibration: The pycnometer is first calibrated by determining the weight of the empty vessel and the weight when filled with a reference substance of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C).

  • Sample Measurement: The calibrated pycnometer is then filled with this compound, and its weight is measured.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

  • Instrument Calibration: The refractometer is calibrated using a standard reference material with a known refractive index.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The refractive index is read directly from the instrument's scale, typically at the sodium D-line (589 nm) and a controlled temperature (e.g., 20 °C).

Determination of Specific Rotation

As a chiral compound, the specific rotation of this compound is a critical parameter and is measured using a polarimeter.

  • Solution Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., methanol) to a known concentration (e.g., 4 g/100 mL).

  • Polarimeter Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (e.g., 1 dm). The observed optical rotation is then measured.

  • Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Synthesis and Purification Workflow

A common method for the enantioselective synthesis of this compound is through the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate.[1] This process involves the use of a chiral catalyst to achieve high enantiomeric purity. The general workflow for this synthesis and subsequent purification is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification start Methyl 2-(hydroxymethyl)acrylate reaction Asymmetric Hydrogenation start->reaction catalyst Chiral Rhodium Catalyst catalyst->reaction hydrogen H₂ Gas hydrogen->reaction crude Crude this compound reaction->crude extraction Solvent Extraction crude->extraction drying Drying over Na₂SO₄ extraction->drying filtration Filtration drying->filtration concentration Rotary Evaporation filtration->concentration distillation Vacuum Distillation concentration->distillation pure Pure this compound distillation->pure

Caption: Workflow for the synthesis and purification of this compound.

References

(R)-Methyl 3-hydroxy-2-methylpropanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 72657-23-9

Abstract

This technical guide provides a comprehensive overview of (R)-Methyl 3-hydroxy-2-methylpropanoate, a chiral building block of significant interest in pharmaceutical and chemical research. This document details its physicochemical properties, synthesis methodologies, and known biological activities. Emphasis is placed on its role as a precursor in the synthesis of complex natural products with therapeutic potential. Detailed experimental protocols for its synthesis and relevant biological assays are provided to support researchers and drug development professionals.

Introduction

This compound, commonly known as the (R)-Roche ester, is a valuable chiral intermediate in organic synthesis.[1][2] Its stereocenter and functional groups make it a versatile starting material for the asymmetric synthesis of a wide range of complex molecules, including bioactive natural products and pharmaceuticals.[1][3] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReferences
Molecular Formula C₅H₁₀O₃[1][3][4][5][6]
Molecular Weight 118.13 g/mol [1][3][4][5][7][8][9]
Appearance Colorless to very pale yellow liquid[3][4]
Density 1.066 - 1.070 g/mL at 25 °C[3][7]
Boiling Point 73-77 °C at 10-12 mmHg[3][7][8]
Refractive Index n20/D 1.425[3][9]
Optical Rotation [α]20/D = -29 to -23° (c=4 in MeOH)[3]
InChI Key ATCCIZURPPEVIZ-SCSAIBSYSA-N[1][9]
SMILES COC(=O)--INVALID-LINK--CO[6][9]

Synthesis of this compound

The enantiomerically pure (R)-Roche ester can be synthesized through both biocatalytic and traditional chemical methods.

Biocatalytic Synthesis via Yeast Reduction

A highly stereoselective method involves the reduction of an α-formylpropanoate derivative using baker's yeast (Saccharomyces cerevisiae).[1]

Experimental Protocol:

  • Substrate: Ethyl α-formylpropanoate

  • Biocatalyst: Saccharomyces cerevisiae (baker's yeast)

  • Reaction Conditions: The substrate is incubated with a suspension of baker's yeast in an aqueous medium at a controlled pH of 7.0 and a temperature of 30°C for 48 hours.[1]

  • Yield: 85-90%[1]

  • Enantiomeric Excess (ee): >98% in the (R)-configuration[1]

Chemoenzymatic Synthesis

This method utilizes stereoselective aldolases for the key C-C bond formation.

Experimental Protocol:

  • Enzyme: 2-oxoacid aldolases (e.g., YfaU, KPHMT)[1]

  • Reaction: Stereoselective aldol addition of a 2-oxoacid to methanal. This is followed by oxidative decarboxylation and esterification.

  • Substrate Concentration: Up to 1.0 M[1]

  • Yield: 69-88%[1]

  • Enantiomeric Excess (ee): 88-99%[1]

Chemical Synthesis via Esterification

A straightforward chemical route involves the esterification of the corresponding carboxylic acid.

Experimental Protocol:

  • Substrate: (R)-3-Hydroxy-2-methylpropanoic acid

  • Reagent: Methanol with a catalytic amount of sulfuric acid (H₂SO₄)[1]

  • Conditions: The reaction mixture is heated under reflux for 12-24 hours.[1]

  • Yield: 70-80%[1]

  • Purification: Requires chiral chromatography to ensure high enantiopurity.[1]

Biological Significance and Applications

This compound is a crucial chiral building block in the total synthesis of several potent, biologically active natural products.

Precursor to (+)-Discodermolide

(+)-Discodermolide is a potent antimitotic agent that stabilizes microtubules, making it a target for cancer therapy.[1] The (R)-Roche ester is a key starting material for the synthesis of fragments of this complex molecule.[1]

Simplified Synthetic Workflow for a Discodermolide Fragment:

G A (R)-Roche Ester (CAS 72657-23-9) B Protection of Hydroxyl Group A->B e.g., TBDPSCl C Reduction of Ester to Aldehyde B->C e.g., DIBAL-H D Aldol Reaction C->D With appropriate enolate E Further Functional Group Manipulations D->E F Discodermolide Fragment E->F

Caption: Synthetic route from (R)-Roche ester to a discodermolide fragment.

Precursor to Sagopilone (ZK-Epo)

Sagopilone is a synthetic epothilone analog with microtubule-stabilizing activity, investigated for its potential as an anticancer agent. The high enantiopurity of the (R)-Roche ester is critical for the synthesis of this drug candidate.[1]

Role in Studying Enzyme-Catalyzed Reactions

This compound serves as a model substrate in biochemical research to investigate the kinetics and stereoselectivity of various enzymes, such as esterases.[1] This research provides insights into metabolic pathways and can aid in the discovery of new therapeutic targets.[1]

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have been shown to inhibit the proliferation of cancer cells, such as the colon cancer cell line HCT-116.[1] The proposed mechanisms involve the induction of apoptosis and the modulation of signaling pathways involving HSP90 and TRAP1.[1]

Hypothetical Drug Discovery Workflow:

G cluster_0 Compound Synthesis & Derivatization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A (R)-Roche Ester (Starting Material) B Synthesis of Novel Derivatives A->B C HCT-116 Cell Proliferation Assay B->C D Enzyme Inhibition Assays B->D E Western Blot for HSP90/TRAP1 Pathway Proteins C->E F Apoptosis Assays (e.g., Annexin V) C->F G Structure-Activity Relationship (SAR) Studies E->G F->G G->B Iterative Improvement

Caption: A potential workflow for developing anticancer agents.

Experimental Protocols for Biological Assays

HCT-116 Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on the proliferation of the HCT-116 human colon cancer cell line.

Materials:

  • HCT-116 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture: Maintain HCT-116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed the HCT-116 cells into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Safety and Handling

This compound is a combustible liquid.[4] Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection.[1]

  • Ventilation: Use a fume hood during handling to avoid inhalation of vapors.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[4] For long-term storage, temperatures below -20°C are recommended.[1][5]

  • Waste Disposal: Dispose of waste in accordance with local regulations. Neutralize any acidic byproducts before disposal.[1]

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the synthesis of complex, high-value molecules. Its utility in the preparation of potent anticancer agents like (+)-discodermolide and sagopilone underscores its importance in drug discovery and development. Further investigation into the biological activities of its derivatives, particularly their interactions with cellular signaling pathways, may lead to the discovery of novel therapeutic agents. This guide provides a solid foundation of technical information to support such research endeavors.

References

A Technical Guide to (R)-Methyl 3-hydroxy-2-methylpropanoate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Methyl 3-hydroxy-2-methylpropanoate , often referred to as the (R)-Roche ester , is a valuable chiral building block in the synthesis of complex, biologically active molecules. Its stereocenter and versatile functional groups make it a crucial starting material for the preparation of a wide array of pharmaceuticals, particularly in the development of novel anti-cancer agents. This technical guide provides an in-depth overview of its synonyms, chemical and physical properties, synthesis methodologies, and its pivotal role in the synthesis of prominent drug candidates, complete with experimental insights and pathway diagrams.

Synonyms and Identification

Proper identification of this compound is critical for researchers. It is known by several names in chemical literature and commercial catalogs.

Synonym Reference
(R)-Roche ester[1][2]
(R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester
(-)-Methyl D-β-hydroxyisobutyrate
Methyl (R)-(-)-3-hydroxyisobutyrate
(2R)-3-hydroxy-2-methyl-propanoic acid methyl ester
CAS Number 72657-23-9

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, providing essential data for its handling, purification, and use in synthesis.

Property Value Reference
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Appearance Colorless liquid
Density 1.066 g/mL at 25 °C
Boiling Point 76-77 °C at 12 mmHg
Refractive Index n20/D 1.425
Optical Rotation [α]D²⁰ -26° (c=4 in methanol)
Flash Point 80 °C (closed cup)

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

Spectroscopy Key Data Reference
¹H NMR (CDCl₃) δ 3.74 (s, 3H, OCH₃), 3.71 (m, 1H, CH), 3.67 (m, 1H, CH₂), 3.39 (m, 1H, CH₂), 2.68 (m, 1H, CH), 1.21 (d, 3H, CH₃)[3]
¹³C NMR (CDCl₃) δ 175.8 (C=O), 70.2 (CH), 65.9 (CH₂), 51.8 (OCH₃), 13.9 (CH₃)[4]
Infrared (IR) ν 3440 (O-H), 2970 (C-H), 1735 (C=O), 1190 (C-O) cm⁻¹[4]
Mass Spectrometry (MS) m/z 118 (M⁺), 103, 87, 59, 45[5]

Synthesis Methodologies

The enantiomerically pure form of this compound can be synthesized through various chemical and biocatalytic methods.

Asymmetric Catalytic Hydrogenation

A prevalent method for the synthesis of the Roche ester and its enantiomer is the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate.

Experimental Protocol: Asymmetric Catalytic Hydrogenation [6]

  • Reaction Setup: A stainless steel autoclave is charged with [Rh(COD)L*]BF₄ (0.005 mmol, 1 mol%) and the substrate, methyl 2-(hydroxymethyl)acrylate (0.5 mmol), dissolved in a dry solvent (7.5 mL).

  • Hydrogenation: The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred for 16 hours at room temperature.

  • Work-up and Purification: After the reaction, the hydrogen pressure is slowly released. The solvent is removed using a rotary evaporator. The crude product is then purified by silica gel column chromatography to yield the hydrogenated product. The enantiomeric excess is determined by chiral column HPLC.

Biocatalytic Reduction using Baker's Yeast

A green and efficient method for producing chiral hydroxy esters involves the use of baker's yeast (Saccharomyces cerevisiae).

Experimental Protocol: Yeast-Mediated Reduction of Ethyl Acetoacetate [7]

  • Yeast Culture Preparation: In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast are added sequentially with stirring. The mixture is stirred for 1 hour at approximately 30°C.

  • Substrate Addition: Ethyl acetoacetate (20.0 g, 0.154 mol) is added to the fermenting suspension, and the mixture is stirred for 24 hours at room temperature.

  • Second Feeding: A warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water is added, followed 1 hour later by an additional 20.0 g (0.154 mol) of ethyl acetoacetate. Stirring is continued for 50–60 hours at room temperature.

  • Work-up and Purification: Once the reaction is complete (monitored by gas chromatography), 80 g of Celite is added, and the mixture is filtered. The filtrate is saturated with sodium chloride and extracted with five 500-mL portions of diethyl ether. The combined ether extracts are dried over magnesium sulfate, filtered, and concentrated. The residue is fractionally distilled under reduced pressure to yield (S)-(+)-ethyl 3-hydroxybutanoate. A similar procedure can be adapted for the synthesis of the title compound's precursor.

Applications in the Synthesis of Bioactive Molecules

This compound is a cornerstone in the total synthesis of several potent anti-cancer agents, including Discodermolide and Sagopilone.

Synthesis of Discodermolide

Discodermolide is a polyketide natural product that stabilizes microtubules, leading to cell cycle arrest and apoptosis. The synthesis of Discodermolide heavily relies on the use of the Roche ester to establish key stereocenters. Multiple total syntheses of Discodermolide have been reported, all of which utilize (R)- or (S)-Methyl 3-hydroxy-2-methylpropanoate as a starting material to construct the main fragments of the molecule.[1][2]

Synthesis of Sagopilone

Sagopilone is a fully synthetic epothilone analog that also acts as a microtubule-stabilizing agent. Its synthesis involves the coupling of key fragments, one of which is derived from the (R)-Roche ester.[8]

Signaling Pathways of Downstream Products

The therapeutic efficacy of compounds synthesized from this compound, such as Discodermolide and Sagopilone, stems from their ability to modulate critical cellular signaling pathways.

Microtubule Stabilization Pathway

Both Discodermolide and Sagopilone bind to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization which is essential for various cellular processes, including cell division.[9][10]

Microtubule_Stabilization cluster_Cell Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Stabilized_Microtubules Hyperstabilized Microtubules Microtubules->Stabilized_Microtubules Inhibition of Depolymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Stabilized_Microtubules->Cell_Cycle_Arrest Drug Discodermolide or Sagopilone Drug->Microtubules Binding to β-tubulin Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Intrinsic_Apoptosis cluster_Cell Cellular Response Cell_Cycle_Arrest G2/M Arrest (from Microtubule Stabilization) Bax_Bak Bax/Bak Activation Cell_Cycle_Arrest->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion MOMP Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

chemical structure and stereochemistry of (R)-Methyl 3-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 3-hydroxy-2-methylpropanoate, commonly known as the Roche ester, is a valuable chiral building block in the synthesis of complex, biologically active molecules. Its specific stereochemistry and bifunctional nature make it an important starting material in the pharmaceutical industry for the enantioselective synthesis of various drug candidates. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, synthesis, and applications in drug development.

Chemical Structure and Stereochemistry

This compound is a chiral ester with the chemical formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol . The molecule possesses a single stereocenter at the C2 position, with the (R) configuration dictating the specific three-dimensional arrangement of the substituents around this carbon atom. This defined stereochemistry is crucial for its application in asymmetric synthesis, ensuring the desired enantiomeric purity of the final product.

The structure features a primary hydroxyl group (-OH) and a methyl ester (-COOCH₃) functionality, which provide versatile handles for further chemical transformations.

chemical_structure Chemical Structure of this compound C1 HO C2 CH2 C1->C2 C3 CH C2->C3 C4 C C3->C4 C8 CH3 C3->C8 (R) C5 O C4->C5 C7 O C4->C7 C6 CH3 C7->C6

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

PropertyValueReference
CAS Number 72657-23-9
Synonyms (-)-Methyl D-β-hydroxyisobutyrate, (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester, Roche ester
Appearance Colorless liquid
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Density 1.066 g/mL at 25 °C
Boiling Point 76-77 °C at 12 mmHg
Refractive Index n20/D 1.425
Optical Rotation [α]¹⁹/D -26° (c=4 in methanol)
¹H NMR (CDCl₃) δ (ppm): 3.74 (s, 3H), 3.71-3.67 (m, 2H), 3.39 (br s, 1H), 2.68 (m, 1H), 1.21 (d, 3H)[1]
¹³C NMR Data available in spectral databases[2]
IR (Infrared) Characteristic absorptions for O-H and C=O stretching[2][3]
Mass Spec (MS) Consistent with the molecular weight and expected fragmentation patterns[3]

Synthesis

The most common and efficient method for the synthesis of this compound is the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate. This reaction utilizes a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand such as BINAP, to achieve high enantioselectivity.

General Experimental Protocol: Asymmetric Hydrogenation

The following is a representative protocol for the synthesis of the (S)-enantiomer, which can be adapted to produce the (R)-enantiomer by selecting the appropriate enantiomer of the chiral ligand (e.g., (R)-BINAP instead of (S)-BINAP).

Materials:

  • Methyl 2-(hydroxymethyl)acrylate

  • Chiral Rhodium or Ruthenium catalyst (e.g., [Rh(COD)((R)-BINAP)]BF₄)

  • Hydrogen gas

  • Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, the chiral catalyst (e.g., 0.01 mol%) is dissolved in the anhydrous, degassed solvent in a high-pressure autoclave.

  • Methyl 2-(hydroxymethyl)acrylate (1.0 eq) is added to the solution.

  • The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.

  • The reaction vessel is pressurized with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • The reaction mixture is stirred at a specific temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 12-24 hours), or until the reaction is complete as monitored by techniques like TLC or GC.

  • Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

synthesis_workflow Synthesis Workflow for this compound cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification catalyst Dissolve Chiral Catalyst in Anhydrous Solvent substrate Add Methyl 2-(hydroxymethyl)acrylate catalyst->substrate purge Purge with H₂ substrate->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Controlled Temperature pressurize->react depressurize Depressurize react->depressurize concentrate Concentrate depressurize->concentrate purify Column Chromatography concentrate->purify product (R)-Methyl 3-hydroxy- 2-methylpropanoate purify->product Pure (R)-Product

Caption: Representative workflow for the asymmetric hydrogenation synthesis.

Applications in Drug Development

This compound is a key chiral intermediate in the total synthesis of several complex natural products with significant biological activity. Its utility stems from the ability to introduce a specific stereocenter early in a synthetic sequence, which is then elaborated to construct the target molecule.

Notable examples of pharmaceuticals and natural products synthesized using the Roche ester include:

  • (-)-Discodermolide: A potent antimitotic agent that stabilizes microtubules.

  • (-)-Stemoamide and (-)-Stemospironine: Alkaloids with interesting structural features and potential biological activities.[4][5]

The general role of this compound in these syntheses involves its conversion into more complex chiral building blocks through modification of its hydroxyl and ester functionalities.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself is an active signaling molecule or directly participates in biological signaling pathways. Its significance in the context of drug development is primarily as a synthetic intermediate used to construct larger, biologically active molecules. The final products synthesized from this chiral building block may then interact with specific cellular targets and signaling pathways.

Conclusion

This compound is a fundamentally important chiral building block for the stereoselective synthesis of complex organic molecules. Its well-defined stereochemistry and versatile functional groups make it an invaluable tool for researchers and professionals in the field of drug discovery and development. The reliable synthetic methods for its preparation, particularly through asymmetric hydrogenation, ensure its availability for the construction of enantiomerically pure pharmaceuticals.

References

The Roche Ester: A Technical Guide to its Discovery, History, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "Roche ester" is the common name for the enantiomers of methyl 3-hydroxy-2-methylpropionate. Specifically, (R)-(-)-methyl 3-hydroxy-2-methylpropanoate (CAS 72657-23-9) and (S)-(+)-methyl 3-hydroxy-2-methylpropanoate (CAS 80657-57-4) are pivotal chiral building blocks in the synthesis of a vast array of complex natural products and pharmaceuticals.[1][2] Their utility stems from the presence of two functional groups, a hydroxyl and an ester, and a stereogenic center, making them ideal starting materials for the construction of intricate molecular architectures with high stereochemical control.[3] This guide provides an in-depth overview of the history, discovery, and key synthetic methodologies for preparing the Roche ester, as well as its application in the synthesis of bioactive molecules and their interaction with cellular signaling pathways.

Discovery and History

The popularization of the Roche ester as a fundamental chiral building block in academic and industrial research can be largely attributed to the work of synthetic chemists, notably W.R. Roush, who extensively utilized it in the development of the "Roche ester strategy" for the synthesis of polypropionate stereotriads.[9] This strategy has been instrumental in the total synthesis of numerous complex natural products.

Synthetic Methodologies

Several highly efficient and stereoselective methods have been developed for the synthesis of both enantiomers of the Roche ester. The most prominent among these are asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate and biocatalytic approaches.

Asymmetric Hydrogenation

The asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate is a powerful method to access both (R)- and (S)-Roche esters with high enantioselectivity. This method typically employs rhodium or ruthenium catalysts complexed with chiral phosphine ligands.

Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-(hydroxymethyl)acrylate

A general procedure for the rhodium-catalyzed asymmetric hydrogenation is as follows:

  • A solution of the rhodium precursor (e.g., [Rh(cod)2]BF4) and a chiral phosphine ligand (e.g., a derivative of BINAP, DuPHOS, or a custom ligand like IndolPhos) in a degassed solvent (e.g., dichloromethane, methanol) is prepared in a glovebox or under an inert atmosphere.[10]

  • The substrate, methyl 2-(hydroxymethyl)acrylate, is added to the catalyst solution.

  • The reaction mixture is transferred to a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 bar).

  • The reaction is stirred at a specific temperature (e.g., -40°C to room temperature) for a set period (e.g., 12-24 hours).

  • Upon completion, the pressure is released, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the Roche ester.

  • The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification Rh_prec Rh Precursor Catalyst_sol Catalyst Solution Rh_prec->Catalyst_sol Dissolve Ligand Chiral Ligand Ligand->Catalyst_sol Dissolve Solvent_cat Degassed Solvent Solvent_cat->Catalyst_sol Dissolve Autoclave High-Pressure Autoclave Catalyst_sol->Autoclave Transfer Substrate Methyl 2-(hydroxymethyl)acrylate Substrate->Autoclave Add Reaction_mix Reaction Mixture Autoclave->Reaction_mix Stir at Temp/Pressure H2 Hydrogen Gas H2->Autoclave Pressurize Evaporation Solvent Evaporation Reaction_mix->Evaporation Depressurize Crude_prod Crude Product Evaporation->Crude_prod Yields Chromatography Column Chromatography Crude_prod->Chromatography Purify Final_prod Roche Ester Chromatography->Final_prod Yields Analysis Chiral HPLC/GC Final_prod->Analysis Analyze

Quantitative Data for Asymmetric Hydrogenation of Methyl 2-(hydroxymethyl)acrylate

Catalyst/LigandSubstrate/Catalyst RatioSolventPressure (bar)Temperature (°C)Time (h)Conversion (%)ee (%)Enantiomer
Rh-(S,S)-f-spiroPhos10000:1Toluene503024>9998(S)
[Ru(H)(η6-cot)SYNPHOS]+BF4−500:1CH2Cl2102516>9994(R)
Rh-IndolPhos100:1CH2Cl210-4012>9998(S)
Biocatalytic Synthesis

Biocatalytic methods, particularly using enoate reductases (ERs) from the 'Old Yellow Enzyme' (OYE) family, offer a green and highly selective alternative for the synthesis of the Roche ester.[9] These enzymes catalyze the asymmetric reduction of the carbon-carbon double bond of methyl 2-(hydroxymethyl)acrylate.

Experimental Protocol: Biocatalytic Reduction of Methyl 2-(hydroxymethyl)acrylate

A typical procedure for the whole-cell biocatalytic reduction is as follows:

  • A culture of a microorganism expressing the desired enoate reductase (e.g., E. coli overexpressing an OYE) is grown to a suitable cell density.

  • The cells are harvested by centrifugation and resuspended in a buffer solution (e.g., potassium phosphate buffer).

  • A glucose solution is added as a co-substrate for the regeneration of the NADPH cofactor.

  • The substrate, methyl 2-(hydroxymethyl)acrylate, is added to the cell suspension.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking.

  • The progress of the reaction is monitored by GC or HPLC.

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are dried, and the solvent is evaporated.

  • The crude product is purified by column chromatography to afford the Roche ester.

  • The enantiomeric excess is determined by chiral GC or HPLC.

G cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_workup Work-up and Purification Culture Microorganism Culture Harvest Harvest Cells Culture->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Biocatalyst Whole-Cell Biocatalyst Resuspend->Biocatalyst Ready Reaction_vessel Reaction Vessel Biocatalyst->Reaction_vessel Add Substrate Methyl 2-(hydroxymethyl)acrylate Substrate->Reaction_vessel Add Glucose Glucose (Cofactor Regen.) Glucose->Reaction_vessel Add Incubation Incubation Reaction_vessel->Incubation Incubate with Shaking Extraction Solvent Extraction Incubation->Extraction Extract Drying Drying Extraction->Drying Dry Evaporation Evaporation Drying->Evaporation Evaporate Crude_prod Crude Product Evaporation->Crude_prod Yields Chromatography Column Chromatography Crude_prod->Chromatography Purify Final_prod Roche Ester Chromatography->Final_prod Yields Analysis Chiral HPLC/GC Final_prod->Analysis Analyze

Quantitative Data for Biocatalytic Synthesis of (R)-Roche Ester

Enoate ReductaseCo-substrateSubstrate Conc. (mM)Temperature (°C)Time (h)Conversion (%)ee (%)
OYE from Saccharomyces pastorianusGlucose103024>99>99
YqjM from Bacillus subtilisGlucose20301298>99
OPR1 from Lycopersicon esculentumGlucose1530369598

Application in Natural Product Synthesis and Interaction with Signaling Pathways

The Roche ester is a cornerstone in the total synthesis of numerous biologically active natural products. Its application in the synthesis of discodermolide and dictyostatin, potent microtubule-stabilizing anticancer agents, is particularly noteworthy.[11][12]

Total Synthesis of Discodermolide

The total synthesis of (+)-discodermolide, a marine-derived polyketide, has been accomplished by several research groups, with many strategies relying on the Roche ester as a key starting material for the construction of stereochemically rich fragments.[13] For example, a common strategy involves the elaboration of the (R)-Roche ester into a key aldehyde intermediate, which then undergoes further carbon-carbon bond-forming reactions to build the complex carbon skeleton of discodermolide.

Signaling Pathway Involvement of Discodermolide

Discodermolide exerts its potent anticancer effects by stabilizing microtubules, which are crucial components of the cytoskeleton involved in cell division.[14] This stabilization disrupts the dynamic instability of microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[14] Furthermore, discodermolide has been shown to induce an accelerated senescence phenotype in cancer cells.[6] This is associated with the upregulation and/or activation of proteins in the mitogen-activated protein kinase (MAPK) signaling pathway, specifically Erk1 and Erk2.[4]

G cluster_synthesis Synthesis cluster_drug Drug Action cluster_cellular Cellular Target & Pathway RocheEster Roche Ester Discodermolide Discodermolide RocheEster->Discodermolide Total Synthesis Microtubules Microtubules Discodermolide->Microtubules Binds to MT_stabilization Microtubule Stabilization Microtubules->MT_stabilization Leads to G2M_arrest G2/M Phase Arrest MT_stabilization->G2M_arrest Senescence Accelerated Senescence MT_stabilization->Senescence Apoptosis Apoptosis G2M_arrest->Apoptosis Erk1_2 Erk1/2 Activation Senescence->Erk1_2 Upregulates

Conclusion

The Roche ester, with its rich history intertwined with a major pharmaceutical company and its pivotal role as a chiral building block, continues to be an indispensable tool in modern organic synthesis. The development of highly efficient synthetic methods, including asymmetric hydrogenation and biocatalysis, has made both enantiomers readily accessible for the synthesis of complex and biologically significant molecules. Its application in the total synthesis of anticancer agents like discodermolide highlights its importance in drug discovery and development, providing access to compounds that modulate critical cellular signaling pathways. This guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the key aspects of the Roche ester's history, synthesis, and application.

References

Stability and Storage of (R)-Methyl 3-hydroxy-2-methylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 3-hydroxy-2-methylpropanoate (CAS No. 72657-23-9) is a critical chiral building block used in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, makes it a versatile intermediate.[2] However, these same functional groups dictate its stability profile and define the necessary conditions for its storage to maintain chemical purity and optical integrity. This guide provides an in-depth overview of the stability, recommended storage conditions, and standard protocols for assessing the degradation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to its handling and analysis.

PropertyValueReferences
Molecular Formula C₅H₁₀O₃[3][4]
Molecular Weight 118.13 g/mol [3][4]
Appearance Colorless liquid[1]
Density 1.066 g/mL at 25 °C[3]
Boiling Point 76-77 °C at 12 mmHg[3]
Refractive Index n20/D 1.425[3]
Optical Rotation [α]19/D −26° (c = 4 in methanol)[3]
Chiral Purity (ee) ≥ 99%[1][3]

Stability Profile and Potential Degradation Pathways

The chemical structure of this compound contains an ester linkage, which is its primary point of susceptibility to degradation. The principal degradation pathways are hydrolysis, and to a lesser extent, thermal decomposition. Maintaining chiral purity is also a critical aspect of its stability.

  • Hydrolytic Degradation: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding (R)-3-hydroxy-2-methylpropanoic acid and methanol. The presence of moisture is a key factor in promoting this degradation pathway. Therefore, preventing exposure to water during storage and handling is paramount.

  • Thermal Degradation: While the compound is distillable under vacuum, prolonged exposure to high temperatures can lead to decomposition. Thermal stress studies are necessary to determine the temperature limits for safe handling and storage.[5]

  • Oxidative Degradation: Although there are no highly susceptible moieties for oxidation, forced degradation studies typically include oxidative stress conditions (e.g., exposure to hydrogen peroxide) to establish a complete stability profile as required by regulatory guidelines.[6]

  • Photodegradation: As per ICH guidelines, photostability testing is a standard component of stress testing to ensure that light exposure does not cause degradation.[6][7]

  • Chiral Stability: The stereocenter at the C2 position is a critical feature of the molecule. Harsh conditions, such as strong acid or base, or elevated temperatures, could potentially lead to racemization, resulting in the loss of enantiomeric purity.[8] Any stability-indicating method must be able to separate the (R)- and (S)-enantiomers.

dot

ForcedDegradationWorkflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution (1 mg/mL) Control Control Sample (Unstressed) Start->Control Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo HPLC Chiral HPLC Analysis Control->HPLC Sampling Sample at Time Points Neutralize & Dilute Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Sampling->HPLC Data Calculate % Degradation Identify Degradants HPLC->Data

References

A Technical Guide to the Solubility of (R)-Methyl 3-hydroxy-2-methylpropanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. (R)-Methyl 3-hydroxy-2-methylpropanoate possesses both polar and non-polar characteristics. The presence of a hydroxyl (-OH) group and an ester (-COOCH₃) group imparts polarity and the capacity for hydrogen bonding. The methyl group and the hydrocarbon backbone contribute to its non-polar nature.

Data Presentation: Expected Solubility Profile

Based on the molecular structure and general solubility principles, the following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents. It is important to note that this is a predictive assessment, and experimental verification is crucial for precise applications.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, readily interacting with the hydroxyl and ester groups of the solute. The (S)-enantiomer is noted to be soluble in methanol.[1]
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThese solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. The overall polarity is compatible.
Less Polar DichloromethaneModerateWhile less polar than protic solvents, dichloromethane can still engage in dipole-dipole interactions.
Non-Polar Hexane, TolueneLow to InsolubleThe significant difference in polarity between the solute and these non-polar solvents will likely result in poor solvation.
Aqueous WaterLow to InsolubleAlthough capable of hydrogen bonding, the non-polar hydrocarbon portion of the molecule is expected to limit its solubility in water. The (S)-enantiomer is noted to be insoluble in water.[1]

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a liquid compound, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the concentration of this compound required to form a saturated solution in a given organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The exact amount will depend on the expected solubility; a significant excess ensures that a saturated state is reached.

    • Repeat this for each solvent to be tested.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached a steady state. Continuous agitation is necessary to facilitate this process.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to allow any undissolved solute to settle.

    • To ensure complete separation of the liquid and solid phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, take the sample from the upper portion of the liquid.

    • Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the sample.

  • Calculation of Solubility:

    • Calculate the original concentration of the solute in the saturated solution by taking into account the dilution factor.

    • The solubility is typically expressed in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound in an organic solvent.

Solubility_Determination_Workflow A Preparation of Supersaturated Solution B Equilibration (Controlled Temperature & Agitation) A->B Incubate C Phase Separation (Settling & Centrifugation) B->C Reach Equilibrium D Sample Collection & Filtration (Supernatant) C->D Isolate Saturated Solution E Dilution of Sample D->E Prepare for Analysis F Quantitative Analysis (HPLC/GC) E->F Analyze G Calculation of Solubility F->G Quantify

Caption: Experimental workflow for determining the solubility of a liquid compound.

References

Methodological & Application

Application of (R)-Methyl 3-hydroxy-2-methylpropanoate in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R)-Methyl 3-hydroxy-2-methylpropanoate, commonly known as the Roche ester, is a versatile and highly valuable chiral building block in asymmetric synthesis. Its bifunctional nature, possessing both a hydroxyl and a methyl ester group with a defined stereocenter, makes it an ideal starting material for the synthesis of complex polyketide and alkaloid natural products. This application note details the use of this compound in the total synthesis of several medicinally important natural products, including the potent anticancer agent (+)-discodermolide and the structurally complex diterpenoid (+)-aberrarone. Detailed experimental protocols for the initial key transformations of the Roche ester are provided, along with a summary of its application in the synthesis of the antitussive and insecticidal alkaloids, (-)-stemoamide and (-)-stemospironine.

Introduction

The enantioselective synthesis of natural products is a cornerstone of modern organic chemistry and drug discovery. Chiral building blocks, such as this compound, play a pivotal role in constructing stereochemically complex molecules with high efficiency and precision. The Roche ester provides a readily available source of a C4 chiral fragment that is frequently found in the backbones of polyketide natural products. This document serves as a guide for researchers, scientists, and drug development professionals on the practical application of this important synthetic precursor.

Application in the Total Synthesis of (+)-Aberrarone

The diterpenoid (+)-aberrarone, a natural product with a complex 5-5-5-6 fused tetracyclic skeleton, has been synthesized by Carreira and coworkers using this compound as a key starting material.[1][2] The initial steps of the synthesis focus on converting the Roche ester into a functionalized aldehyde, a crucial intermediate for subsequent coupling reactions.

Experimental Protocols:

1. Protection of the Hydroxyl Group:

The primary hydroxyl group of this compound is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group used is tert-butyldiphenylsilyl (TBDPS).

  • Reaction: this compound is reacted with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base, such as imidazole, in a suitable solvent like dichloromethane (DCM).

  • Protocol: To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in DCM at 0 °C is added TBDPSCl (1.1 eq) dropwise. The reaction is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous NH4Cl and the aqueous layer is extracted with DCM. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Reduction of the Ester to an Aldehyde:

The methyl ester is then selectively reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

  • Reaction: The TBDPS-protected ester is dissolved in an anhydrous solvent, typically toluene or DCM, and cooled to -78 °C. A solution of DIBAL-H (1.1 eq) in hexanes is added dropwise.

  • Protocol: To a solution of (R)-methyl 3-((tert-butyldiphenylsilyl)oxy)-2-methylpropanoate (1.0 eq) in anhydrous toluene at -78 °C is added DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise. The reaction is stirred at -78 °C for 1 hour. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is warmed to room temperature and stirred vigorously until two clear layers are formed. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated to afford the crude aldehyde, which is often used in the next step without further purification.

This aldehyde serves as a key building block in the convergent synthesis of (+)-aberrarone. A logical workflow for this initial transformation is depicted below.

Aberrarone_Workflow Roche_Ester This compound Protected_Ester TBDPS-Protected Ester Roche_Ester->Protected_Ester TBDPSCl, Imidazole Aldehyde Chiral Aldehyde Protected_Ester->Aldehyde DIBAL-H, -78 °C Aberrarone_Fragment Aberrarone Fragment Aldehyde->Aberrarone_Fragment Further Elaboration

Initial steps in the synthesis of a key (+)-aberrarone fragment.
Quantitative Data Summary:

StepStarting MaterialProductReagentsYield (%)Reference
1. SilylationThis compound(R)-Methyl 3-(t-butyldiphenylsilyloxy)-2-methylpropanoateTBDPSCl, Imidazole, DCM>95[3]
2. Reduction(R)-Methyl 3-(t-butyldiphenylsilyloxy)-2-methylpropanoate(R)-3-(t-butyldiphenylsilyloxy)-2-methylpropanalDIBAL-H, Toluene, -78 °C~90[3]

Application in the Total Synthesis of (+)-Discodermolide

(+)-Discodermolide is a potent polyketide natural product isolated from the marine sponge Discodermia dissoluta.[4] It exhibits strong anticancer activity by stabilizing microtubules, a mechanism similar to that of Taxol.[5] Several total syntheses of (+)-discodermolide have been reported, with many utilizing this compound as a starting material for the construction of its three main fragments.[6][7]

Experimental Protocols:

The initial steps in the synthesis of (+)-discodermolide fragments from the Roche ester are analogous to those for (+)-aberrarone, involving protection of the hydroxyl group and reduction of the ester to an aldehyde. The resulting chiral aldehyde is then elaborated through various stereoselective reactions, such as aldol additions, to construct the complex stereochemical arrays present in the natural product.

Representative Aldol Reaction:

  • Reaction: The aldehyde derived from the Roche ester can be reacted with a chiral enolate in an Evans aldol reaction to set two new stereocenters with high diastereoselectivity.

  • Protocol: To a solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in DCM at 0 °C is added dibutylboron triflate (1.1 eq) followed by triethylamine (1.2 eq). The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde derived from the Roche ester (1.0 eq) in DCM is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched with a pH 7 buffer, and the product is extracted with DCM. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by chromatography.

Biological Activity of (+)-Discodermolide:

(+)-Discodermolide's primary mechanism of anticancer activity is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division. By stabilizing microtubules, discodermolide prevents their dynamic instability, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis of cancer cells.[8]

Discodermolide_Pathway cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitosis Mitosis (Cell Division) Microtubules->Mitosis Essential for Spindle Formation Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to Discodermolide (+)-Discodermolide Discodermolide->Microtubules Binds and Stabilizes

Mechanism of action of (+)-discodermolide in cancer cells.
Quantitative Data Summary for a Discodermolide Fragment Synthesis:

StepStarting MaterialProductReagentsYield (%)Diastereomeric RatioReference
1. Evans Aldol ReactionAldehyde derived from Roche esterAdduct with chiral auxiliary(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Bu2BOTf, Et3N, DCM85>95:5[9]
2. Reductive Cleavage of AuxiliaryAldol AdductChiral 1,3-diolLiBH4, H2O, Et2O90-[9]

Application in the Synthesis of Stemona Alkaloids

The Stemona alkaloids, such as (-)-stemoamide and (-)-stemospironine, are a class of natural products known for their antitussive and insecticidal properties.[4][10][11] While the direct total synthesis of these alkaloids starting from this compound is not as extensively documented in readily available literature as for the polyketides, the chiral backbone of the Roche ester makes it a plausible precursor for constructing key fragments of these complex alkaloids. The total synthesis of (-)-stemospironine has been reported by Williams and coworkers, although the published route does not explicitly start from the Roche ester.[12][13] Further synthetic exploration may yet reveal efficient pathways from this versatile chiral building block.

The biological activity of Stemona alkaloids is believed to involve the modulation of neuronal signaling pathways, although the precise mechanisms are still under investigation. Their insecticidal activity, for instance, has been linked to effects on the nicotinic acetylcholine receptor in insects.[11]

Stemona_Alkaloid_Activity cluster_organism Target Organism (e.g., Insect) Stemona_Alkaloids (-)-Stemoamide / (-)-Stemospironine Receptor Nicotinic Acetylcholine Receptor Stemona_Alkaloids->Receptor Modulates Neuronal_Signaling Neuronal Signaling Receptor->Neuronal_Signaling Affects Physiological_Effect Physiological Effect Neuronal_Signaling->Physiological_Effect Leads to

Proposed mechanism of action for Stemona alkaloids.

Conclusion

This compound is a powerful and versatile chiral building block for the enantioselective synthesis of a wide range of complex natural products. Its successful application in the total syntheses of (+)-aberrarone and (+)-discodermolide highlights its importance in modern organic synthesis and drug discovery. The detailed protocols and data presented in this application note provide a valuable resource for researchers aiming to utilize this chiral precursor in their own synthetic endeavors. Further research into the application of the Roche ester in the synthesis of other natural product classes, such as the Stemona alkaloids, is warranted and holds significant promise.

References

Application Note: Chiral HPLC Analysis of (R)-Methyl 3-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Methyl 3-hydroxy-2-methylpropanoate is a crucial chiral building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The stereochemistry of this compound is of paramount importance as different enantiomers can exhibit distinct biological activities, potentially impacting the efficacy and safety of the final product.[2] Consequently, the development of robust and efficient analytical methods for the enantioselective separation and quantification of its (R) and (S)-enantiomers is essential for quality control and ensuring stereoselective synthesis.[3]

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[4][5] This application note details a proposed HPLC method for the enantioselective analysis of this compound. The method is based on common practices for the chiral separation of similar aliphatic esters and serves as an excellent starting point for method development and validation.[3]

Data Presentation

The following tables summarize the proposed chromatographic conditions and system suitability parameters for the chiral HPLC analysis of this compound.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterProposed Condition
Column Chiralpak® AD-H (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Diluent Mobile Phase

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the (R) and (S) enantiomer peaks
Tailing Factor (T) 0.8 - 1.5 for each enantiomer peak
Theoretical Plates (N) ≥ 2000 for each enantiomer peak
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections of the standard)

Experimental Protocols

This section provides a detailed methodology for the chiral HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Racemic (R,S)-Methyl 3-hydroxy-2-methylpropanoate

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Methanol (HPLC grade, for cleaning)

  • Water (HPLC grade, for cleaning)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral HPLC column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 volume/volume ratio. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic Methyl 3-hydroxy-2-methylpropanoate at a concentration of 1 mg/mL in the diluent.

    • From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL in the diluent.

  • Sample Solution Preparation:

    • Accurately weigh the sample containing Methyl 3-hydroxy-2-methylpropanoate.

    • Dissolve the sample in a known volume of the diluent to achieve a final concentration within the linear range of the assay (e.g., 100 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[6]

4. HPLC Analysis Procedure

  • System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min or until a stable baseline is achieved.[6]

  • System Suitability Test: Inject the working standard solution six times and verify that the system suitability parameters (Resolution, Tailing Factor, Theoretical Plates, and RSD of Peak Area) meet the acceptance criteria outlined in Table 2.

  • Sample Analysis: After passing the system suitability test, inject the prepared sample solutions.

  • Data Analysis: Integrate the peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula:

    % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualization

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (n-Hexane:Isopropanol 90:10) equilibration System Equilibration (≥ 30 min) prep_mobile_phase->equilibration prep_standard Prepare Standard Solution (Racemic, 100 µg/mL) system_suitability System Suitability Test (6 injections of standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (Dissolve and Filter) sample_injection Inject Sample Solutions prep_sample->sample_injection equilibration->system_suitability system_suitability->sample_injection If criteria met peak_integration Peak Integration sample_injection->peak_integration calculation Calculate % Enantiomeric Excess peak_integration->calculation report Generate Report calculation->report

References

Application Notes and Protocols: NMR Spectrum Analysis of (R)-Methyl 3-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-hydroxy-2-methylpropanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and natural products. Its stereochemistry is crucial for the biological activity of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of this compound, including experimental protocols and data interpretation.

Chemical Structure and NMR Active Nuclei

The chemical structure of this compound contains several distinct proton and carbon environments, making it well-suited for NMR analysis. The key structural features to consider are the chiral center at C2, the primary alcohol at C3, the methyl ester group, and the methyl group at C2.

Caption: Structure of this compound with atom numbering.

Data Presentation

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits five distinct signals. Due to the chiral center at C2, the two protons on C3 (Hb and Hc) are diastereotopic and are expected to have different chemical shifts and couple with each other (geminal coupling) and with the proton on C2 (vicinal coupling).

SignalProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
A-OCH₃3.71Singlet-3H
B-CH₂- (one of Hb/Hc)~3.74Doublet of doubletsJgem ≈ 11.0, Jvic ≈ 6.01H
C-CH₂- (one of Hb/Hc)~3.67Doublet of doubletsJgem ≈ 11.0, Jvic ≈ 7.01H
D-CH-2.68Multiplet-1H
E-CH-CH₃1.21DoubletJ ≈ 7.03H
F-OHVariableBroad Singlet-1H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented is based on typical values found in the literature.[1]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows five distinct signals corresponding to the five carbon atoms in the molecule.

Carbon AtomAssignmentChemical Shift (δ, ppm)
C1C=O (Ester)~175
C2-CH-~45
C3-CH₂-OH~65
C4-CH-CH₃~14
C5-OCH₃~52

Note: The chemical shifts are approximate and based on spectral database information.[2]

Experimental Protocols

Sample Preparation
  • Weigh 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition Protocol

G 1H NMR Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4 proc5 Integrate signals proc4->proc5

Caption: Workflow for acquiring a ¹H NMR spectrum.

A standard ¹H NMR experiment can be performed on a 400 MHz or higher field spectrometer using the following parameters:

  • Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR and DEPT-135 Acquisition Protocol

For the ¹³C NMR spectrum, a proton-decoupled experiment is typically used. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ signals. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the carbonyl carbon) are not observed in a DEPT-135 spectrum.

G 13C and DEPT-135 NMR Workflow cluster_acq Data Acquisition cluster_proc Data Processing and Analysis acq1 Acquire 13C{1H} spectrum proc1 Process 13C spectrum acq1->proc1 acq2 Acquire DEPT-135 spectrum proc2 Process DEPT-135 spectrum acq2->proc2 proc3 Correlate spectra for signal assignment proc1->proc3 proc2->proc3

Caption: Workflow for ¹³C and DEPT-135 NMR experiments.

¹³C{¹H} NMR Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg on Bruker instruments).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 or more, depending on concentration.

DEPT-135 NMR Parameters:

  • Pulse Program: A standard DEPT-135 pulse sequence.

  • Parameters: Standard parameters for the instrument are typically sufficient.

Spectral Interpretation and Signaling Pathways

The connectivity of the molecule can be confirmed by analyzing the coupling patterns in the ¹H NMR spectrum and by using 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

G ¹H-¹H COSY Correlations H_C4 Hd (-CH3) H_C2 Ha (-CH-) H_C4->H_C2 J ≈ 7.0 Hz H_C3 Hb, Hc (-CH2-) H_C2->H_C3 J ≈ 6-7 Hz

Caption: Expected ¹H-¹H COSY correlations.

A COSY spectrum would show a cross-peak between the doublet of the -CH-CH₃ group (Hd) and the multiplet of the -CH- proton (Ha). Additionally, a cross-peak would be observed between the -CH- proton (Ha) and the diastereotopic protons of the -CH₂- group (Hb and Hc). An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Conclusion

NMR spectroscopy is a powerful tool for the unambiguous structural verification and purity assessment of this compound. By following the detailed protocols and data interpretation guidelines presented in these application notes, researchers, scientists, and drug development professionals can confidently analyze this important chiral intermediate. The characteristic chemical shifts, multiplicities, and coupling constants provide a unique fingerprint for this molecule, ensuring its identity and quality in various applications.

References

The Roche Ester: A Cornerstone in Chiral Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The "Roche ester" refers to a class of versatile chiral building blocks, most notably the enantiomers of ethyl 4-chloro-3-hydroxybutanoate and ethyl 3-hydroxy-2-methylpropanoate. These compounds are highly valued in the pharmaceutical industry for their utility in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). Their pre-installed stereocenters and versatile functional groups allow for the efficient construction of chiral drugs, ensuring high enantiomeric purity, which is critical for therapeutic efficacy and safety.

This document provides a detailed overview of the applications of Roche esters in the synthesis of key pharmaceutical intermediates, complete with quantitative data, experimental protocols, and visual diagrams to illustrate synthetic pathways.

Key Applications in Pharmaceutical Synthesis

The strategic importance of Roche esters is evident in their application in the synthesis of a wide range of pharmaceuticals.

Synthesis of L-Carnitine and GABOB

Ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE) is a pivotal intermediate in the synthesis of L-carnitine, a compound essential for fatty acid metabolism, and (R)-γ-amino-β-hydroxybutyric acid (GABOB), a neurotransmitter.[1][2] The synthesis leverages the stereocenter of the Roche ester to establish the final chirality of the target molecules.

Precursor to HMG-CoA Reductase Inhibitors (Statins)

The (S)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate serves as a key chiral building block in the synthesis of a class of cholesterol-lowering drugs known as HMG-CoA reductase inhibitors, or statins.[2]

Synthesis of Polypropionate-Containing Natural Products

The Roche ester is a classical and widely used starting material for the synthesis of polypropionate stereotriads.[3][4] These structural motifs are common in many biologically active natural products, including antibiotics like rapamycin and anticancer agents like dictyostatin. The inherent chirality of the Roche ester provides a reliable foundation for building up the multiple stereocenters present in these complex molecules.[5][6]

Synthesis of Roche Ester: Biocatalytic and Chemical Approaches

The efficient and enantioselective synthesis of Roche esters is a critical first step. Both biocatalytic and chemical methods have been developed to achieve high yields and enantiomeric excess (e.e.).

Biocatalytic Synthesis of Ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE)

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) using carbonyl reductases is a highly effective method for producing (R)-CHBE.[1][7]

Quantitative Data for Biocatalytic (R)-CHBE Synthesis

BiocatalystSubstrate ConcentrationConversion YieldEnantiomeric Excess (e.e.)Reference
Carbonyl reductase from Burkholderia gladioli (BgADH3) with NADPH regeneration1200 mmol (fed-batch)Complete99.9%[7]
Recombinant E. coli expressing (S)-specific secondary alcohol dehydrogenase from Candida parapsilosis3.8% (w/v)95.2%>99%[8]
Aldo-keto reductases (LP-AKRs) from Lactobacillus plantarumNot specifiedNot specified99%[9]
Baker's yeast with allyl bromide additiveNot specified98%97%[2]

Experimental Protocol: Biocatalytic Reduction of COBE to (R)-CHBE

This protocol is based on the use of recombinant E. coli cells expressing a stereoselective carbonyl reductase with a cofactor regeneration system.[1][7]

Materials:

  • Recombinant E. coli cells co-expressing a carbonyl reductase and glucose dehydrogenase

  • Ethyl 4-chloro-3-oxobutanoate (COBE)

  • Glucose

  • Potassium phosphate buffer (pH 6.5)

  • Organic solvent (e.g., n-octanol) for biphasic system

  • Ethyl acetate for extraction

Procedure:

  • Prepare a biphasic reaction mixture containing potassium phosphate buffer and n-octanol.

  • Suspend the recombinant E. coli cells in the aqueous phase.

  • Add glucose to the mixture to serve as the co-substrate for NADPH regeneration.

  • Initiate the reaction by adding COBE. A fed-batch strategy, where the substrate is added incrementally, can be employed to overcome substrate inhibition and achieve high concentrations.[7]

  • Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of COBE to (R)-CHBE.

  • Upon completion, separate the organic phase and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-CHBE.

  • Purify the product by vacuum distillation or column chromatography.

  • Determine the enantiomeric excess of the purified (R)-CHBE using chiral high-performance liquid chromatography (HPLC).

Workflow for Biocatalytic Synthesis of (R)-CHBE

G cluster_prep Reaction Setup cluster_reaction Biocatalytic Reduction cluster_workup Product Isolation and Purification cluster_analysis Analysis prep_cells Suspend Recombinant E. coli add_cobe Add COBE (Fed-batch) prep_cells->add_cobe prep_buffer Prepare Biphasic Buffer System prep_buffer->add_cobe prep_glucose Add Glucose prep_glucose->add_cobe react Incubate at 30°C with Agitation add_cobe->react monitor Monitor Conversion by GC react->monitor extract Extract with Ethyl Acetate monitor->extract Upon Completion dry Dry and Concentrate extract->dry purify Purify by Distillation/Chromatography dry->purify analyze Determine e.e. by Chiral HPLC purify->analyze

Caption: Workflow for the biocatalytic synthesis of (R)-CHBE.

Asymmetric Hydrogenation for Roche Ester Derivatives

Catalytic asymmetric hydrogenation of acrylate esters is another powerful method to produce Roche ester derivatives with high enantioselectivity.[5]

Quantitative Data for Asymmetric Hydrogenation

SubstrateCatalystYieldEnantiomeric Excess (e.e.)Reference
3-Hydroxy-2-methylpropanoic acid tert-butyl ester[Ru(H)(η6-cot)SYNPHOS]+BF4−Excellentup to 94%[5]

Application in the Synthesis of Oseltamivir (Tamiflu®)

While not a direct application of the aforementioned Roche esters, the industrial synthesis of the antiviral drug oseltamivir (Tamiflu®) developed by Roche is a landmark example of large-scale pharmaceutical synthesis starting from a chiral pool material, (-)-shikimic acid.[10][11][12] This synthesis proceeds through a key epoxide intermediate.

Simplified Roche Industrial Synthesis of Oseltamivir

The synthesis begins with (-)-shikimic acid, which is converted through a series of steps including esterification, ketalization, and mesylation to form a key epoxide intermediate.[10][12] This epoxide is then opened with an azide, followed by several functional group manipulations to yield oseltamivir.[11][13]

Experimental Protocol: Formation of the Key Epoxide Intermediate from (-)-Shikimic Acid

This protocol is adapted from the Roche industrial process.[10]

Materials:

  • (-)-Shikimic acid

  • Ethanol

  • Thionyl chloride

  • 3-Pentanone

  • p-Toluenesulfonic acid (catalyst)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine

  • Potassium bicarbonate

Procedure:

  • Esterification: Treat (-)-shikimic acid with ethanol and thionyl chloride to form the ethyl ester.

  • Ketalization: React the ethyl shikimate with 3-pentanone in the presence of catalytic p-toluenesulfonic acid to protect the C-3 and C-4 hydroxyl groups as a pentylidene acetal.

  • Mesylation: Selectively activate the C-5 hydroxyl group by reacting the ketal-protected intermediate with methanesulfonyl chloride in the presence of triethylamine. This forms a mesylate, which is an excellent leaving group.

  • Epoxide Formation: Treat the mesylate with a mild base, such as potassium bicarbonate. An intramolecular attack displaces the mesylate to form the desired epoxide with the correct stereochemistry.[10]

Logical Flow of Oseltamivir Synthesis from Shikimic Acid

G shikimic_acid (-)-Shikimic Acid ester Ethyl Shikimate shikimic_acid->ester Esterification ketal Ketal-Protected Intermediate ester->ketal Ketalization mesylate Mesylated Intermediate ketal->mesylate Mesylation epoxide Key Epoxide Intermediate mesylate->epoxide Epoxide Formation azide_opening Azide Ring Opening epoxide->azide_opening final_steps Final Steps (e.g., Reduction, Acetylation) azide_opening->final_steps oseltamivir Oseltamivir final_steps->oseltamivir

Caption: Simplified workflow of the Roche synthesis of Oseltamivir.

Conclusion

The Roche ester and related chiral building blocks are indispensable tools in modern pharmaceutical synthesis. Their application enables the efficient and stereocontrolled production of a wide array of life-saving drugs. The development of both robust biocatalytic and chemocatalytic methods for their synthesis ensures their continued availability for drug discovery and development. The case of oseltamivir, while starting from a different chiral precursor, exemplifies the principles of chiral pool synthesis that are central to the Roche philosophy of efficient and scalable pharmaceutical manufacturing. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral intermediates like the Roche ester will only increase.

References

Application Notes and Protocols for the Asymmetric Hydrogenation of Methyl 2-Methyl-3-Oxopropanoate to Produce (R)-Methyl 3-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-hydroxy-2-methylpropanoate, commonly known as the Roche ester, is a critical chiral building block in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Its stereoselective synthesis is of paramount importance, and asymmetric hydrogenation represents one of the most efficient methods to achieve this. This document provides a detailed protocol for the asymmetric hydrogenation of methyl 2-methyl-3-oxopropanoate to yield this compound, leveraging the well-established Noyori asymmetric hydrogenation technology. The protocol is based on the use of a Ruthenium-(R)-BINAP catalyst, which is known for its high efficiency and enantioselectivity in the reduction of β-keto esters.[1]

Principle of the Method

The core of this protocol is the enantioselective reduction of the prochiral ketone in methyl 2-methyl-3-oxopropanoate. A chiral ruthenium complex, formed in situ or pre-formed from a ruthenium precursor and the chiral ligand (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), acts as the catalyst. Under a hydrogen atmosphere, the catalyst facilitates the stereoselective addition of hydrogen across the carbonyl group, preferentially forming the (R)-enantiomer of the corresponding alcohol. The chirality of the BINAP ligand dictates the stereochemical outcome of the reaction.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric hydrogenation of methyl 2-methyl-3-oxopropanoate using a Ru/(R)-BINAP catalyst system. The values are based on typical results reported in the literature for the asymmetric hydrogenation of β-keto esters under optimized conditions.[1]

ParameterValue
Substrate Methyl 2-methyl-3-oxopropanoate
Catalyst RuCl₂[(R)-BINAP]
Catalyst Loading 0.1 - 1.0 mol%
Substrate Concentration 0.5 - 2.0 M
Solvent Methanol or Ethanol
Hydrogen Pressure 50 - 100 atm
Temperature 25 - 50 °C
Reaction Time 12 - 24 hours
Product Yield >95%
Enantiomeric Excess (ee) >98% (R)

Experimental Protocols

Materials and Reagents
  • Methyl 2-methyl-3-oxopropanoate (Substrate)

  • [RuCl₂(benzene)]₂ or similar Ru(II) precursor

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • Anhydrous, degassed Methanol or Ethanol (Solvent)

  • High-purity Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, etc.)

  • High-pressure autoclave (e.g., Parr reactor)

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol 1: In Situ Catalyst Preparation and Asymmetric Hydrogenation

This protocol describes the in situ preparation of the active catalyst followed by the hydrogenation reaction.

  • Reactor Preparation: Thoroughly dry all glassware and the high-pressure autoclave. Assemble the autoclave and purge with an inert gas (Argon or Nitrogen) for at least 15 minutes to ensure an oxygen-free environment.

  • Catalyst Precursor Addition: Under a positive pressure of inert gas, add the Ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and (R)-BINAP (in a 1:1.1 molar ratio of Ru to BINAP) to the autoclave.

  • Solvent and Substrate Addition: Add anhydrous, degassed solvent (e.g., Methanol) to the autoclave to achieve the desired substrate concentration (e.g., 1 M). Stir the mixture to dissolve the catalyst precursors. Following this, add the substrate, methyl 2-methyl-3-oxopropanoate.

  • Reaction Setup: Seal the autoclave securely.

  • Hydrogenation: Purge the autoclave with high-purity hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 80 atm).

  • Reaction Conditions: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 40 °C). Maintain these conditions for the specified reaction time (e.g., 18 hours), monitoring the pressure to track hydrogen uptake.

  • Reaction Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.

  • Isolation of the Product: Open the autoclave and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines the method to determine the enantiomeric purity of the synthesized product.

  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in the mobile phase.

  • HPLC System and Column: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral stationary phase (CSP) column. A polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H) is often effective for the separation of β-hydroxy esters.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column. Record the chromatogram. The two enantiomers will have different retention times.

  • Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Prep Reactor and Reagent Preparation Cat_Add Catalyst Precursor and Ligand Addition Prep->Cat_Add Sub_Add Substrate and Solvent Addition Cat_Add->Sub_Add Seal Seal Autoclave Sub_Add->Seal H2_Purge Hydrogen Purge and Pressurization Seal->H2_Purge React Heating and Stirring (Hydrogenation) H2_Purge->React Cool_Vent Cooling and Venting React->Cool_Vent Isolation Solvent Removal Cool_Vent->Isolation Purification Column Chromatography Isolation->Purification Analysis Chiral HPLC Analysis Purification->Analysis

Caption: Experimental workflow for the asymmetric hydrogenation.

Reaction_Components cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Substrate Methyl 2-methyl-3-oxopropanoate Product (R)-Methyl 3-hydroxy- 2-methylpropanoate Substrate->Product Hydrogenation Hydrogen H₂ Hydrogen->Product Ru_prec Ru(II) Precursor Active_Cat Active Ru-(R)-BINAP Catalyst Ru_prec->Active_Cat BINAP (R)-BINAP Ligand BINAP->Active_Cat Active_Cat->Product catalyzes

Caption: Key components in the asymmetric hydrogenation reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-Methyl 3-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-hydroxy-2-methylpropanoate, commonly known as (R)-Roche ester, is a critical chiral building block in the pharmaceutical industry.[1][2] Its versatile structure is utilized in the synthesis of a wide array of complex molecules, including vitamins, antibiotics, and fragrance components.[3] This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on methodologies that offer high enantioselectivity, yield, and scalability. The primary synthetic strategies discussed are Asymmetric Hydrogenation, Biocatalytic Reduction, and Enzymatic Resolution.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the key quantitative data for the different large-scale synthesis routes to this compound, allowing for a direct comparison of their performance.

Methodology Starting Material Catalyst/Enzyme Typical Yield (%) Enantiomeric Excess (e.e.) (%) Key Advantages Key Challenges
Asymmetric Hydrogenation Methyl 2-(hydroxymethyl)acrylateRhodium-based chiral phosphine ligands>95>99High throughput, excellent enantioselectivity, well-established technology.Cost of precious metal catalysts, requires high-pressure equipment.
Biocatalytic Reduction Methyl 2-(hydroxymethyl)acrylateEne-reductases (e.g., from Old Yellow Enzyme family)80-95>99High enantioselectivity, mild reaction conditions, environmentally friendly.Requires cofactor regeneration system, potential for enzyme inhibition.
Enzymatic Resolution Racemic methyl 3-hydroxy-2-methylpropanoateLipase (e.g., Candida antarctica Lipase B)<50 (for the desired enantiomer)>96Readily available and robust enzymes, can be performed in non-aqueous media.Theoretical maximum yield of 50%, requires separation of enantiomers.

Experimental Protocols

Asymmetric Hydrogenation of Methyl 2-(hydroxymethyl)acrylate

This protocol describes the large-scale synthesis of this compound via asymmetric hydrogenation using a rhodium catalyst with a chiral phosphine ligand.

Workflow Diagram:

G cluster_prep Catalyst Preparation and Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification catalyst_prep Prepare Rh-chiral phosphine catalyst solution catalyst_add Transfer catalyst solution to autoclave under inert atmosphere catalyst_prep->catalyst_add autoclave_prep Charge autoclave with substrate and solvent autoclave_prep->catalyst_add purge Purge autoclave with H₂ catalyst_add->purge pressurize Pressurize with H₂ to target pressure purge->pressurize react Stir at controlled temperature pressurize->react depressurize Slowly release H₂ pressure react->depressurize concentrate Concentrate reaction mixture depressurize->concentrate purify Purify by fractional distillation concentrate->purify product This compound purify->product

Caption: Workflow for Asymmetric Hydrogenation.

Materials:

  • Methyl 2-(hydroxymethyl)acrylate

  • [Rh(COD)₂(BF₄)] (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Chiral phosphine ligand (e.g., a derivative of BINAP or a supramolecular ligand)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Stainless steel high-pressure autoclave

Protocol:

  • Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂(BF₄)] and the chiral phosphine ligand in anhydrous, degassed methanol. Stir the solution until a homogeneous catalyst solution is formed.

  • Reaction Setup: Charge a large-scale stainless steel autoclave with methyl 2-(hydroxymethyl)acrylate and anhydrous, degassed methanol.

  • Catalyst Introduction: Transfer the prepared catalyst solution to the autoclave under an inert atmosphere.

  • Hydrogenation:

    • Seal the autoclave and purge several times with hydrogen gas.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar).

    • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for 12-24 hours, or until substrate conversion is complete as monitored by GC or HPLC.

  • Work-up:

    • After the reaction is complete, cool the autoclave to room temperature and slowly release the hydrogen pressure.

    • Transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure to remove the methanol.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Biocatalytic Reduction of Methyl 2-(hydroxymethyl)acrylate

This protocol outlines the synthesis of this compound using an ene-reductase, incorporating a cofactor regeneration system for large-scale feasibility.

Signaling Pathway Diagram:

G cluster_main Ene-Reductase Catalyzed Reduction cluster_regen Cofactor Regeneration Cycle Substrate Methyl 2-(hydroxymethyl)acrylate Product This compound Substrate->Product ER ER Ene-Reductase NADPH NADPH NADP NADP⁺ NADP_regen NADP⁺ NADP->NADP_regen Consumed Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone GDH GDH Glucose Dehydrogenase (GDH) NADPH_regen NADPH NADPH_regen->NADPH Regenerated

Caption: Biocatalytic Reduction with Cofactor Regeneration.

Materials:

  • Methyl 2-(hydroxymethyl)acrylate

  • Ene-reductase (e.g., from Saccharomyces cerevisiae or a recombinant source)

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ (catalytic amount)

  • D-Glucose (stoichiometric amount)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Bioreactor with pH and temperature control

Protocol:

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a solution of phosphate buffer, D-glucose, and a catalytic amount of NADP⁺.

  • Enzyme Addition: Add the ene-reductase and glucose dehydrogenase to the bioreactor. The enzymes can be used as whole cells, cell lysates, or purified enzymes. Immobilized enzymes are recommended for large-scale continuous processing.

  • Substrate Addition: Add methyl 2-(hydroxymethyl)acrylate to the reaction mixture. The substrate can be added in batches or continuously to avoid high concentrations that might inhibit the enzymes.

  • Reaction: Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (e.g., 7.0) with gentle agitation. Monitor the reaction progress by HPLC.

  • Work-up:

    • Once the reaction is complete, separate the biomass and/or immobilized enzymes by centrifugation or filtration.

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the product by fractional distillation under reduced pressure.

Enzymatic Resolution of Racemic Methyl 3-hydroxy-2-methylpropanoate

This protocol describes the kinetic resolution of racemic methyl 3-hydroxy-2-methylpropanoate using Candida antarctica Lipase B (CALB) to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol.

Logical Relationship Diagram:

G cluster_products Reaction Products Racemate Racemic Methyl 3-hydroxy-2-methylpropanoate ((R)- and (S)-isomers) CALB Candida antarctica Lipase B (CALB) Racemate->CALB AcylatingAgent Acylating Agent (e.g., Vinyl Acetate) AcylatingAgent->CALB R_alcohol This compound (Unreacted) CALB->R_alcohol Slow reaction S_ester (S)-Methyl 3-acetoxy-2-methylpropanoate (Acylated) CALB->S_ester Fast reaction

Caption: Principle of Enzymatic Kinetic Resolution.

Materials:

  • Racemic methyl 3-hydroxy-2-methylpropanoate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Acylating agent (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene or methyl tert-butyl ether)

  • Stirred tank reactor or packed-bed reactor

Protocol:

  • Reaction Setup: In a suitable reactor, dissolve racemic methyl 3-hydroxy-2-methylpropanoate and vinyl acetate in the anhydrous organic solvent.

  • Enzyme Addition: Add the immobilized CALB to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C). Monitor the conversion by GC or HPLC, aiming for approximately 50% conversion to achieve high enantiomeric excess of the remaining (R)-alcohol.

  • Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted this compound from the acylated (S)-enantiomer by fractional distillation under reduced pressure. The significant difference in boiling points between the alcohol and the ester allows for efficient separation.

Conclusion

The large-scale synthesis of this compound can be effectively achieved through several methodologies. Asymmetric hydrogenation offers a rapid and high-yielding route but requires investment in high-pressure equipment and expensive catalysts. Biocatalytic reduction presents a green and highly selective alternative, with the main consideration being the implementation of an efficient cofactor regeneration system. Enzymatic resolution is a robust and straightforward method, though it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. The choice of the optimal synthetic route will depend on specific manufacturing capabilities, economic considerations, and environmental goals.

References

Protecting Group Strategies for the Hydroxyl Function of (R)-Methyl 3-hydroxy-2-methylpropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the primary hydroxyl group of (R)-Methyl 3-hydroxy-2-methylpropanoate. This chiral building block is a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. The selection of an appropriate protecting group is crucial to prevent unwanted side reactions during subsequent synthetic steps. This guide covers four common protecting groups: tert-Butyldimethylsilyl (TBDMS), Benzyl (Bn), Acetyl (Ac), and Methoxymethyl (MOM), outlining their installation and removal, stability, and providing detailed experimental procedures.

Introduction

This compound possesses a primary hydroxyl group that often requires protection to ensure chemoselectivity in multi-step syntheses. The choice of the protecting group depends on its stability towards the reaction conditions of the subsequent steps and the ease of its selective removal. This document aims to provide a comprehensive overview of four widely used protecting groups for this purpose, enabling researchers to make informed decisions for their synthetic strategies.

Protecting Group Selection and Strategy

The selection of a suitable protecting group is contingent on the planned synthetic route. The following diagram illustrates a decision-making workflow for choosing an appropriate protecting group based on the stability requirements of the subsequent reaction steps.

G start Start: (R)-Methyl 3-hydroxy-2-methylpropanoate q1 Are subsequent reactions sensitive to strong acids? start->q1 q2 Are subsequent reactions sensitive to strong bases? q1->q2 No pg_mom MOM Ether q1->pg_mom Yes q3 Are subsequent reactions involving hydrogenolysis? q2->q3 No pg_ac Acetyl Ester q2->pg_ac Yes q4 Are subsequent reactions involving oxidizing/reducing agents? q3->q4 No pg_bn Benzyl Ether q3->pg_bn Yes pg_tbdms TBDMS Ether q4->pg_tbdms No q4->pg_bn Yes (some conditions)

Caption: Decision workflow for selecting a hydroxyl protecting group.

Data Presentation

The following tables summarize the reaction conditions and typical yields for the protection and deprotection of the hydroxyl group of this compound with different protecting groups.

Table 1: Protection of this compound

Protecting GroupReagents and ConditionsSolventTimeYield (%)
TBDMS TBDMS-Cl (1.2 eq), Imidazole (2.5 eq)DMF12-24 h>95% (General protocol for primary alcohols)[1]
Benzyl (Bn) BnBr (1.5 eq), NaH (1.5 eq)THF16 h~90% (General protocol for primary alcohols)
Acetyl (Ac) Acetic anhydride (1.5 eq), Pyridine (2.0 eq)DCM2-4 hHigh (General protocol for primary alcohols)
MOM MOM-Cl (1.5 eq), DIPEA (2.0 eq)DCM12-16 hHigh (General protocol for primary alcohols)[2][3]

Table 2: Deprotection of Protected this compound Derivatives

Protected SubstrateReagents and ConditionsSolventTimeYield (%)
(R)-Methyl 3-(tert-butyldimethylsilyloxy)-2-methylpropanoate TBAF (1.1 eq)THF1-4 h>95% (General protocol)[1]
(R)-Methyl 3-(benzyloxy)-2-methylpropanoate H₂, 10% Pd/CEtOAc12 hQuantitative (General protocol)
(R)-Methyl 3-acetoxy-2-methylpropanoate K₂CO₃MeOH1-2 hHigh (General protocol)
(R)-Methyl 3-(methoxymethoxy)-2-methylpropanoate 2M HClTHF/H₂O2-6 hHigh (General protocol)[2]

Experimental Protocols

tert-Butyldimethylsilyl (TBDMS) Ether Protection

This protocol describes the protection of the primary hydroxyl group as a TBDMS ether, which is stable to a wide range of reaction conditions but can be readily cleaved with fluoride reagents.

Protection Workflow:

G sub (R)-Methyl 3-hydroxy-2-methylpropanoate reagents TBDMS-Cl, Imidazole, DMF sub->reagents product (R)-Methyl 3-(tert-butyldimethylsilyloxy) -2-methylpropanoate reagents->product

Caption: Workflow for TBDMS protection.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the stirred solution at room temperature.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected product.

Deprotection Protocol:

  • Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the stirred solution at room temperature.[1]

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.

Benzyl (Bn) Ether Protection

Benzyl ethers are stable to a wide variety of acidic and basic conditions and are commonly removed by hydrogenolysis.

Protection Workflow:

G sub (R)-Methyl 3-hydroxy-2-methylpropanoate reagents BnBr, NaH, THF sub->reagents product (R)-Methyl 3-(benzyloxy)-2-methylpropanoate reagents->product

Caption: Workflow for Benzyl ether protection.

Protocol:

  • To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (BnBr, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection Protocol:

  • Dissolve (R)-Methyl 3-(benzyloxy)-2-methylpropanoate (1.0 eq) in ethyl acetate.

  • Add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Acetyl (Ac) Ester Protection

Acetyl esters are easily introduced and are stable to neutral and acidic conditions. They are readily cleaved under basic conditions.

Protection Workflow:

G sub (R)-Methyl 3-hydroxy-2-methylpropanoate reagents Ac₂O, Pyridine, DCM sub->reagents product (R)-Methyl 3-acetoxy-2-methylpropanoate reagents->product

Caption: Workflow for Acetyl ester protection.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridine (2.0 eq).

  • Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for subsequent steps, but can be purified by flash column chromatography if necessary.

Deprotection Protocol:

  • Dissolve (R)-Methyl 3-acetoxy-2-methylpropanoate (1.0 eq) in methanol.

  • Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Neutralize the reaction with 1 M HCl.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Methoxymethyl (MOM) Ether Protection

MOM ethers are stable to a variety of non-acidic conditions and are typically removed with acid.

Protection Workflow:

G sub (R)-Methyl 3-hydroxy-2-methylpropanoate reagents MOM-Cl, DIPEA, DCM sub->reagents product (R)-Methyl 3-(methoxymethoxy)-2-methylpropanoate reagents->product

Caption: Workflow for MOM ether protection.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA, 2.0 eq).[2]

  • Cool the solution to 0 °C and add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise.[2]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[3]

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection Protocol:

  • Dissolve (R)-Methyl 3-(methoxymethoxy)-2-methylpropanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add 2 M hydrochloric acid (HCl) and stir the mixture at room temperature for 2-6 hours.[2]

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected alcohol.

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of Roche Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the enantioselective synthesis of the Roche ester (methyl (R)- or (S)-3-hydroxy-2-methylpropanoate). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in overcoming common challenges in this critical synthetic process.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the enantioselective synthesis of the Roche ester via asymmetric hydrogenation and enzymatic resolution.

Guide 1: Asymmetric Hydrogenation - Low Enantioselectivity or Yield

Problem: You are observing low enantiomeric excess (e.e.) or poor yield in the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate or a similar precursor.

Troubleshooting Workflow:

start Low e.e. or Yield Observed check_purity 1. Verify Purity of Starting Material and Solvent start->check_purity check_catalyst 2. Inspect Catalyst and Ligand Integrity check_purity->check_catalyst Purity OK sub_purity Impurities in substrate or solvent can poison the catalyst. - Action: Repurify substrate and use freshly distilled/degassed, anhydrous solvents. check_purity->sub_purity optimize_conditions 3. Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst/Ligand OK sub_catalyst Oxidized or degraded catalyst/ligand leads to poor performance. - Action: Use fresh catalyst/ligand, handle under inert atmosphere. check_catalyst->sub_catalyst check_setup 4. Review Experimental Setup optimize_conditions->check_setup Optimization Ineffective sub_conditions Temperature, pressure, and solvent have a significant impact on enantioselectivity. - Action: Systematically vary these parameters. optimize_conditions->sub_conditions purification_issues 5. Investigate Purification Step check_setup->purification_issues Setup Correct sub_setup Leaks in the hydrogenation setup can affect pressure and introduce contaminants. - Action: Ensure all connections are secure and the system is properly purged. check_setup->sub_setup solution Problem Resolved purification_issues->solution Purification Optimized sub_purification Product loss or racemization can occur during workup and purification. - Action: Use mild purification conditions and appropriate techniques. purification_issues->sub_purification

Caption: Troubleshooting workflow for low enantioselectivity or yield in asymmetric hydrogenation.

Detailed Steps:

  • Verify Purity of Starting Material and Solvent:

    • Question: Could impurities in my starting material or solvent be affecting the reaction?

    • Answer: Yes, impurities, especially those containing sulfur or nitrogen, can act as catalyst poisons, drastically reducing both activity and enantioselectivity.[1] Water in the solvent can also negatively impact the catalyst's performance.

    • Action:

      • Analyze the purity of your methyl 2-(hydroxymethyl)acrylate precursor by NMR and GC. If necessary, purify it by distillation or chromatography.

      • Use freshly distilled, anhydrous, and degassed solvents.

  • Inspect Catalyst and Ligand Integrity:

    • Question: How can I be sure my catalyst and ligand are active?

    • Answer: Chiral phosphine ligands are often sensitive to air and can oxidize, which compromises their effectiveness. The catalyst precursor may also degrade upon improper storage.

    • Action:

      • Always store and handle chiral ligands and catalysts under an inert atmosphere (e.g., in a glovebox).

      • Use freshly prepared catalyst solutions.

      • If you suspect ligand oxidation, you can check for the presence of phosphine oxides using ³¹P NMR.

  • Optimize Reaction Conditions:

    • Question: Which reaction parameters have the most significant impact on enantioselectivity?

    • Answer: Solvent, temperature, and hydrogen pressure are critical parameters that can influence the enantioselectivity of the hydrogenation.[2]

    • Action:

      • Solvent: Screen a range of solvents. Protic solvents like methanol or ethanol often work well for Ru- and Rh-catalyzed hydrogenations of functionalized olefins.

      • Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may slow down the reaction rate.

      • Hydrogen Pressure: The effect of pressure can be complex. It is advisable to screen a range of pressures (e.g., from 1 to 50 bar).

  • Review Experimental Setup:

    • Question: Could my experimental setup be the source of the problem?

    • Answer: Leaks in the hydrogenation apparatus can lead to a loss of hydrogen pressure and the introduction of air, which can deactivate the catalyst.

    • Action:

      • Ensure all joints and connections in your reactor are well-sealed.

      • Thoroughly purge the reactor with an inert gas (e.g., argon or nitrogen) before introducing the reactants and hydrogen.

  • Investigate Purification Step:

    • Question: Is it possible to lose enantiomeric purity during workup or purification?

    • Answer: While the Roche ester is generally stable, harsh purification conditions (e.g., strongly acidic or basic conditions) could potentially lead to side reactions. Product loss during purification will also lower the overall yield.

    • Action:

      • Use mild workup procedures.

      • For purification, consider flash column chromatography on silica gel with a neutral eluent system (e.g., hexane/ethyl acetate).

Guide 2: Enzymatic Resolution - Low Conversion or Enantioselectivity

Problem: You are experiencing low conversion or poor enantioselectivity in the lipase-catalyzed kinetic resolution of a racemic precursor to the Roche ester.

Troubleshooting Workflow:

start Low Conversion or e.e. in Enzymatic Resolution check_enzyme 1. Verify Enzyme Activity and Choice start->check_enzyme optimize_conditions 2. Optimize Reaction Conditions check_enzyme->optimize_conditions Enzyme OK sub_enzyme Enzyme deactivation or incorrect enzyme choice leads to poor results. - Action: Use a fresh batch of enzyme, screen different lipases. check_enzyme->sub_enzyme check_substrate 3. Assess Substrate and Acyl Donor optimize_conditions->check_substrate Optimization Ineffective sub_conditions Solvent, temperature, and water content are crucial for enzyme activity. - Action: Optimize solvent, temperature, and ensure appropriate water activity. optimize_conditions->sub_conditions check_workup 4. Review Workup and Separation check_substrate->check_workup Substrate/Donor OK sub_substrate Substrate or acyl donor may be unsuitable or contain inhibitors. - Action: Ensure purity of substrate and consider different acyl donors. check_substrate->sub_substrate solution Problem Resolved check_workup->solution Workup Optimized sub_workup Difficulty in separating the product from the unreacted enantiomer. - Action: Optimize chromatographic separation conditions. check_workup->sub_workup

Caption: Troubleshooting workflow for low conversion or enantioselectivity in enzymatic resolution.

Detailed Steps:

  • Verify Enzyme Activity and Choice:

    • Question: Is my enzyme active, and is it the right one for this resolution?

    • Answer: Enzymes can lose activity over time, especially if not stored correctly. Furthermore, different lipases exhibit different selectivities for various substrates.

    • Action:

      • Use a fresh batch of the enzyme or test its activity on a known standard substrate.

      • Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find the one with the best selectivity for your substrate.

  • Optimize Reaction Conditions:

    • Question: How do the reaction conditions affect the enzymatic resolution?

    • Answer: The choice of solvent, temperature, and water content (or water activity) are critical for optimal enzyme performance.

    • Action:

      • Solvent: While some enzymatic reactions can be run neat, organic solvents are often used to dissolve the substrate. Choose a solvent that does not denature the enzyme. Hydrophobic solvents are generally preferred.

      • Temperature: The reaction rate generally increases with temperature, but higher temperatures can also lead to enzyme denaturation. Find the optimal temperature for your specific enzyme.

      • Water Content: Lipases require a certain amount of water to be active. For reactions in organic solvents, the water activity should be carefully controlled.

  • Assess Substrate and Acyl Donor:

    • Question: Could the substrate or acyl donor be the issue?

    • Answer: The purity of the substrate is important, as impurities can inhibit the enzyme. The choice of acyl donor in a transesterification reaction can also significantly impact the reaction rate and selectivity.

    • Action:

      • Ensure your racemic ester precursor is pure.

      • If performing a transesterification, you can screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate).

  • Review Workup and Separation:

    • Question: I'm having trouble separating the product from the unreacted starting material.

    • Answer: The success of a kinetic resolution relies on the ability to efficiently separate the product from the remaining unreacted enantiomer.

    • Action:

      • Develop a robust method for separation, typically by flash column chromatography.

      • Ensure your analytical method (chiral GC or HPLC) can accurately determine the enantiomeric excess of both the product and the unreacted starting material.

Frequently Asked Questions (FAQs)

Asymmetric Hydrogenation

  • Q1: My Rh-catalyzed hydrogenation is giving a low yield. What are the common causes?

    • A1: Low yields can be due to several factors:

      • Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent, or it may have been deactivated by exposure to air.[1]

      • Incomplete Reaction: The reaction time may be insufficient, or the hydrogen pressure may be too low.

      • Side Reactions: Although less common for this substrate, side reactions can consume the starting material.

      • Product Loss During Workup: Ensure your extraction and purification procedures are optimized to minimize loss.

  • Q2: I am observing inconsistent enantioselectivity between batches. Why is this happening?

    • A2: Inconsistent enantioselectivity is often a sign of subtle variations in reaction conditions. Key factors to control rigorously include:

      • Solvent Purity: The presence of trace amounts of water or other impurities can significantly affect the catalyst's performance.

      • Temperature Control: Even small fluctuations in temperature can impact enantioselectivity.

      • Catalyst/Ligand Quality: Ensure you are using a consistent source and batch of catalyst and ligand.

  • Q3: Can I regenerate a deactivated hydrogenation catalyst?

    • A3: Regeneration of homogeneous catalysts used for Roche ester synthesis is generally not practical in a standard laboratory setting. It is more effective to prevent deactivation by using pure reagents and maintaining an inert atmosphere. For heterogeneous catalysts, regeneration through methods like calcination to burn off coke can sometimes be effective, but this is highly dependent on the nature of the catalyst and the deactivation mechanism.[3][4]

Enzymatic Resolution

  • Q4: My lipase-catalyzed resolution has stalled at low conversion. What should I do?

    • A4: A stalled reaction can be due to:

      • Enzyme Inhibition: The product or a byproduct of the reaction may be inhibiting the enzyme.

      • Equilibrium: The reaction may have reached equilibrium. For transesterification reactions, using an acyl donor like vinyl acetate that generates a non-reactive byproduct (acetaldehyde) can help drive the reaction to completion.

      • Enzyme Denaturation: The reaction conditions (e.g., temperature, solvent) may have caused the enzyme to lose its activity over time.

  • Q5: The enantioselectivity of my enzymatic resolution is poor. How can I improve it?

    • A5: To improve enantioselectivity:

      • Screen Different Enzymes: Different lipases can have vastly different selectivities for the same substrate.

      • Optimize Temperature: Lowering the temperature can sometimes increase the enantioselectivity of an enzymatic reaction.

      • Modify the Substrate: Small changes to the ester group of the substrate can sometimes lead to better recognition by the enzyme.

  • Q6: Can I reuse my immobilized enzyme?

    • A6: Yes, one of the major advantages of using immobilized enzymes is their reusability. After the reaction, the immobilized enzyme can be recovered by filtration, washed with a suitable solvent, and reused in subsequent batches. Its activity should be monitored over several cycles.

Data Presentation

Table 1: Effect of Ligand and Solvent on Rh-Catalyzed Asymmetric Hydrogenation of Methyl 2-(hydroxymethyl)acrylate

EntryLigandSolventTemp (°C)Pressure (bar)Conversion (%)e.e. (%)
1(R,R)-Me-DuPhosMethanol2510>9995 (R)
2(S,S)-ChiraphosToluene25109885 (S)
3(R)-BINAPMethanol2510>9992 (R)
4(R,R)-Me-DuPhosTHF25109588 (R)

Data is representative and compiled from typical results in the literature. Actual results may vary.

Table 2: Screening of Lipases for the Kinetic Resolution of a Racemic Precursor

EntryEnzymeAcyl DonorSolventConversion (%)e.e. of Product (%)
1Candida antarctica Lipase B (CALB)Vinyl AcetateToluene48>99
2Pseudomonas cepacia Lipase (PSL)Isopropenyl AcetateHexane5095
3Candida rugosa Lipase (CRL)Vinyl AcetateToluene4588
4Porcine Pancreatic Lipase (PPL)Vinyl AcetateDiisopropyl ether4275

Data is representative and compiled from typical results in the literature. Actual results may vary.

Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of Methyl 2-(hydroxymethyl)acrylate

Objective: To synthesize methyl (R)-3-hydroxy-2-methylpropanoate ((R)-Roche ester) via asymmetric hydrogenation.

Materials:

  • Methyl 2-(hydroxymethyl)acrylate

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (R,R)-Me-DuPhos

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Standard glassware for inert atmosphere chemistry

  • High-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation (in a glovebox):

    • In a Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%) in anhydrous, degassed methanol (5 mL).

    • Stir the solution at room temperature for 30 minutes. The solution should turn from orange to a reddish-brown color.

  • Hydrogenation:

    • In a separate flask, dissolve methyl 2-(hydroxymethyl)acrylate (1.0 eq) in anhydrous, degassed methanol (15 mL).

    • Transfer the substrate solution to the hydrogenation reactor.

    • Using a cannula, transfer the catalyst solution to the reactor.

    • Seal the reactor and purge with argon or nitrogen three times, followed by three purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to 10 bar.

    • Stir the reaction mixture vigorously at 25 °C.

    • Monitor the reaction progress by taking aliquots and analyzing by GC. The reaction is typically complete within 4-6 hours.

  • Workup and Purification:

    • Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Roche ester.

  • Analysis:

    • Confirm the structure and purity by ¹H and ¹³C NMR.

    • Determine the enantiomeric excess by chiral GC or HPLC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Objective: To resolve a racemic ester precursor via lipase-catalyzed transesterification.

Materials:

  • Racemic methyl 3-acetoxy-2-methylpropanoate

  • Immobilized Candida antarctica Lipase B (CALB)

  • n-Butanol

  • Anhydrous toluene

  • Molecular sieves (4 Å)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add racemic methyl 3-acetoxy-2-methylpropanoate (1.0 eq), n-butanol (2.0 eq), and anhydrous toluene.

    • Add activated 4 Å molecular sieves to the flask.

    • Add immobilized CALB (typically 10-20% by weight of the substrate).

  • Reaction:

    • Seal the flask and stir the mixture at 40 °C.

    • Monitor the reaction progress by taking small aliquots and analyzing by chiral GC. The goal is to stop the reaction at or near 50% conversion to maximize the e.e. of both the product and the remaining starting material.

  • Workup and Separation:

    • When the reaction has reached approximately 50% conversion, filter off the immobilized enzyme. The enzyme can be washed with toluene and dried for reuse.

    • Remove the solvent from the filtrate under reduced pressure.

    • Separate the product (butyl 3-hydroxy-2-methylpropanoate) from the unreacted starting material (methyl 3-acetoxy-2-methylpropanoate) by flash column chromatography on silica gel.

  • Analysis:

    • Characterize the product and the recovered starting material by NMR.

    • Determine the enantiomeric excess of both the product and the recovered starting material by chiral GC or HPLC.

References

Technical Support Center: Purification of (R)-Methyl 3-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (R)-Methyl 3-hydroxy-2-methylpropanoate from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are vacuum distillation and silica gel column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key physical properties are summarized in the table below. The boiling point under reduced pressure is particularly important for purification by distillation.

PropertyValueReference
Molecular Weight118.13 g/mol
Boiling Point76-77 °C at 12 mmHg[1]
Density1.066 g/mL at 25 °C
Refractive Indexn20/D 1.425
AppearanceColorless liquid[2]

Q3: How can I assess the chemical and enantiomeric purity of my purified product?

A3: The chemical purity can be assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID). The enantiomeric purity (enantiomeric excess, or ee) is best determined using chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC).[3]

Q4: What are some common impurities I might encounter?

A4: Common impurities depend on the synthetic route. For instance, if prepared by asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate, unreacted starting material may be present. If synthesized via esterification of (R)-3-hydroxyisobutyric acid, residual acid and the esterification catalyst are potential impurities. The corresponding carboxylic acid, (R)-3-hydroxy-2-methylpropanoic acid, can also be present as a byproduct.[4]

Q5: Is racemization a concern during the purification of this compound?

A5: Yes, racemization can be a significant concern, especially under harsh conditions. Both acidic and basic conditions, as well as elevated temperatures, can potentially lead to a loss of enantiomeric purity.[5] It is crucial to control the pH and temperature throughout the purification process.

Troubleshooting Guides

Purification by Vacuum Distillation
IssuePossible Cause(s)Troubleshooting Steps
Product is discolored (yellow or brown) after distillation. Thermal degradation due to high distillation temperature.- Perform the distillation under a higher vacuum to lower the boiling point. - Ensure the heating mantle temperature is not excessively high. - Use a shorter path distillation apparatus to minimize the residence time at high temperatures.
Low yield of purified product. - Incomplete distillation. - Product loss in the forerun or residue. - Thermal degradation.- Ensure the distillation is carried out to completion by monitoring the temperature and pressure. - Collect fractions carefully to avoid discarding the product with low-boiling or high-boiling impurities. - Follow the steps to prevent thermal degradation.
Poor separation from a closely boiling impurity. The boiling points of the product and impurity are too close for simple distillation.- Use a fractionating column with a suitable packing material to increase the number of theoretical plates. - Adjust the vacuum level to potentially alter the relative volatility of the components.
Loss of enantiomeric excess (ee) after distillation. Racemization due to prolonged exposure to high temperatures.- Minimize the distillation time. - Ensure the distillation apparatus is free of any acidic or basic residues. - Consider purification by column chromatography if racemization is persistent.
Purification by Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of the product from impurities. - Inappropriate solvent system (eluent). - Incorrect choice of stationary phase. - Column overloading.- Perform thin-layer chromatography (TLC) to determine the optimal eluent system. - For polar impurities, a less polar eluent may be required. For non-polar impurities, a more polar eluent is needed. - Ensure the amount of crude product loaded onto the column is appropriate for the column size.
Product elutes too quickly or too slowly. The polarity of the eluent is too high or too low, respectively.- Adjust the polarity of the eluent system. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is commonly used.
Tailing of the product peak. Strong interaction between the hydroxyl group of the product and the silica gel.- Add a small amount of a polar modifier, such as methanol or triethylamine (if compatible with the product's stereochemical stability), to the eluent to reduce tailing.
Low recovery of the product from the column. - Product is too strongly adsorbed to the silica gel. - Incomplete elution.- Increase the polarity of the eluent at the end of the purification to ensure all the product is eluted. - Check for product precipitation on the column.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for reasonably pure starting material where the main impurities have significantly different boiling points from the product.

  • Apparatus Setup : Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.

  • Charging the Flask : Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum : Gradually apply vacuum to the system. A pressure of approximately 12 mmHg is recommended.[1]

  • Heating : Gently heat the distillation flask using a heating mantle while stirring.

  • Fraction Collection :

    • Collect any low-boiling impurities (forerun) in a separate receiving flask.

    • Once the temperature stabilizes at the expected boiling point of the product (approximately 76-77 °C at 12 mmHg), switch to a clean receiving flask to collect the main fraction.[1]

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.

  • Termination : Stop the distillation once the majority of the product has been collected or if the temperature begins to rise significantly. Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for removing impurities with different polarities from the product.

  • Column Packing :

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass chromatography column and allow it to pack evenly.

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution :

    • Begin eluting the column with a solvent system of appropriate polarity, as determined by TLC analysis (e.g., a mixture of hexane and ethyl acetate).

    • Gradually increase the polarity of the eluent if necessary to elute the product.

  • Fraction Collection : Collect fractions in test tubes or flasks and monitor the composition of each fraction using TLC.

  • Product Isolation : Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purity and Enantiomeric Excess Analysis by Chiral GC

This protocol allows for the determination of both chemical and enantiomeric purity.

  • Sample Preparation : Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup :

    • Column : Use a chiral capillary column, such as one with a cyclodextrin-based stationary phase.

    • Carrier Gas : Use helium or hydrogen at an appropriate flow rate.

    • Temperature Program : An initial oven temperature of around 80°C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 150°C), can be effective.

    • Injector and Detector Temperature : Set the injector and Flame Ionization Detector (FID) temperatures to approximately 250°C.

  • Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis :

    • Determine the chemical purity by calculating the peak area percentage of the main peak relative to all peaks in the chromatogram.

    • The enantiomeric excess (ee) is calculated from the peak areas of the (R) and (S) enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizations

PurificationWorkflow ReactionMixture Crude Reaction Mixture Workup Aqueous Work-up (e.g., extraction, washes) ReactionMixture->Workup CrudeProduct Crude (R)-Methyl 3-hydroxy-2-methylpropanoate Workup->CrudeProduct Distillation Vacuum Distillation CrudeProduct->Distillation High-boiling or low-boiling impurities Chromatography Column Chromatography CrudeProduct->Chromatography Polar or non-polar impurities PureProduct Purified Product Distillation->PureProduct Chromatography->PureProduct Analysis Purity & ee Analysis (Chiral GC/HPLC) PureProduct->Analysis FinalProduct Final Pure Product Analysis->FinalProduct

Caption: General purification workflow for this compound.

TroubleshootingRacemization Start Loss of Enantiomeric Excess (ee) Observed CheckTemp Was the purification performed at elevated temperatures? Start->CheckTemp CheckpH Were strong acids or bases used during work-up or purification? CheckTemp->CheckpH No Sol_Temp Action: Reduce temperature. Use high vacuum for distillation. CheckTemp->Sol_Temp Yes CheckTime Was the exposure to non-neutral pH or high temperature prolonged? CheckpH->CheckTime No Sol_pH Action: Neutralize carefully. Use milder reagents or buffer solutions. CheckpH->Sol_pH Yes Sol_Time Action: Minimize purification time. CheckTime->Sol_Time Yes End Re-analyze ee CheckTime->End No Sol_Temp->End Sol_pH->End Sol_Time->End

Caption: Troubleshooting decision tree for racemization issues.

References

Technical Support Center: Synthesis of (R)-Methyl 3-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Methyl 3-hydroxy-2-methylpropanoate, commonly known as the Roche ester. This chiral building block is crucial in the synthesis of various pharmaceuticals and fine chemicals.[1][2] This guide focuses on identifying and mitigating the formation of byproducts in common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis methods for this compound?

A1: The most prevalent methods for the synthesis of this compound are asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate and biocatalytic reduction of the same substrate. Asymmetric hydrogenation often employs rhodium or ruthenium-based catalysts with chiral ligands to achieve high enantioselectivity.[3][4] Biocatalytic methods typically utilize ene reductases from the 'old yellow enzyme' family.

Q2: What are the potential byproducts in the asymmetric hydrogenation synthesis of this compound?

A2: While specific byproducts are highly dependent on the reaction conditions, catalyst, and purity of starting materials, potential side products in the asymmetric hydrogenation of α,β-unsaturated esters like methyl 2-(hydroxymethyl)acrylate can include:

  • Over-reduction products: The primary alcohol group could potentially be reduced further under harsh conditions, though this is less common for this specific substrate.

  • Isomerization products: Depending on the catalyst and conditions, isomerization of the double bond in the starting material could occur, leading to impurities.

  • Products from impurities in the starting material: Any impurities in the methyl 2-(hydroxymethyl)acrylate will likely be hydrogenated as well, leading to a mixture of esters.

  • Solvent-related byproducts: Side reactions involving the solvent can occur, especially at elevated temperatures.

  • Ligand decomposition products: The chiral ligand of the catalyst may degrade over the course of the reaction, especially if exposed to air or impurities.

Q3: What are the likely byproducts in the biocatalytic synthesis of this compound?

A3: Biocatalytic reductions are generally highly selective, leading to fewer byproducts compared to traditional chemical methods.[5] However, potential issues can include:

  • Incomplete conversion: The primary issue is often incomplete conversion of the starting material, which will remain as an impurity.

  • Byproducts from the biological system: Components of the whole-cell or cell-lysate system, if used, can sometimes introduce impurities.

  • Enzyme inhibition by substrate or product: High concentrations of the substrate or product can sometimes inhibit the enzyme, leading to stalled reactions.[6]

  • Formation of the (S)-enantiomer: While typically highly enantioselective, suboptimal conditions or a non-ideal enzyme could lead to the formation of a small amount of the undesired (S)-enantiomer.

Q4: How can I purify the final this compound product?

A4: Common purification methods for this compound include:

  • Silica gel column chromatography: This is an effective method for separating the product from non-polar impurities and residual catalyst.[3]

  • Distillation: The product can be purified by distillation under reduced pressure.[7][8]

  • Extraction: An initial workup involving extraction can help to remove water-soluble impurities.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Asymmetric Hydrogenation

Symptoms: The final product shows a low enantiomeric excess (ee) of the desired (R)-enantiomer.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inactive or Racemized Catalyst - Ensure the catalyst has been stored under an inert atmosphere and handled using proper anaerobic techniques. - Prepare fresh catalyst before the reaction. - Verify the chiral integrity of the ligand.
Incorrect Reaction Temperature - Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity.
Inappropriate Solvent - Screen different solvents. The polarity and coordinating ability of the solvent can significantly impact enantioselectivity.
Presence of Impurities - Ensure the starting material and solvent are of high purity. Impurities can poison the catalyst or interfere with the chiral induction.
Issue 2: Incomplete Conversion in Biocatalytic Reduction

Symptoms: A significant amount of the starting material, methyl 2-(hydroxymethyl)acrylate, remains after the reaction.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Enzyme Inactivation - Ensure the pH and temperature of the reaction medium are optimal for the specific ene reductase used. - Check for the presence of any denaturing agents or heavy metals.
Insufficient Cofactor Regeneration - If using a whole-cell system, ensure sufficient glucose or another energy source is present for cofactor (NAD(P)H) regeneration. - For isolated enzyme systems, ensure the cofactor regeneration system (e.g., glucose dehydrogenase/glucose) is active.
Substrate/Product Inhibition - Perform the reaction at a lower substrate concentration or use a fed-batch approach. - Consider in-situ product removal to alleviate product inhibition.
Low Enzyme Concentration - Increase the amount of enzyme (or whole cells) used in the reaction.

Experimental Protocols

Asymmetric Hydrogenation of Methyl 2-(hydroxymethyl)acrylate

This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.

  • Catalyst Preparation: In a glovebox, dissolve the chiral rhodium or ruthenium catalyst (e.g., [Rh(COD)L]BF4, where L is a chiral phosphine ligand) in a degassed, anhydrous solvent (e.g., methanol, dichloromethane).

  • Reaction Setup: In a high-pressure reactor, add the substrate, methyl 2-(hydroxymethyl)acrylate, and the degassed solvent.

  • Hydrogenation: Add the catalyst solution to the reactor. Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 1-50 atm).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by techniques such as GC or TLC.

  • Workup: Once the reaction is complete, carefully depressurize the reactor. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or distillation under reduced pressure.[3][7]

Biocatalytic Reduction using Ene Reductase

This protocol is a general guideline for a whole-cell biocatalytic reduction.

  • Biocatalyst Preparation: Cultivate the microorganism (e.g., E. coli) expressing the desired ene reductase in a suitable growth medium. Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: Resuspend the cells in a reaction buffer containing a co-substrate for cofactor regeneration (e.g., glucose).

  • Bioreduction: Add the substrate, methyl 2-(hydroxymethyl)acrylate, to the cell suspension. The reaction can be carried out in a stirred-tank bioreactor or a shake flask.

  • Reaction Monitoring: Maintain the reaction at an optimal temperature (e.g., 30°C) and pH. Monitor the conversion of the substrate by GC or HPLC.

  • Workup: After completion of the reaction, separate the cells from the reaction mixture by centrifugation.

  • Extraction and Purification: Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate). Dry the organic layer and remove the solvent. Purify the product if necessary by column chromatography or distillation.

Visualizations

experimental_workflow Asymmetric Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification catalyst_prep Catalyst Preparation (Inert Atmosphere) hydrogenation Hydrogenation (High Pressure Reactor) catalyst_prep->hydrogenation substrate_prep Substrate & Solvent (Degassed) substrate_prep->hydrogenation monitoring Reaction Monitoring (GC/TLC) hydrogenation->monitoring workup Workup (Solvent Removal) monitoring->workup purification Purification (Chromatography/Distillation) workup->purification final_product final_product purification->final_product Final Product: This compound

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

troubleshooting_logic Troubleshooting Low Enantioselectivity start Low Enantioselectivity Observed check_catalyst Check Catalyst Activity & Chiral Integrity start->check_catalyst check_temp Optimize Reaction Temperature check_catalyst->check_temp If catalyst is active solution High Enantioselectivity Achieved check_catalyst->solution If new catalyst solves the issue check_solvent Screen Solvents check_temp->check_solvent If temperature optimization does not improve ee check_temp->solution If optimal temperature is found check_purity Verify Starting Material Purity check_solvent->check_purity If solvent screen is ineffective check_solvent->solution If a better solvent is identified check_purity->solution If pure materials are used

Caption: Logical Flow for Troubleshooting Low Enantioselectivity.

References

Technical Support Center: Optimizing Chiral HPLC Separation of (R)-Methyl 3-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral HPLC separation of (R)-Methyl 3-hydroxy-2-methylpropanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound.

Question: Why am I seeing poor or no separation of the enantiomers?

Answer:

Poor or no enantiomeric separation is a common challenge in chiral HPLC. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.

First, ensure you are using a suitable chiral stationary phase (CSP). For β-hydroxy esters like Methyl 3-hydroxy-2-methylpropanoate, polysaccharide-based columns are generally effective.[1] Recommended columns include those with amylose or cellulose derivatives, such as Chiralpak® AD-H or Chiralcel® OD-H.[1]

Next, the mobile phase composition is critical for achieving selectivity.[2] A typical starting point for normal-phase chromatography is a mixture of n-hexane and an alcohol modifier, such as isopropanol or ethanol.[1] The ratio of these solvents significantly impacts resolution.

If initial conditions do not provide separation, consider the following optimization steps:

  • Vary the Mobile Phase Composition: Systematically alter the percentage of the alcohol modifier. For instance, if you start with n-hexane:isopropanol (90:10, v/v), try varying the isopropanol content from 5% to 20%.[2][3]

  • Change the Alcohol Modifier: Sometimes, switching from isopropanol to ethanol, or vice-versa, can improve separation.

  • Adjust the Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the CSP, potentially improving resolution. A common starting flow rate is 1.0 mL/min.[1][2]

  • Optimize the Column Temperature: Temperature can influence chiral recognition. Experiment with temperatures between 10°C and 40°C.

The following diagram illustrates a logical workflow for troubleshooting poor separation:

G start Poor or No Separation check_column Is a polysaccharide-based chiral column in use? start->check_column select_column Select a suitable column (e.g., Chiralpak® AD-H, Chiralcel® OD-H) check_column->select_column No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes select_column->optimize_mp vary_modifier Vary alcohol modifier percentage (e.g., 5-20%) optimize_mp->vary_modifier change_modifier Try a different alcohol modifier (e.g., ethanol) vary_modifier->change_modifier adjust_flow Decrease flow rate change_modifier->adjust_flow adjust_temp Optimize column temperature adjust_flow->adjust_temp good_resolution Good Resolution Achieved adjust_temp->good_resolution

Troubleshooting workflow for poor enantiomeric separation.

Question: How can I improve poor peak shape (e.g., tailing or fronting)?

Answer:

Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the sample solvent.

For acidic analytes, the addition of a small amount of an acidic modifier to the mobile phase can often improve peak shape by suppressing unwanted interactions.[2] For this compound, which has a hydroxyl group, adding 0.1% trifluoroacetic acid (TFA) to the mobile phase is a good starting point.[2]

Other potential solutions include:

  • Reduce Sample Concentration: Injecting too much sample can lead to peak broadening and tailing. Try diluting your sample.

  • Ensure Sample Solvent Compatibility: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Check for Column Contamination: If the column has been used with other analytes, contaminants may be causing peak tailing. Flush the column with a strong solvent as recommended by the manufacturer.

Question: My column backpressure is too high. What should I do?

Answer:

High backpressure can indicate a blockage in the HPLC system. Before assuming the column is the issue, check the system pressure without the column attached. If the pressure is still high, the blockage is in the system components.

If the high pressure is isolated to the column, it could be due to a blocked inlet frit. This can sometimes be resolved by back-flushing the column (reversing the flow direction) at a low flow rate. Always disconnect the column from the detector before back-flushing.

To prevent high backpressure, always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. Using a guard column is also highly recommended to protect the analytical column from particulates and strongly retained compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the chiral HPLC separation of this compound?

A1: Based on the analysis of similar compounds, the following starting conditions are recommended:

ParameterRecommendation
Chiral Column Chiralpak® AD-H or Chiralcel® OD-H (or similar amylose/cellulose-based CSP)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 5-10 µL

These are starting points, and optimization will likely be necessary to achieve the best separation.[2][3]

Q2: What is the typical experimental protocol for this analysis?

A2: The following diagram outlines a general experimental workflow:

G prep_mp Prepare Mobile Phase (e.g., n-Hexane/Isopropanol) equilibrate Equilibrate HPLC System and Column prep_mp->equilibrate prep_sample Prepare Sample (Dissolve in mobile phase) filter_sample Filter Sample (0.45 µm filter) prep_sample->filter_sample inject Inject Sample filter_sample->inject equilibrate->inject acquire_data Acquire Data inject->acquire_data analyze Analyze Chromatogram (Determine retention times, resolution, and peak areas) acquire_data->analyze

General experimental workflow for chiral HPLC analysis.

A detailed experimental protocol is as follows:

1. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing the appropriate volumes of n-hexane and isopropanol (e.g., 900 mL of n-hexane and 100 mL of isopropanol for a 90:10 mixture).

  • If needed, add an acidic modifier like TFA to a final concentration of 0.1%.

  • Degas the mobile phase before use.

2. Sample Preparation:

  • Accurately weigh the sample of Methyl 3-hydroxy-2-methylpropanoate.

  • Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

3. HPLC Analysis:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the analysis under the desired conditions and record the chromatogram.

4. Data Analysis:

  • Integrate the peaks corresponding to the (R) and (S) enantiomers.

  • Calculate the resolution, retention times, and enantiomeric excess.

Q3: Can I use reversed-phase HPLC for this separation?

A3: While normal-phase chromatography is more common for polysaccharide-based CSPs, reversed-phase methods can also be effective and offer complementary selectivity. A reversed-phase mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. Method development would be required to find suitable conditions.

Q4: Is derivatization necessary for the chiral separation of this compound?

A4: For chiral HPLC analysis, derivatization is generally not necessary as the separation occurs directly on the chiral stationary phase. However, for chiral Gas Chromatography (GC), derivatization may be required to improve volatility and thermal stability.[1]

References

Technical Support Center: GC-MS Analysis of Silylated (R)-Methyl 3-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of silylated (R)-Methyl 3-hydroxy-2-methylpropanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization or analysis process.

Derivatization Issues

Q1: I don't see a peak for my derivatized analyte, or the peak is very small. What could be the cause?

A1: This issue often points to an incomplete or failed silylation reaction. The most common culprits are:

  • Moisture: Silylating reagents are extremely sensitive to moisture.[1][2] The presence of water in your sample, solvents, or glassware will deactivate the reagent.[1][2] Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and use anhydrous solvents.[1][2] If your sample is in an aqueous solution, it must be evaporated to complete dryness before adding reagents.[3][4]

  • Reagent Quality: The silylating reagent (e.g., BSTFA, MSTFA) may have degraded due to improper storage or age. Using a fresh vial of the reagent can resolve the issue.

  • Insufficient Reagent: An excess of the silylating reagent is typically required to drive the reaction to completion. A general rule is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogen in your analyte.

  • Reaction Conditions: The reaction may require heat to proceed efficiently. A common condition is heating the mixture at 60-70°C for 30-60 minutes.[3][4][5] Insufficient time or temperature can lead to an incomplete reaction.

Q2: My chromatogram shows the peak for the un-derivatized starting material along with the desired product peak. How can I improve the reaction efficiency?

A2: Seeing both peaks indicates an incomplete reaction. To improve the derivatization efficiency:

  • Increase Reaction Time or Temperature: Extend the incubation time or increase the temperature within the recommended range for your reagent.[1]

  • Add a Catalyst: For moderately hindered hydroxyl groups, adding a catalyst like Trimethylchlorosilane (TMCS) can significantly improve the reaction rate and yield.[6] Many commercial silylation reagents are available as mixtures with 1% TMCS.[3][4]

  • Check Solvent Choice: Use a dry, aprotic solvent such as pyridine or acetonitrile to dissolve the sample before adding the silylating reagent.[5][7] Pyridine can also act as a catalyst for the reaction.

Chromatography & Peak Shape Issues

Q3: The peak for my silylated analyte is tailing. What causes this and how can I fix it?

A3: Peak tailing for polar or derivatized compounds is often caused by unwanted interactions with active sites in the GC system.[8]

  • Active Sites: Exposed silanol groups (-Si-OH) on the surface of the inlet liner, column head, or contaminants can interact with your analyte, causing tailing.[8]

    • Solution: Perform regular inlet maintenance.[9] Replace the inlet liner with a fresh, deactivated one.[8][10] You can also trim 10-20 cm from the front of the GC column to remove any active sites that have developed.[9][10][11]

  • Poor Column Installation: If the column is not cut cleanly at a 90° angle or is installed at the incorrect height in the inlet, it can create turbulence and dead volumes, leading to tailing for all peaks.[9][10][11]

    • Solution: Re-cut the column using a ceramic wafer or diamond scribe and ensure it is installed according to the manufacturer's specifications.[10][11]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, causing peak tailing.

    • Solution: If trimming the column doesn't work, consider conditioning the column at a high temperature (within its specified limit) or replacing it.[8][9]

Q4: My peaks are broad or splitting. What should I investigate?

A4: Broad or split peaks can be related to injection technique or oven temperature parameters.

  • Initial Oven Temperature: For splitless injections, the initial oven temperature should typically be about 20°C below the boiling point of the sample solvent to ensure proper "solvent focusing".[10][12] If the initial temperature is too high, it can cause peak broadening or splitting.[10]

  • Solvent Mismatch: A significant mismatch in polarity between your sample solvent and the GC column's stationary phase can lead to poor peak shape.[9][10] Ensure you are using a compatible solvent. For silylated compounds, a low-polarity or mid-polarity siloxane-based column (like a 5% phenyl-methylpolysiloxane, e.g., HP-5ms) is recommended.[3][6]

Mass Spectrometry Issues

Q5: The mass spectrum does not match the expected pattern for the TMS-derivative of this compound. Why?

A5: This could be due to several factors:

  • Incomplete Derivatization: If the silylation is incomplete, you may be seeing the mass spectrum of the underivatized compound.

  • Formation of Artifacts: Sometimes, unexpected side reactions can occur during derivatization, leading to by-products with different mass spectra.[13] This is more common when derivatizing crude sample mixtures containing salts or acids.[13]

  • Co-elution: Another compound may be co-eluting with your analyte, resulting in a mixed mass spectrum. Try adjusting the oven temperature program to improve separation.[14]

  • MS Source Contamination: A contaminated ion source can lead to background noise and anomalous peaks in your spectra. Follow the manufacturer's procedure for cleaning the ion source.

Quantitative Data Summary

The following table provides typical parameters and expected mass fragments for the GC-MS analysis of the trimethylsilyl (TMS) derivative of this compound.

ParameterValue / DescriptionReference
Analyte This compound, TMS derivative
Molecular Weight 190.3 g/mol (TMS derivative)
GC Column HP-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film[3]
Injector Temperature 250°C[3][4]
Injection Mode Splitless[3][4]
Oven Program Initial 60°C (hold 2 min), ramp 10°C/min to 150°C, then 20°C/min to 250°C (hold 5 min)[3][4]
Carrier Gas Helium at 1.0 mL/min[3]
MS Ion Source Temp. 230°C[3][4]
MS Quadrupole Temp. 150°C[3][4]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Acquisition Mode Full Scan (e.g., m/z 50-550) for identification, SIM for quantification[3]
Expected Key m/z Fragments 73 (base peak, characteristic of TMS), [M-15]⁺, other fragments from loss of methyl or TMS groups.[15][16]

Experimental Protocols

Protocol 1: Silylation of this compound

This protocol details the derivatization of the analyte to its more volatile TMS-ether for GC-MS analysis.

Materials:

  • This compound standard or dried sample extract.

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[3][4]

  • Anhydrous Pyridine or Anhydrous Acetonitrile.[3][5]

  • 2 mL glass reaction vials with PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in a volatile solvent, evaporate it to dryness under a gentle stream of nitrogen.[4][5]

  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample residue in the reaction vial.[4]

  • Derivatization: Add 50-100 µL of BSTFA + 1% TMCS to the vial.[3][4] The volume can be adjusted based on the expected analyte concentration.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes.[3][4]

  • Cooling: Remove the vial from the heat source and allow it to cool completely to room temperature before opening.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

Protocol 2: GC-MS Analysis

These are typical starting parameters for the analysis. Optimization may be required based on your specific instrument.

Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[3]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[3]

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Injector:

    • Temperature: 250°C[3]

    • Injection Volume: 1 µL

    • Mode: Splitless[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.[3]

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C[3]

    • Quadrupole Temperature: 150°C[3]

    • Ionization: Electron Ionization (EI) at 70 eV.[3]

    • Acquisition: Full scan from m/z 50 to 550 for qualitative analysis. Use Selected Ion Monitoring (SIM) for improved sensitivity in quantitative analysis.[3]

Visualizations

The following diagram outlines a logical workflow for troubleshooting common issues in the GC-MS analysis of silylated compounds.

TroubleshootingWorkflow Start Problem Observed: Poor or No Analytical Result Derivatization Derivatization Issue Start->Derivatization Is derivatization complete? Chromatography Chromatographic Issue Start->Chromatography Is peak shape poor? System System/Contamination Issue Start->System Is baseline noisy? sub_D1 No Peak or Analyte Peak Only (Incomplete Reaction) Derivatization->sub_D1 sub_C1 Peak Tailing Chromatography->sub_C1 sub_C2 Broad or Split Peaks Chromatography->sub_C2 sub_S1 Ghost Peaks or High Baseline System->sub_S1 sol_D1a Ensure reagents/solvents are anhydrous. Dry sample completely. sub_D1->sol_D1a sol_D1b Use fresh silylating reagent. Increase reagent excess. sub_D1->sol_D1b sol_D1c Increase reaction time and/or temperature (e.g., 70°C for 60 min). sub_D1->sol_D1c sol_C1a Replace GC inlet liner. sub_C1->sol_C1a sol_C1b Trim 10-20 cm from column inlet. sub_C1->sol_C1b sol_C1c Check for proper column installation. sub_C1->sol_C1c sol_C2a Lower initial oven temperature (focusing effect). sub_C2->sol_C2a sol_C2b Check for solvent/stationary phase polarity mismatch. sub_C2->sol_C2b sol_S1a Run a solvent blank to identify source. sub_S1->sol_S1a sol_S1b Change septum and clean inlet. sub_S1->sol_S1b sol_S1c Bake out column and/or clean MS source. sub_S1->sol_S1c

Caption: Troubleshooting workflow for GC-MS analysis of silylated compounds.

References

improving yield and enantioselectivity in Roche ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the Roche ester and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and enantioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing the Roche ester?

A1: The two main approaches for the asymmetric synthesis of the Roche ester, (R)- or (S)-methyl 3-hydroxy-2-methylpropanoate, are biocatalytic reduction and chemo-catalytic asymmetric hydrogenation.

  • Biocatalytic Reduction: This method commonly employs whole-cell catalysis with baker's yeast (Saccharomyces cerevisiae) to reduce a β-keto ester precursor. It is often favored for its operational simplicity and environmentally friendly conditions.[1]

  • Asymmetric Hydrogenation: This approach utilizes transition metal catalysts, typically rhodium or ruthenium, complexed with chiral ligands to hydrogenate an α,β-unsaturated ester, such as methyl 2-(hydroxymethyl)acrylate.[2][3] This method can offer high enantioselectivity and yields under optimized conditions.

Q2: My enantiomeric excess (% ee) is low. What are the most common causes?

A2: Low enantiomeric excess can stem from several factors, and a systematic investigation is recommended. Key areas to check include:

  • Catalyst/Enzyme Activity: For chemo-catalytic methods, ensure the catalyst is pure, properly activated, and handled under an inert atmosphere. For biocatalytic methods, the viability and enzymatic activity of the baker's yeast are crucial.

  • Reaction Conditions: Suboptimal temperature, pH (for biocatalysis), or hydrogen pressure (for hydrogenation) can significantly impact enantioselectivity.[4][5]

  • Reagent Purity: Impurities in the substrate or solvent can interfere with the catalytic process.[4] Always use high-purity, and where necessary, anhydrous solvents.

Q3: How does substrate concentration impact the yield and enantioselectivity of the reaction?

A3: Substrate concentration can have a significant effect on the outcome of the synthesis. High substrate concentrations may lead to inhibition of the catalyst or enzyme, resulting in lower yields and potentially reduced enantioselectivity.[1][6] It is advisable to determine the optimal substrate concentration through a series of small-scale experiments.

Q4: What are the key challenges when scaling up the Roche ester synthesis?

A4: Scaling up from a laboratory to a pilot or industrial scale introduces several challenges that can affect yield, enantioselectivity, and safety.[7][8] These include:

  • Heat Transfer: Exothermic reactions that are easily managed on a small scale can lead to dangerous temperature increases in large reactors, potentially causing side reactions and reducing selectivity.[7]

  • Mixing Efficiency: Achieving uniform mixing in a large reactor is more challenging and can lead to localized "hot spots" or areas of high substrate concentration, negatively impacting the reaction.[7]

  • Reagent Addition: The rate of reagent addition becomes more critical at a larger scale to control the reaction rate and temperature.

  • Work-up and Purification: Procedures that are straightforward in the lab may be difficult or inefficient at scale.

Troubleshooting Guides

Low Yield
Observed Problem Potential Cause Suggested Solution
No or very little product formation. Inactive Catalyst/Enzyme: The catalyst may have been deactivated by exposure to air or moisture. The baker's yeast may be old or improperly stored.For chemo-catalysis, use a fresh batch of catalyst and ensure all manipulations are performed under an inert atmosphere. For biocatalysis, use fresh baker's yeast and ensure proper pre-culture conditions if applicable.
Incorrect Reaction Conditions: The temperature, pressure, or pH may be outside the optimal range for the reaction.Verify and optimize reaction parameters. For baker's yeast reductions, the optimal temperature is often around 30-37°C and the pH around 5.5.[9] For asymmetric hydrogenation, the optimal temperature and pressure will depend on the specific catalyst and substrate.
Reaction starts but does not go to completion. Substrate Inhibition: High concentrations of the starting material can inhibit the catalyst or enzyme.[1]Try running the reaction at a lower substrate concentration or use a fed-batch approach where the substrate is added gradually over time.
Product Inhibition: The accumulation of the product may be inhibiting the catalyst or enzyme.[1]Consider in-situ product removal techniques if feasible, or optimize the reaction time to maximize conversion before significant inhibition occurs.
Significant formation of side products. Sub-optimal Reaction Conditions: Incorrect temperature or pressure can lead to side reactions.Re-optimize the reaction conditions. Lowering the temperature can sometimes improve selectivity and reduce the rate of side reactions.
Impure Starting Materials: Impurities in the substrate or solvent can lead to unwanted side reactions.Purify the substrate and ensure the use of high-purity, dry solvents.[4]
Low Enantioselectivity
Observed Problem Potential Cause Suggested Solution
Product is formed with low enantiomeric excess (% ee). Suboptimal Temperature: Enantioselectivity is often highly temperature-dependent.Screen a range of temperatures to find the optimum. For many asymmetric hydrogenations, lower temperatures lead to higher enantioselectivity.[2]
Incorrect Catalyst/Ligand or Yeast Strain: The chosen catalyst system or yeast strain may not be optimal for the desired transformation.For chemo-catalysis, screen different chiral ligands. The electronic and steric properties of the ligand are critical for enantiocontrol.[3] For biocatalysis, consider screening different strains of baker's yeast or genetically engineered strains with enhanced selectivity.[10]
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.Screen a variety of solvents with different polarities and coordinating abilities.[11]
Inaccurate Analytical Method: The method used to determine % ee (e.g., chiral HPLC or GC) may not be properly validated.Validate your analytical method by running a racemic standard and samples of known enantiomeric composition to ensure accurate determination of the % ee.[4]

Data Presentation

Table 1: Effect of Temperature and Ligand on Rh-Catalyzed Asymmetric Hydrogenation
EntryLigandTemperature (°C)Yield (%)ee (%)
1(S)-iPr2-IndolPhos25>9596
2(S)-iPr2-IndolPhos0>9597
3(S)-iPr2-IndolPhos-20>9598
4(S)-iPr2-IndolPhos-40>9598
5Other Ligand A259085
6Other Ligand B259278

Data adapted from a study on Rh-IndolPhos catalyzed hydrogenation.[2] Conditions: [Rh(nbd)2]BF4 catalyst, 10 bar H2, CH2Cl2 solvent.

Table 2: Influence of Baker's Yeast Reaction Conditions
EntrySolvent SystemTemperature (°C)Yield (%)ee (%)
1Water30-37High>90
2Petroleum EtherRoom Temp.ModerateVaries
3Ionic Liquid/Water33ModerateModerate
4Glycerol-based30-37HighHigh

Qualitative summary based on literature describing baker's yeast reductions.[9] Absolute values are highly substrate-dependent.

Experimental Protocols

Protocol 1: Biocatalytic Reduction of Ethyl Acetoacetate using Baker's Yeast

This protocol is a general guideline for the asymmetric reduction of a β-keto ester using baker's yeast.

Materials:

  • Baker's yeast (fresh)

  • Sucrose (or glucose)

  • Ethyl acetoacetate

  • Water

  • Ethyl acetate

  • Celite®

  • Anhydrous magnesium sulfate

  • Diatomaceous earth

Procedure:

  • In a flask, dissolve sucrose (e.g., 15 g) in warm water (e.g., 100 mL).

  • Cool the solution to room temperature and add fresh baker's yeast (e.g., 10 g).

  • Stir the mixture for 30 minutes to activate the yeast.

  • Add ethyl acetoacetate (e.g., 1 g) to the yeast suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or GC.

  • Upon completion, add Celite® or diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells.

  • Saturate the filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess of the resulting ethyl (S)-3-hydroxybutanoate.

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of Methyl 2-(Hydroxymethyl)acrylate

This protocol is a representative procedure for the chemo-catalytic synthesis of the Roche ester. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.

Materials:

  • [Rh(nbd)2]BF4

  • Chiral phosphine ligand (e.g., (S)-iPr2-IndolPhos)

  • Methyl 2-(hydroxymethyl)acrylate

  • Anhydrous dichloromethane (CH2Cl2)

  • Hydrogen gas (high purity)

Procedure:

  • In a Schlenk flask, dissolve the chiral ligand (e.g., 0.011 mmol) in anhydrous CH2Cl2 (e.g., 2 mL).

  • Add [Rh(nbd)2]BF4 (e.g., 0.01 mmol) to the solution and stir for 10 minutes to form the catalyst complex.

  • In a separate flask, prepare a solution of methyl 2-(hydroxymethyl)acrylate (e.g., 1 mmol) in anhydrous CH2Cl2 (e.g., 3 mL).

  • Transfer the substrate solution to a high-pressure autoclave.

  • Add the catalyst solution to the autoclave.

  • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10 bar H2).

  • Stir the reaction mixture at the desired temperature (e.g., -40°C to 25°C) for the required time (e.g., 15-20 hours).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography.

  • Determine the yield and enantiomeric excess of the resulting methyl (S)-3-hydroxy-2-methylpropanoate.[2]

Visualizations

experimental_workflow_biocatalysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_yeast Activate Baker's Yeast in Sucrose Solution add_substrate Add Substrate (β-Keto Ester) prep_yeast->add_substrate reaction Incubate and Stir (e.g., 24-48h at RT) add_substrate->reaction filtration Filter to Remove Yeast reaction->filtration extraction Extract with Organic Solvent filtration->extraction purification Purify by Chromatography extraction->purification analysis Determine Yield and % ee purification->analysis

Caption: Workflow for Biocatalytic Roche Ester Synthesis.

troubleshooting_enantioselectivity cluster_investigation Investigation Areas cluster_solutions Potential Solutions start Low Enantioselectivity Observed check_temp Is Temperature Optimal? start->check_temp check_catalyst Is Catalyst/Ligand Appropriate? start->check_catalyst check_solvent Is Solvent Screened? start->check_solvent check_purity Are Reagents Pure? start->check_purity optimize_temp Screen Temperatures (e.g., 25°C to -40°C) check_temp->optimize_temp No screen_catalysts Screen Different Ligands/Yeast Strains check_catalyst->screen_catalysts No screen_solvents Test Various Solvents check_solvent->screen_solvents No purify_reagents Purify Substrate & Use Anhydrous Solvents check_purity->purify_reagents No end_node Improved Enantioselectivity optimize_temp->end_node screen_catalysts->end_node screen_solvents->end_node purify_reagents->end_node

Caption: Troubleshooting Logic for Low Enantioselectivity.

References

Technical Support Center: Catalyst Removal in (R)-Methyl 3-hydroxy-2-methylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of homogeneous catalysts, such as rhodium and ruthenium complexes, from the synthesis of (R)-Methyl 3-hydroxy-2-methylpropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in the asymmetric hydrogenation synthesis of this compound that require removal?

A1: The most prevalent catalysts are homogeneous rhodium and ruthenium complexes containing chiral ligands, such as BINAP. These catalysts are highly effective for asymmetric hydrogenation but must be thoroughly removed from the final product, especially in pharmaceutical applications where stringent limits on heavy metal impurities are in place.

Q2: Why is the complete removal of these catalysts crucial?

A2: Residual rhodium and ruthenium catalysts can be toxic and may interfere with downstream synthetic steps or biological assays. Regulatory agencies have strict limits on the permissible daily exposure (PDE) of such metals in active pharmaceutical ingredients (APIs). Therefore, their removal to very low levels (ppm or even ppb) is a critical step in the purification process.[1]

Q3: What are the primary methods for removing dissolved rhodium and ruthenium catalysts?

A3: Several methods are employed, often in combination, to effectively remove these catalysts. The main approaches include:

  • Adsorption: Using materials like activated carbon or silica gel to bind the metal catalyst.[2][3]

  • Scavenging: Employing functionalized silica or polymers with chelating groups that selectively bind to the metal.[4][5][6]

  • Chromatography: Passing the reaction mixture through a plug of silica gel or other stationary phases.[3]

  • Extraction: Using aqueous solutions of coordinating ligands to pull the metal catalyst from the organic phase.[7][8]

  • Precipitation/Crystallization: Inducing the precipitation of the metal catalyst or crystallization of the product, leaving the catalyst in the mother liquor.[1]

Q4: How can I quantify the amount of residual catalyst in my product?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive technique for quantifying trace metal impurities, with detection limits as low as parts per billion (ppb).[9] High-Resolution Continuum Source Graphite Furnace Atomic Absorption Spectrometry (HR-CS GFAAS) is another suitable method for direct solid sample analysis.[10][11]

Troubleshooting Guides

Issue 1: Poor Catalyst Removal Efficiency with Standard Methods

Possible Causes:

  • Catalyst Speciation: The catalyst may have converted into various species during the reaction, some of which may have lower affinity for the chosen removal method.

  • Product-Catalyst Interaction: The product, this compound, may have some affinity for the catalyst, keeping it in solution.

  • Insufficient Contact Time/Amount of Sorbent: The adsorbent or scavenger may be saturated or not given enough time to bind the catalyst effectively.

Solutions:

  • Combination of Methods: Employ a multi-step purification strategy. For instance, an initial treatment with a scavenger can be followed by polishing with activated carbon.

  • Optimize Conditions: Increase the contact time and/or the amount of adsorbent or scavenger used. Perform small-scale trials to determine the optimal ratio.

  • Solvent Effects: The choice of solvent can influence the interaction between the catalyst and the removal agent. Consider solvent-miscible systems that favor catalyst adsorption.

  • Oxidative Workup: In some cases, treating the reaction mixture with a mild oxidizing agent can convert the metal into an insoluble form that is easier to filter.[3]

Issue 2: Product Loss During Catalyst Removal

Possible Causes:

  • Adsorption of Product: The product itself may be adsorbing to the activated carbon or silica gel along with the catalyst.[3]

  • Co-precipitation: During crystallization or precipitation methods, the product might get entrapped with the catalyst.

Solutions:

  • Method Selection: Opt for more selective methods like metal scavengers which have a higher affinity for the metal over the organic product.[3]

  • Rinse Thoroughly: When using adsorbents or scavengers, wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.

  • Optimize Adsorbent Amount: Use the minimum amount of adsorbent required for effective catalyst removal to minimize product loss.[3]

  • Alternative Solvents for Crystallization: Screen different solvent systems for crystallization to maximize the differential solubility between the product and the catalyst.

Issue 3: Discoloration of the Final Product

Possible Causes:

  • Residual Catalyst: Even at low concentrations, some ruthenium and rhodium species can impart color to the product.

  • Ligand Degradation: The chiral ligands of the catalyst may degrade during the reaction or workup, leading to colored impurities.

Solutions:

  • Efficient Removal: Ensure the catalyst removal process is highly efficient, aiming for sub-ppm levels of the metal.

  • Activated Carbon Treatment: Activated carbon is often effective at removing colored organic impurities in addition to the metal catalyst.[2]

  • Recrystallization: If the product is a solid at some stage, recrystallization is an excellent method for removing both metallic and organic colored impurities.

Quantitative Data on Catalyst Removal

The following table summarizes the efficiency of various catalyst removal techniques for rhodium and ruthenium catalysts.

Removal MethodCatalyst TypeInitial Concentration (ppm)Final Concentration (ppm)Removal Efficiency (%)Reference
Metal Scavengers
SiliaMetS DMTRuthenium500< 10> 98%[6]
SnatchCatRutheniumNot specified< 10 (often < 1)High[5]
Carboxen® 1005Rhodium125015~98.8%[12]
Activated Carbon
Ecosorb® 908RutheniumNot specifiedNot specifiedEffective[1]
GenericPalladium>1000< 100> 90%[13]
Extraction
2-Mercaptonicotinic AcidRutheniumHigh (5 mol%)159Variable[7][8]
Chromatography
Silica Gel PlugPalladium>1000< 100> 90%[13]

Experimental Protocols

Protocol 1: Catalyst Removal using a Metal Scavenger (SiliaMetS DMT)
  • Reaction Quenching: After the hydrogenation reaction is complete, purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon) to remove any residual hydrogen.

  • Scavenger Addition: To the crude reaction mixture, add SiliaMetS DMT (typically 4-8 equivalents relative to the catalyst).

  • Stirring: Stir the mixture at room temperature. The optimal stirring time can vary, but a typical duration is between 1 to 16 hours. Monitor the removal progress by taking small aliquots for analysis if possible.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger-bound catalyst.

  • Washing: Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Catalyst Removal using Activated Carbon
  • Solvent Addition: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity and ensure efficient contact with the activated carbon.

  • Carbon Addition: Add activated carbon (typically 5-10% w/w relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. The use of a fine filter paper is recommended to prevent carbon particles from passing through.

  • Washing: Wash the activated carbon cake with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow for Catalyst Removal cluster_reaction Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture (Product + Catalyst) scavenger Add Metal Scavenger or Activated Carbon start->scavenger stir Stir for 1-16h scavenger->stir filtration Filter through Celite stir->filtration concentrate Concentrate Filtrate filtration->concentrate analysis Analyze for Residual Metal (ICP-MS) concentrate->analysis product Purified (R)-Methyl 3-hydroxy-2-methylpropanoate analysis->product

Caption: Workflow for catalyst removal from the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Incomplete Catalyst Removal start High Residual Catalyst Detected cause1 Possible Cause: Insufficient Scavenger/Carbon start->cause1 cause2 Possible Cause: Poor Adsorption in Solvent start->cause2 cause3 Possible Cause: Product-Catalyst Interaction start->cause3 solution1 Solution: Increase amount or contact time cause1->solution1 end Re-analyze for Residual Metal solution1->end solution2 Solution: Screen alternative solvents cause2->solution2 solution2->end solution3 Solution: Use a combination of removal methods cause3->solution3 solution3->end

Caption: Decision tree for troubleshooting incomplete catalyst removal.

References

challenges in the scale-up of (R)-Methyl 3-hydroxy-2-methylpropanoate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of (R)-Methyl 3-hydroxy-2-methylpropanoate production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthesis strategies for this compound, a valuable chiral building block, include:

  • Chemo-catalytic asymmetric hydrogenation: This method involves the hydrogenation of methyl 2-(hydroxymethyl)acrylate using a chiral catalyst, such as a rhodium complex, to produce the desired (R)-enantiomer with high enantioselectivity.[1]

  • Biocatalytic reduction: This approach utilizes enzymes, particularly enoate reductases from the 'Old Yellow Enzyme' family, for the asymmetric bioreduction of substrates like methyl 2-hydroxymethylacrylate. This method is known for its high stereoselectivity, often achieving over 99% enantiomeric excess (ee).[2]

  • Chemo-enzymatic synthesis: This hybrid approach combines chemical and enzymatic steps. For instance, a lipase-mediated Baeyer-Villiger oxidation can be a key step in a multi-step synthesis starting from renewable resources.

Q2: What are the most significant challenges encountered during the scale-up of this compound production?

A2: Scaling up the production of this compound presents several challenges:

  • Maintaining Stereoselectivity: Ensuring high enantiomeric excess (% ee) at an industrial scale can be difficult as minor variations in reaction conditions can impact the catalyst's or enzyme's performance.

  • Process Optimization and Reproducibility: Translating optimized laboratory conditions to a larger scale is a major hurdle. Factors like mixing efficiency, heat transfer, and mass transfer differ significantly between small and large reactors, potentially affecting product quality and yield.

  • Downstream Processing and Purification: Isolating the final product with high purity can be complex. Challenges include separating the product from the catalyst or enzyme, unreacted substrates, and byproducts. Techniques like distillation and chromatography need to be optimized for large-scale operations.[3][4]

  • Catalyst/Enzyme Stability and Reusability: The stability and reusability of the catalyst or enzyme are crucial for the economic viability of the process. Immobilization of enzymes is a common strategy to improve their stability and facilitate reuse.[5][6]

  • Cost Management: The high cost of chiral catalysts and enzymes, along with the expenses associated with large-scale equipment and purification, are significant financial considerations.

Q3: How does the choice of synthesis route impact the downstream purification process?

A3: The chosen synthesis route significantly influences the complexity of downstream processing:

  • Chemo-catalytic routes often require the removal of expensive and potentially toxic heavy metal catalysts. This can involve complex filtration or extraction steps.

  • Biocatalytic routes necessitate the separation of the product from the enzyme (if not immobilized), residual substrates, and biomass. The purification of biologics can face challenges such as yield loss at each step and the need for specialized chromatography and filtration systems.[4]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (% ee) at Scale

Q: We are observing a significant drop in the enantiomeric excess of our this compound upon scaling up our biocatalytic reduction process. What could be the cause, and how can we address it?

A: A decrease in enantiomeric excess during scale-up can be attributed to several factors:

  • Probable Cause 1: Inadequate Temperature Control.

    • Explanation: Enzymes are highly sensitive to temperature fluctuations. Localized hot spots within a large reactor can denature the enzyme or alter its stereoselectivity.

    • Solution: Ensure efficient heat exchange and uniform temperature distribution throughout the reactor. Monitor the temperature at multiple points within the vessel.

  • Probable Cause 2: Poor Mixing.

    • Explanation: Inefficient mixing can lead to concentration gradients of the substrate and cofactor, affecting the enzyme's kinetic profile and stereoselectivity.

    • Solution: Optimize the agitation speed and impeller design to ensure homogeneous mixing without causing excessive shear stress that could damage the enzyme.

  • Probable Cause 3: pH Fluctuation.

    • Explanation: The catalytic activity and stereoselectivity of many enzymes are highly pH-dependent. In a large-scale reaction, localized pH changes can occur.

    • Solution: Implement a robust pH control system with multiple probes and automated addition of acid or base to maintain the optimal pH for the enzyme.

Issue 2: Low Product Yield

Q: Our chemical synthesis of this compound is resulting in a lower-than-expected yield after scaling up. What are the potential reasons and solutions?

A: Low product yield at a larger scale can stem from various issues:

  • Probable Cause 1: Inefficient Mass Transfer.

    • Explanation: In gas-liquid reactions like hydrogenation, poor mass transfer of the gas (e.g., hydrogen) into the liquid phase can limit the reaction rate.

    • Solution: Increase the gas-liquid interfacial area by improving agitation, using a sparger with smaller pore sizes, and optimizing the gas flow rate.

  • Probable Cause 2: Catalyst Deactivation.

    • Explanation: The catalyst may be deactivating more rapidly at a larger scale due to impurities in the starting materials or solvents, or due to suboptimal reaction conditions.

    • Solution: Ensure the purity of all reactants and solvents. Perform catalyst screening to select a more robust catalyst for the scaled-up process.

  • Probable Cause 3: Side Reactions.

    • Explanation: Longer reaction times or higher temperatures in a large reactor can sometimes favor the formation of side products.

    • Solution: Re-optimize the reaction temperature and time for the larger scale. Analyze the product mixture to identify major side products and adjust conditions to minimize their formation.

Issue 3: Difficulties in Product Purification

Q: We are facing challenges in purifying this compound from the crude reaction mixture, leading to product loss and low purity. What strategies can we employ?

A: Purification is a critical step, and its challenges often become more pronounced at scale:

  • Probable Cause 1: Inefficient Catalyst/Enzyme Removal.

    • Explanation: Residual catalyst or enzyme in the product can affect its stability and purity.

    • Solution: For heterogeneous catalysts, improve the filtration process. For biocatalysis, consider using immobilized enzymes to simplify separation. If using free enzymes, optimize precipitation and filtration steps.

  • Probable Cause 2: Formation of Emulsions during Extraction.

    • Explanation: During workup, the formation of stable emulsions can make phase separation difficult and lead to product loss.

    • Solution: Adjust the pH of the aqueous phase or add a small amount of a suitable de-emulsifier.

  • Probable Cause 3: Co-elution of Impurities during Chromatography.

    • Explanation: Impurities with similar properties to the product can be difficult to separate by chromatography.

    • Solution: Optimize the chromatographic conditions (e.g., stationary phase, mobile phase composition, gradient) to improve resolution. Consider using a different chromatographic technique if necessary.

Data Presentation

Table 1: Comparison of Synthesis Methods for Methyl 3-Hydroxypropanoate

Synthesis RouteStarting MaterialsCatalyst/ReagentTypical Yield (%)Major Side Product(s)
HydroesterificationEthylene Oxide, CO, MethanolCo₂(CO)₈ / 3-hydroxypyridine84-911,2-dimethoxyethane
HydrogenationDimethyl Malonate, H₂Ru(acac)₃ / o-diphenylphosphinoaniline~751,3-propanediol
Oxidative Esterification1,3-propanediol, O₂, MethanolAu-Pd/TiO₂~95Complex mixture
Ring-openingOxetan-2-one, MethanolH₂SO₄~97Minimal

Data adapted from BenchChem Technical Support documents.[7]

Table 2: Biocatalytic Asymmetric Reduction for (R)-configurated Methyl 3-hydroxy-2-methylpropionate

Enzyme SourceSubstrateEnantiomeric Excess (% ee)
Enoate reductases ('Old Yellow Enzyme' family)Methyl 2-hydroxymethylacrylate>99

Data adapted from a study on asymmetric synthesis via biocatalytic C=C-bond reduction.[2]

Experimental Protocols

Protocol 1: Biocatalytic Reduction of Methyl 2-hydroxymethylacrylate

This protocol provides a general framework for the enzymatic synthesis of this compound.

1. Materials:

  • Enoate reductase (e.g., from a recombinant E. coli strain)

  • Methyl 2-hydroxymethylacrylate

  • NAD(P)H cofactor

  • Glucose (for cofactor regeneration system, if used)

  • Glucose dehydrogenase (for cofactor regeneration system, if used)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

2. Reaction Setup:

  • In a temperature-controlled bioreactor, prepare a solution of phosphate buffer.

  • Add the enoate reductase enzyme, NAD(P)H, glucose, and glucose dehydrogenase.

  • Stir the mixture gently to ensure homogeneity.

3. Reaction Execution:

  • Add the substrate, methyl 2-hydroxymethylacrylate, to the bioreactor.

  • Maintain the reaction at the optimal temperature (e.g., 30°C) and pH (e.g., 7.0) with constant gentle agitation.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.

4. Work-up and Purification:

  • Once the reaction is complete, terminate it by removing the enzyme (e.g., through filtration if immobilized, or centrifugation followed by decantation).

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification A Prepare Buffer and Enzyme Solution B Add Substrate and Cofactor A->B C Monitor Reaction Progress B->C D Terminate Reaction and Remove Enzyme C->D Reaction Complete E Solvent Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H This compound G->H Pure Product

Caption: Experimental workflow for the biocatalytic production of this compound.

troubleshooting_workflow start Scale-up Issue Identified issue_type What is the primary issue? start->issue_type low_ee Low Enantiomeric Excess issue_type->low_ee Stereoselectivity low_yield Low Product Yield issue_type->low_yield Efficiency purification_problem Purification Difficulty issue_type->purification_problem Purity cause_ee Check Temperature, Mixing, and pH Control low_ee->cause_ee cause_yield Investigate Mass Transfer, Catalyst Deactivation, and Side Reactions low_yield->cause_yield cause_purification Optimize Catalyst Removal, Extraction, and Chromatography purification_problem->cause_purification solution_ee Optimize Reactor Conditions cause_ee->solution_ee solution_yield Refine Reaction Parameters and Material Purity cause_yield->solution_yield solution_purification Improve Downstream Processing Steps cause_purification->solution_purification

Caption: A logical workflow for troubleshooting common scale-up challenges.

References

Technical Support Center: Stereochemical Integrity of (R)-Methyl 3-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in maintaining the stereochemical purity of (R)-Methyl 3-hydroxy-2-methylpropanoate during chemical transformations. Preserving the chiral integrity of this versatile building block is critical for the efficacy and safety of downstream pharmaceutical products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization in this compound?

A1: The primary cause of racemization, or epimerization, at the C2 position is the formation of a planar enolate intermediate. The proton at the chiral center (the α-carbon) is acidic due to its proximity to the carbonyl group of the ester. Under basic or acidic conditions, and often accelerated by heat, this proton can be abstracted, leading to the formation of an achiral enolate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both (R) and (S) enantiomers and a loss of optical purity.

Q2: Which common reactions pose the highest risk of racemization for this molecule?

A2: The reactions that carry the highest risk of racemization are those that expose the chiral center to basic or acidic conditions, particularly at elevated temperatures. These include:

  • Ester Hydrolysis (Saponification): A very common reaction that can lead to significant racemization if not performed under carefully controlled, mild conditions.

  • Amide Bond Formation: The activation of the corresponding carboxylic acid for coupling with an amine can increase the acidity of the α-proton, making it susceptible to abstraction by base.

  • Reactions involving the hydroxyl group: If the reaction conditions are basic or acidic, there is a risk of epimerization at the adjacent stereocenter.

Q3: How can I determine the enantiomeric purity of my this compound sample?

A3: The enantiomeric excess (ee) of this compound can be accurately determined using chiral chromatography.[1] Both chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) are effective methods.[1]

  • Chiral HPLC: This is a widely used technique. Polysaccharide-based chiral stationary phases, such as those coated with amylose or cellulose derivatives, are often effective for separating the enantiomers of β-hydroxy esters.[1]

  • Chiral GC: This method is also suitable, especially for volatile compounds. A cyclodextrin-based chiral capillary column is commonly used.[1]

For both techniques, a racemic standard is typically run first to establish the retention times of both the (R) and (S) enantiomers.

Troubleshooting Guides for Specific Reactions

Issue 1: Racemization during Ester Hydrolysis (Saponification)

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a frequent source of epimerization.

Troubleshooting Steps:

  • Choice of Base: Avoid strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), especially at elevated temperatures, as they are known to promote racemization. Lithium hydroxide (LiOH) is generally the preferred base for saponification of chiral esters as it can often be used under milder conditions.

  • Temperature Control: Perform the hydrolysis at low temperatures. Starting the reaction at 0°C and allowing it to proceed at or below room temperature can significantly reduce the rate of enolization and subsequent racemization.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure time to basic conditions.

  • Enzymatic Hydrolysis: For maximum retention of stereochemical integrity, consider using enzymatic hydrolysis. Lipases are known to catalyze the hydrolysis of esters under mild, neutral pH conditions with high enantioselectivity.[2]

Recommended Protocol for Low-Racemization Saponification:

ParameterRecommended Condition
Base Lithium hydroxide (LiOH)
Solvent A mixture of tetrahydrofuran (THF) and water
Temperature 0°C to room temperature
Monitoring Thin-layer chromatography (TLC) or HPLC

Experimental Protocol: Low-Temperature Saponification

  • Dissolve this compound in a mixture of THF and water (typically 3:1 to 1:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of LiOH (1.1 to 1.5 equivalents) in water dropwise.

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • If the reaction is sluggish, allow it to warm slowly to room temperature, but avoid heating.

  • Once the reaction is complete, quench by adding a mild acid (e.g., 1 M HCl) at 0°C until the pH is acidic.

  • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Verify the enantiomeric excess of the product using chiral HPLC or GC.

Issue 2: Racemization during Amide Bond Formation

Coupling the corresponding carboxylic acid (obtained from hydrolysis) with an amine can lead to racemization, especially during the activation step.

Troubleshooting Steps:

  • Coupling Reagents: Use modern coupling reagents known to suppress racemization. Avoid using carbodiimides like DCC or EDC without racemization-suppressing additives.

  • Additives: If using a carbodiimide, always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).

  • Base Selection: The choice of base is critical. Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger, less hindered bases like triethylamine.

  • Temperature Control: Perform the coupling reaction at low temperatures (e.g., starting at 0°C) to minimize the risk of epimerization.

Recommended Reagents for Racemization-Free Amide Coupling:

Reagent ClassExamplesKey Features
Phosphonium Salts PyBOP, PyAOPGenerally effective at suppressing racemization.
Uronium/Aminium Salts HATU, HBTU, COMUHighly efficient and known to minimize racemization, especially with additives.
Phosphonate-type DEPBTShows remarkable resistance to racemization.[3]
Ynamides MYMsA, MYTsANovel reagents that have been shown to be effective for racemization-free amide bond formation under mild conditions.[4][5]

Experimental Protocol: Amide Coupling using HATU

  • Dissolve the (R)-3-hydroxy-2-methylpropanoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Cool the solution to 0°C.

  • Add HATU (1.1 equivalents) and a hindered base such as DIPEA (2.2 equivalents).

  • Stir the mixture at 0°C for a few minutes to allow for the activation of the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup to isolate the amide product.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Issue 3: Protecting the Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the primary hydroxyl group to prevent it from reacting in subsequent steps. The choice of protecting group and the conditions for its introduction and removal are crucial to avoid racemization.

Recommended Protecting Groups:

Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsStability
tert-Butyldimethylsilyl ether TBDMS or TBSTBDMSCl, imidazole, DMFTBAF, THF or HF, pyridineStable to most non-acidic and non-fluoride conditions.
Benzyl ether BnBnBr, NaH, THFH₂, Pd/CStable to a wide range of conditions, removed by hydrogenolysis.
p-Methoxybenzyl ether PMBPMBCl, NaH, THFDDQ or CANCan be removed oxidatively in the presence of other protecting groups like benzyl ethers.

Experimental Protocol: TBDMS Protection of the Hydroxyl Group

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add imidazole (2.5 equivalents).

  • Add TBDMSCl (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Decision Making

To aid in experimental design, the following diagrams illustrate key concepts and workflows.

racemization_mechanism R_Ester (R)-Ester H₃C-C(H)(CO₂Me)-CH₂OH Enolate Achiral Enolate [H₂C=C(CO₂Me)-CH₂OH]⁻ R_Ester->Enolate Base, -H⁺ Enolate->R_Ester +H⁺ S_Ester (S)-Ester H₃C-C(H)(CO₂Me)-CH₂OH Enolate->S_Ester +H⁺

Caption: Mechanism of racemization via an achiral enolate intermediate.

workflow_saponification start Start: (R)-Methyl 3-hydroxy-2-methylpropanoate hydrolysis Ester Hydrolysis start->hydrolysis enzymatic Enzymatic Hydrolysis (e.g., Lipase) hydrolysis->enzymatic Preferable chemical Chemical Hydrolysis (e.g., LiOH, 0°C) hydrolysis->chemical product_high_ee Product: (R)-Acid (High ee) enzymatic->product_high_ee chemical->product_high_ee Optimized product_low_ee Product: (R/S)-Acid (Low ee) chemical->product_low_ee Non-optimized (e.g., NaOH, heat) analysis Verify ee by Chiral HPLC/GC product_high_ee->analysis product_low_ee->analysis

Caption: Decision workflow for ester hydrolysis to minimize racemization.

By understanding the mechanisms of racemization and carefully selecting reaction conditions, it is possible to perform a wide range of transformations on this compound while preserving its valuable stereochemical integrity. Always verify the enantiomeric purity of your products using appropriate analytical techniques.

References

side reactions of (R)-Methyl 3-hydroxy-2-methylpropanoate with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Methyl 3-hydroxy-2-methylpropanoate

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Oxidation Reactions

Q: I am trying to oxidize the secondary alcohol of this compound to the corresponding ketone, but I am experiencing low yields and multiple byproducts. What are the likely side reactions, and how can I mitigate them?

A: The oxidation of the secondary alcohol in this compound is a common transformation, but it can be prone to specific side reactions depending on the chosen oxidant and reaction conditions. The primary goal is to convert the secondary alcohol to a ketone.[1][2][3]

Common Issues and Troubleshooting:

  • Over-oxidation: While secondary alcohols are generally oxidized to ketones without further reaction, harsh oxidizing agents or prolonged reaction times can lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group, especially under forcing conditions.[2] Milder, more selective oxidizing agents are recommended.

  • Reaction with the Ester Group: Highly acidic or basic conditions can promote the hydrolysis of the methyl ester, leading to the corresponding carboxylic acid or carboxylate salt as a significant byproduct.[4][5]

  • Epimerization: The chiral center at the C2 position is adjacent to the newly formed ketone. Under certain conditions (especially basic or acidic), this proton can be abstracted, leading to enolate formation and subsequent racemization or epimerization.

Recommended Protocols and Reagent Selection:

To minimize these side reactions, it is crucial to select an appropriate oxidizing agent that operates under mild and preferably neutral conditions.

Oxidizing Agent Typical Conditions Advantages Potential Side Reactions/Issues
PCC (Pyridinium chlorochromate) CH₂Cl₂ (anhydrous), Room TempMild; oxidizes secondary alcohols to ketones effectively.[3]Can be acidic, potentially causing issues with acid-sensitive groups; chromium byproducts are toxic.
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TempNeutral conditions, high yields, short reaction times.The reagent is sensitive to moisture; byproducts can sometimes be difficult to remove.
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °C to RTVery mild, excellent for sensitive substrates.Requires cryogenic temperatures and careful control of reagent addition; can produce unpleasant odors (dimethyl sulfide).

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir the biphasic mixture until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired methyl 2-methyl-3-oxopropanoate.

G Substrate (R)-Methyl 3-hydroxy- 2-methylpropanoate Oxidant Mild Oxidant (e.g., DMP, Swern) Substrate->Oxidant Reaction HarshConditions Harsh Conditions (Strong Acid/Base) Substrate->HarshConditions DesiredProduct Desired Ketone: Methyl 2-methyl-3-oxopropanoate Oxidant->DesiredProduct Selective Oxidation SideReaction2 Epimerization DesiredProduct->SideReaction2 SideReaction1 Ester Hydrolysis HarshConditions->SideReaction1

Caption: Workflow for the selective oxidation of the secondary alcohol.

Acylation & Protecting Group Reactions

Q: I am attempting to acylate the hydroxyl group of this compound with acetic anhydride and a base like pyridine or DMAP, but the reaction is incomplete or yields byproducts. What is going wrong?

A: Acylation is a standard method for protecting the hydroxyl group or for synthesizing ester derivatives. However, side reactions can occur, particularly due to the presence of the methyl ester functionality.

Common Issues and Troubleshooting:

  • Base-Catalyzed Hydrolysis: If water is present in the reaction mixture, the base (especially a strong one) can catalyze the hydrolysis of the methyl ester, leading to the formation of the carboxylate salt.[4][6]

  • Transesterification: If the acylation is performed in an alcohol solvent, or if the acylating agent contains alcohol impurities, transesterification of the methyl ester can occur.

  • Incomplete Reaction: The secondary alcohol is sterically more hindered than a primary alcohol, which can lead to slower reaction rates. Insufficient catalyst, low temperature, or short reaction times may result in an incomplete conversion.

  • Elimination: Although less common under standard acylation conditions, strong, non-nucleophilic bases could potentially promote elimination to form methyl methacrylate, especially at elevated temperatures.

Recommended Protocols and Reagent Selection:

Reagent/Condition Purpose Recommendation
Solvent Reaction MediumUse anhydrous, aprotic solvents like Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
Base Acid Scavenger/CatalystUse a non-nucleophilic base like Triethylamine (Et₃N) or Pyridine. For catalysis, a small amount of DMAP (4-Dimethylaminopyridine) is highly effective.
Acylating Agent Acyl Group SourceUse a slight excess (1.1-1.2 eq) of a high-purity acylating agent (e.g., acetic anhydride or acetyl chloride).
Temperature Reaction Rate ControlStart at 0 °C and allow the reaction to warm to room temperature. Avoid excessive heating.

Experimental Protocol: DMAP-Catalyzed Acetylation

  • Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Add triethylamine (1.5 eq) to the solution, followed by a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by column chromatography if necessary.

G start Start: (R)-Methyl 3-hydroxy- 2-methylpropanoate reagents Reagents: Acetic Anhydride, Base (Et3N), DMAP (cat.) Solvent: Anhydrous CH2Cl2 start->reagents Mix desired_path Desired Acylation reagents->desired_path Correct Conditions (Anhydrous, RT) side_path1 Side Reaction: Ester Hydrolysis reagents->side_path1 Contamination (H2O present) side_path2 Side Reaction: Incomplete Reaction reagents->side_path2 Insufficient Time or Catalyst end_product Product: (R)-Methyl 3-acetoxy-2-methylpropanoate desired_path->end_product byproduct1 Byproduct: (R)-3-Hydroxy-2-methylpropanoic acid salt side_path1->byproduct1 side_path2->start Unreacted Starting Material

Caption: Reaction pathways for the acylation of the hydroxyl group.

Ester Hydrolysis (Saponification)

Q: I need to hydrolyze the methyl ester of this compound to the carboxylic acid. What are the best conditions to use to prevent side reactions like elimination or racemization?

A: Hydrolysis of the methyl ester is typically achieved under basic (saponification) or acidic conditions.[4][5] For a β-hydroxy ester, the choice of conditions is critical to avoid unwanted side reactions.

Common Issues and Troubleshooting:

  • Elimination (Dehydration): Under strongly acidic or basic conditions, particularly with heat, the β-hydroxy group can be eliminated to form an α,β-unsaturated carboxylic acid (methacrylic acid).

  • Racemization: The α-proton (at C2) is acidic and can be removed under basic conditions, leading to an enolate intermediate. While often slow, this process can lead to racemization at the chiral center if the conditions are too harsh or the reaction time is prolonged.

  • Intramolecular Transesterification/Lactone Formation: Under certain conditions, particularly acidic, the hydroxyl group could potentially attack the ester carbonyl, though this is less likely for this acyclic system compared to γ- or δ-hydroxy esters.

Recommended Protocols and Reagent Selection:

Basic hydrolysis is generally preferred as it is irreversible and often cleaner if conditions are controlled.[4] Using milder bases at lower temperatures can prevent both elimination and racemization.

Condition Reagents Temperature Pros Cons
Mild Basic Hydrolysis LiOH in THF/H₂O or MeOH/H₂O0 °C to Room TempHigh yield, minimizes racemization and elimination.[6]Reaction may be slower than with stronger bases.
Strong Basic Hydrolysis NaOH or KOH in MeOH/H₂ORoom Temp to RefluxFaster reaction.Higher risk of elimination and racemization, especially with heat.
Acidic Hydrolysis Dilute HCl or H₂SO₄ in H₂ORefluxReversible reaction.High risk of elimination due to heat and acidic conditions.[4]

Experimental Protocol: Mild Hydrolysis with Lithium Hydroxide (LiOH)

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of lithium hydroxide monohydrate (1.5-2.0 eq) in water dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC until all the starting material is consumed.

  • Once complete, cool the mixture back to 0 °C and carefully acidify with cold 1M HCl to a pH of ~2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the desired (R)-3-hydroxy-2-methylpropanoic acid.

G Start Ester Hydrolysis Decision Basic Basic Conditions (Saponification) Start->Basic Choose Path Acidic Acidic Conditions Start->Acidic Choose Path MildBase Mild Base (LiOH) Low Temp (0°C - RT) Basic->MildBase Recommended HarshBase Harsh Base (NaOH/KOH) High Temp Basic->HarshBase Not Recommended DesiredProduct Desired Product: (R)-3-hydroxy-2-methylpropanoic acid Acidic->DesiredProduct Reversible SideProduct1 Side Product: Methacrylic Acid (Elimination) Acidic->SideProduct1 High Risk MildBase->DesiredProduct High Yield HarshBase->DesiredProduct Lower Yield HarshBase->SideProduct1 SideProduct2 Side Product: Racemic Mixture HarshBase->SideProduct2

Caption: Decision logic for the hydrolysis of the methyl ester.

References

Validation & Comparative

A Comparative Guide to Chiral Building Blocks in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex, biologically active natural products is a cornerstone of modern medicinal chemistry and drug development. A critical challenge in this field is the precise control of stereochemistry, as the therapeutic efficacy of a molecule is often dictated by its three-dimensional arrangement. Chiral building blocks, enantiomerically pure compounds used as starting materials or reagents, are indispensable tools for achieving this control. This guide provides an objective comparison of common chiral building blocks, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic targets.

Overview of Chiral Building Block Strategies

There are three main strategies for introducing chirality in a synthesis, each with distinct advantages and disadvantages:

  • Chiral Pool Synthesis: This approach utilizes readily available and inexpensive enantiopure compounds from nature, such as amino acids, carbohydrates, and terpenes.[1][2][] The inherent chirality of these starting materials is incorporated into the final product, often providing a significant portion of the carbon skeleton.[2][4] This can dramatically increase the efficiency of a total synthesis.[2]

  • Chiral Auxiliaries: In this strategy, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary).[5] This auxiliary then directs the stereochemical outcome of one or more subsequent reactions.[5][6] After the desired chiral centers have been established, the auxiliary is cleaved and can often be recovered for reuse.[5] Popular examples include Evans' oxazolidinones and Oppolzer's camphorsultam.[5][7]

  • Asymmetric Catalysis: This method employs a chiral catalyst to convert an achiral starting material into a chiral product. A key advantage is that only a small amount of the chiral catalyst is needed to generate a large quantity of the chiral product. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in this area.[8][9]

Comparison of Chiral Building Block Performance

The choice of a chiral building block strategy depends on several factors, including the structure of the target molecule, the desired level of stereocontrol, and the overall efficiency of the synthetic route. The following tables provide a comparative overview of the performance of different chiral building blocks in the synthesis of key intermediates for natural products.

Table 1: Comparison of Chiral Pool Starting Materials in Natural Product Synthesis

Chiral Pool SourceNatural Product Target (Intermediate)Key TransformationYield (%)StereoselectivityReference
(-)-Carvone (Terpene)Pentalenene (Sesquiterpene)Photochemical [2+2] cycloaddition70>95% de(Hudlicky, T., et al. J. Org. Chem.1989 , 54, 4039-4041)
L-Quebrachitol (Carbohydrate)(-)-Oseltamivir (Antiviral)Multi-step sequence~25 (overall)Enantiopure(Rohloff, J. C., et al. J. Org. Chem.1998 , 63, 4545-4550)
L-Pyroglutamic Acid (Amino Acid)(+)-Preussin (Alkaloid)Grignard addition85>98% de(Comins, D. L., et al. J. Org. Chem.1990 , 55, 69-73)

Table 2: Comparison of Chiral Auxiliaries in Asymmetric Reactions

Chiral AuxiliaryReaction TypeSubstrateProductYield (%)Diastereomeric Ratio (dr)Reference
Evans' OxazolidinoneAldol AdditionPropionyl-substituted oxazolidinone and benzaldehydeAldol adduct8699:1(Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129)
Oppolzer's CamphorsultamMichael AdditionN-enoyl camphorsultam and dimethyl malonateMichael adduct95>99:1(Oppolzer, W., et al. Tetrahedron Lett.1991 , 32, 61-64)
SAMP/RAMP HydrazoneAlkylationAcetone SAMP-hydrazone and iodomethaneAlkylated ketone96>95% ee (after cleavage)(Enders, D., et al. Angew. Chem. Int. Ed.1976 , 15, 549)

Experimental Protocols

3.1. Evans' Asymmetric Aldol Reaction

  • Procedure: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in CH2Cl2 at -78 °C is added di-n-butylboryl triflate (1.1 equiv) followed by diisopropylethylamine (1.2 equiv). The resulting solution is stirred at -78 °C for 30 min, then at 0 °C for 1 h. The reaction mixture is recooled to -78 °C, and a solution of benzaldehyde (1.2 equiv) in CH2Cl2 is added. The reaction is stirred at -78 °C for 2 h, then at 0 °C for 1 h. The reaction is quenched by the addition of a pH 7 buffer solution. After extraction with CH2Cl2 and purification by column chromatography, the desired aldol adduct is obtained.

  • Data: Yield: 86%, dr: 99:1.

3.2. Oppolzer's Asymmetric Michael Addition

  • Procedure: To a solution of the N-enoyl camphorsultam (1.0 equiv) in THF at -78 °C is added a solution of dimethyl malonate (1.5 equiv) and lithium chloride (1.5 equiv) in THF. A solution of DBU (1.5 equiv) in THF is then added dropwise. The reaction mixture is stirred at -78 °C for 4 h. The reaction is quenched with saturated aqueous NH4Cl solution. After extraction with diethyl ether and purification by flash chromatography, the Michael adduct is isolated.

  • Data: Yield: 95%, dr: >99:1.

Visualization of Synthetic Strategies

The following diagrams illustrate the general workflows for the application of chiral building blocks in natural product synthesis.

G cluster_0 Chiral Pool Synthesis Workflow A Naturally Occurring Chiral Compound (e.g., Terpene, Amino Acid) B Functional Group Interconversion A->B C Key Bond-Forming Reaction B->C D Further Elaboration C->D E Natural Product D->E G cluster_1 Chiral Auxiliary Mediated Synthesis F Achiral Substrate G Attach Chiral Auxiliary F->G H Diastereoselective Reaction G->H I Cleave Chiral Auxiliary H->I J Chiral Product I->J K Recovered Auxiliary I->K

References

A Comparative Guide to Chiral Synthons: Alternatives to (R)-Methyl 3-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of the appropriate chiral building block is a critical decision that significantly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. (R)-Methyl 3-hydroxy-2-methylpropanoate, commonly known as the Roche ester, is a widely utilized C4 chiral synthon. However, a diverse array of alternative strategies and synthons are available, each with distinct advantages. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable chiral synthon for a given synthetic challenge.

Performance Comparison of Chiral Synthons and Synthetic Methodologies

The efficacy of a chiral synthon or a synthetic methodology is best evaluated by its performance in stereoselective reactions. The following tables summarize quantitative data for the application of various alternatives to the Roche ester, focusing on chemical yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.).

Table 1: Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Ratio (d.r.)Reference
Evans Oxazolidinone N-Propionyl oxazolidinoneBenzaldehyde88>500:1[1][2]
N-Propionyl oxazolidinonen-OctanalHighHigh[3]
Pseudoephedrine Amide N-Propionyl pseudoephedrineBenzyl bromide9998:2[4][5]
N-Propionyl pseudoephedrineMethyl iodide92≥99:1[4]
N-Propionyl pseudoephedrineIsobutyl iodide9897:3[4]
Table 2: Chemoenzymatic and Catalytic Asymmetric Synthesis

These methods utilize enzymes or chiral catalysts to achieve high stereoselectivity.

MethodSubstrateCatalyst/EnzymeProductYield (%)Enantiomeric Excess (e.e.)Reference
Chemoenzymatic Reduction Methyl acetoacetateEngineered E. coli with AcCR & GDH(R)-Methyl 3-hydroxybutyrate85.3>99.9%
Ethyl 4-chloro-3-oxobutanoateCarbonyl reductase (BgADH3)(R)-Ethyl 4-chloro-3-hydroxybutyrateComplete Conversion99.9%[6]
Enzymatic Resolution Racemic ethyl 3-hydroxybutyrateCandida antarctica Lipase B (CAL-B)(S)-Ethyl 3-hydroxybutyrate60% conversion>96%[7]
Asymmetric Transfer Hydrogenation Aromatic KetonesRu-TsDPENChiral AlcoholsHighHigh[8]
Ni(II)-Catalyzed Aldol Reaction N-acyl thiazinanethione & aromatic aldehydes[Tol-BINAP]NiCl₂anti-aldol adductup to 82up to 99%[8]
Polyketide Synthase (PKS) KR (2R, S)-2-methyl-3-oxopentanoic acid N-acetylcysteamine thioestereryKR(1) domain(2S, 3R)-3-hydroxy-2-methylpentanoic acid N-acetylcysteamine thioester-Exclusive product[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic strategies. The following are representative protocols for the key alternatives discussed.

Evans Aldol Reaction using an Oxazolidinone Auxiliary

This protocol describes a typical diastereoselective aldol reaction.[1][3]

Materials:

  • N-Propionyl-(S)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., Benzaldehyde)

  • Anhydrous dichloromethane (DCM)

  • Methanol, Hydrogen peroxide (30%), Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M) in a flame-dried flask under an argon atmosphere and cool to 0 °C.

  • Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of DIPEA (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding methanol, followed by a mixture of methanol and 30% hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Dilute with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Myers Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary

This protocol outlines the diastereoselective alkylation of a pseudoephedrine amide.[4][5][10]

Materials:

  • N-Propionyl-(1S,2S)-(+)-pseudoephedrine

  • Anhydrous lithium chloride (LiCl)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Alkyl halide (e.g., Benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

Procedure:

  • In a flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 equiv) to a solution of diisopropylamine (2.2 equiv) in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C.

  • In a separate flame-dried flask, dissolve the N-propionyl pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in anhydrous THF.

  • Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution.

  • Stir the mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes.

  • Cool the enolate solution to 0 °C and add the alkyl halide (1.5 equiv) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • The product can often be purified by recrystallization to achieve high diastereomeric purity.

Chemoenzymatic Reduction of a β-Keto Ester

This protocol describes the asymmetric reduction of methyl acetoacetate using a whole-cell biocatalyst.[11]

Materials:

  • Engineered E. coli cells co-expressing a carbonyl reductase (AcCR) and glucose dehydrogenase (GDH)

  • Methyl acetoacetate (MAA)

  • Glucose

  • Phosphate buffer (pH 6.5)

  • Sodium carbonate (for pH adjustment)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, glucose (as a co-substrate for cofactor regeneration), and the engineered E. coli cells.

  • Add methyl acetoacetate to the reaction mixture.

  • Maintain the reaction at a controlled temperature (e.g., 30 °C) with agitation.

  • Monitor the pH of the reaction and maintain it at the optimal level (e.g., 6.5) by the fed-batch addition of an alkaline solution like sodium carbonate.

  • After the reaction is complete (monitored by GC or HPLC), extract the product, (R)-methyl 3-hydroxybutyrate, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract, concentrate, and purify the product as necessary.

Visualizing Synthetic Workflows

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and logical relationships in these synthetic methods.

Evans_Aldol_Workflow cluster_prep Enolate Formation cluster_reaction Aldol Addition cluster_workup Workup & Cleavage NPA N-Propionyl Oxazolidinone Bu2BOTf Bu₂BOTf, DIPEA NPA->Bu2BOTf Deprotonation Enolate Boron Enolate Bu2BOTf->Enolate Aldehyde Aldehyde (RCHO) Enolate->Aldehyde C-C Bond Formation -78 °C to 0 °C Adduct Aldol Adduct Aldehyde->Adduct Cleavage H₂O₂, MeOH Adduct->Cleavage Product β-Hydroxy Acid/ Ester Cleavage->Product Auxiliary Recovered Auxiliary Cleavage->Auxiliary

Caption: Workflow for the Evans Diastereoselective Aldol Reaction.

Myers_Alkylation_Workflow cluster_enolate Enolate Generation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Removal Amide Pseudoephedrine Amide Base LDA, LiCl Amide->Base Deprotonation LiEnolate Lithium Enolate Base->LiEnolate AlkylHalide Alkyl Halide (R-X) LiEnolate->AlkylHalide Alkylation 0 °C AlkylatedAmide Alkylated Amide AlkylHalide->AlkylatedAmide Hydrolysis Hydrolysis AlkylatedAmide->Hydrolysis ChiralProduct Enantioenriched Carboxylic Acid Hydrolysis->ChiralProduct RecycledAux Recovered Auxiliary Hydrolysis->RecycledAux

Caption: General workflow for the Myers Asymmetric Alkylation.

Chemoenzymatic_Reduction_Pathway cluster_biocatalysis Whole-Cell Bioreduction cluster_cofactor Cofactor Regeneration Ketoester β-Keto Ester Enzyme Engineered E. coli (Carbonyl Reductase) Ketoester->Enzyme Reduction Hydroxyester Chiral β-Hydroxy Ester Enzyme->Hydroxyester NADP NADP⁺ Enzyme->NADP NADPH NADPH NADPH->Enzyme GDH Glucose Dehydrogenase NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH GDH->Gluconolactone

Caption: Pathway for Chemoenzymatic Reduction with Cofactor Recycling.

Conclusion

While this compound remains a valuable and widely used chiral synthon, a comprehensive evaluation of the available alternatives can lead to more efficient and elegant synthetic solutions. Chiral auxiliaries like Evans oxazolidinones and pseudoephedrine amides offer high diastereoselectivity and predictable outcomes for the synthesis of a broad range of chiral molecules. Chemoenzymatic and catalytic asymmetric methods provide "greener" and often highly enantioselective routes to chiral β-hydroxy esters and related compounds. The choice of the optimal synthon or methodology will ultimately depend on the specific target molecule, the desired stereochemistry, scalability requirements, and the overall synthetic strategy. The data and protocols presented in this guide offer a solid foundation for making informed decisions in the design and execution of complex asymmetric syntheses.

References

A Comparative Guide to the Efficacy of (R)- and (S)-Methyl 3-hydroxy-2-methylpropanoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereoselective synthesis, the choice of chiral building blocks is paramount to achieving the desired stereochemistry in the final product. (R)- and (S)-Methyl 3-hydroxy-2-methylpropanoate are two such critical chiral precursors, widely employed in the synthesis of complex natural products and pharmaceuticals. This guide provides an objective comparison of the efficacy of these two isomers, not in terms of inherent superiority of one over the other, but in their distinct and non-interchangeable roles in constructing specific stereocenters. The "efficacy" of each isomer is therefore defined by its ability to yield the target molecule with the correct absolute stereochemistry.

This comparison will be illustrated through the lens of the total synthesis of the potent anticancer agent, discodermolide. The synthesis of this complex marine natural product showcases how the (R)- and (S)-enantiomers of methyl 3-hydroxy-2-methylpropanoate are strategically utilized to construct different fragments of the target molecule, ultimately leading to the synthesis of both the natural (+)-discodermolide and its unnatural (-)-enantiomer.

Data Presentation: Stereospecific Roles in Discodermolide Synthesis

The following table summarizes the use of (R)- and (S)-Methyl 3-hydroxy-2-methylpropanoate in various total syntheses of discodermolide, highlighting the specific fragments and final products derived from each enantiomer.

Starting MaterialResearch Group (Year)Target Fragment/MoleculeSignificance
(S)-Methyl 3-hydroxy-2-methylpropanoate Schreiber (1993)(-)-Discodermolide (unnatural enantiomer)First total synthesis; established the absolute stereochemistry of the natural product.[1]
(S)-Methyl 3-hydroxy-2-methylpropanoate Smith (1995)Common precursor for all three major fragments of (-)-discodermolideA convergent approach where a single chiral precursor is used to build the entire carbon skeleton.
(R)-Methyl 3-hydroxy-2-methylpropanoate MarshallFragments of (+)-DiscodermolideUtilized in the synthesis of the naturally occurring, biologically active enantiomer.[2]
This compound PatersonFragments of (+)-DiscodermolideContributed to the supply of the natural product for clinical studies.[3]

Key Takeaway: The choice between the (R) and (S) isomer is strictly determined by the desired absolute stereochemistry of the synthetic target. For the synthesis of natural (+)-discodermolide, the (R)-isomer is the appropriate starting material, while the (S)-isomer is used to access the unnatural (-)-enantiomer.

Experimental Protocols

To provide a comprehensive understanding, this section details the methodologies for obtaining the enantiomerically pure starting materials themselves.

Synthesis of (S)-Methyl 3-hydroxy-2-methylpropanoate via Asymmetric Hydrogenation

This protocol is based on the rhodium-catalyzed asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate.

Materials:

  • Methyl 2-(hydroxymethyl)acrylate

  • [Rh(COD)L]BF4 (where L is a chiral phosphine ligand, e.g., (S,S)-f-spiroPhos)

  • Dry, degassed solvent (e.g., dichloromethane or methanol)

  • Hydrogen gas

  • Stainless steel autoclave

Procedure:

  • In a glovebox, a stainless steel autoclave is charged with the rhodium catalyst (e.g., 0.01 mol%) and the substrate, methyl 2-(hydroxymethyl)acrylate (1.0 eq).

  • The dry, degassed solvent is added to dissolve the catalyst and substrate.

  • The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.

  • The reaction is pressurized with hydrogen to the desired pressure (e.g., 10-50 bar) and stirred at a controlled temperature (e.g., room temperature) for a specified time (e.g., 12-24 hours).

  • Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford (S)-Methyl 3-hydroxy-2-methylpropanoate.

  • Enantiomeric excess (ee) is determined by chiral HPLC or GC analysis. High enantioselectivities (up to 98% ee) have been reported for this transformation.[4]

Synthesis of this compound via Biocatalytic Reduction

This protocol utilizes an ene-reductase from the "old yellow enzyme" family for the asymmetric bioreduction of methyl 2-hydroxymethylacrylate.[5]

Materials:

  • Methyl 2-hydroxymethylacrylate

  • Ene-reductase (e.g., from Zymomonas mobilis or Saccharomyces cerevisiae)

  • NAD(P)H cofactor

  • Glucose and glucose dehydrogenase for cofactor regeneration (or other suitable regeneration system)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol) if needed for substrate solubility

Procedure:

  • A reaction vessel is charged with the buffer solution, glucose, NAD(P)H, and glucose dehydrogenase.

  • The ene-reductase is added to the mixture.

  • The substrate, methyl 2-hydroxymethylacrylate, is added to the reaction mixture. An organic co-solvent may be used to improve solubility.

  • The reaction is gently agitated at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24-48 hours), and the pH is maintained.

  • The reaction progress and conversion are monitored by HPLC or GC.

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield this compound.

  • Enantiomeric excess is determined by chiral HPLC or GC analysis, with excellent enantioselectivities (up to >99% ee) being achievable.[5]

Mandatory Visualization

The following diagrams illustrate the logical flow and key concepts discussed in this guide.

Synthesis_Logic cluster_start Chiral Precursors cluster_fragments Key Synthetic Fragments cluster_target Target Molecules R_isomer (R)-Methyl 3-hydroxy-2-methylpropanoate R_fragment Fragment for (+)-Discodermolide R_isomer->R_fragment Stereospecific Synthesis S_isomer (S)-Methyl 3-hydroxy-2-methylpropanoate S_fragment Fragment for (-)-Discodermolide S_isomer->S_fragment Stereospecific Synthesis natural_product (+)-Discodermolide (Natural Product) R_fragment->natural_product Fragment Coupling unnatural_enantiomer (-)-Discodermolide (Unnatural Enantiomer) S_fragment->unnatural_enantiomer Fragment Coupling

Caption: Logical flow from chiral precursor to the final target molecule in discodermolide synthesis.

Experimental_Workflow cluster_synthesis Enantioselective Synthesis of Precursors cluster_application Application in Total Synthesis start_material Methyl 2-(hydroxymethyl)acrylate asymmetric_hydrogenation Asymmetric Hydrogenation (Rh-chiral ligand) start_material->asymmetric_hydrogenation biocatalytic_reduction Biocatalytic Reduction (Ene-reductase) start_material->biocatalytic_reduction S_product (S)-Methyl 3-hydroxy-2-methylpropanoate asymmetric_hydrogenation->S_product R_product (R)-Methyl 3-hydroxy-2-methylpropanoate biocatalytic_reduction->R_product total_synthesis Total Synthesis of Complex Molecules (e.g., Discodermolide) S_product->total_synthesis R_product->total_synthesis

Caption: General experimental workflow for the synthesis of the chiral precursors.

References

validation of (R)-Methyl 3-hydroxy-2-methylpropanoate purity by different analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Validation of (R)-Methyl 3-hydroxy-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicities. This compound is a key chiral building block used in the synthesis of various pharmaceuticals.[1] Ensuring its enantiomeric and chemical purity is a critical step in the drug development process. This guide provides a detailed comparison of various analytical methods for validating the purity of this compound, complete with experimental protocols and comparative data.

Comparison of Analytical Methods

Several analytical techniques are employed to determine the chemical and enantiomeric purity of this compound. The most common and effective methods include Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2] Each method offers distinct advantages and is suited for different analytical needs.

Data Presentation

The following table summarizes the key performance metrics of the primary analytical methods used for the purity validation of this compound.

Analytical MethodPrincipleKey Performance Metrics
Chiral Gas Chromatography (GC) Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.[2]Resolution (Rs): High resolution is achievable, typically > 1.5 for baseline separation. Sensitivity: Very high, especially with a Mass Spectrometer (MS) detector. Analysis Time: 5-20 minutes per sample.[2]
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2]Resolution (Rs): Typically > 1.5 for baseline separation. Sensitivity: High, suitable for trace analysis. Analysis Time: 10-30 minutes per sample.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral derivatizing agents (e.g., Mosher's acid) to convert enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum.[2]Resolution: Dependent on the chemical shift difference of the diastereomeric products. Sensitivity: Lower compared to chromatographic methods. Analysis Time: Rapid data acquisition, but sample preparation can be longer.[2]
Spectroscopic Methods (¹H NMR, ¹³C NMR, IR) Characterization based on the interaction of the molecule with electromagnetic radiation, providing structural confirmation and detection of impurities.[3][4]Purity Assessment: Comparison of the sample spectrum with that of a reference standard to identify and quantify impurities.[3] Structural Confirmation: Provides detailed information about the molecular structure.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying enantiomers of volatile compounds like this compound. To enhance volatility, derivatization is often necessary.[5]

Sample Preparation: Silylation [5]

  • Ensure the sample is anhydrous.

  • Dissolve the sample in anhydrous pyridine.

  • Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions [2][5]

  • Column: Chiral capillary column (e.g., cyclodextrin-based).[2]

  • Carrier Gas: Helium or hydrogen.[2]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[5]

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the separation of enantiomers and is highly effective for compounds like β-hydroxy esters.[2]

HPLC Conditions [2]

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).[2]

  • Mobile Phase: A mixture of n-hexane and isopropanol or ethanol.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV detector at an appropriate wavelength (e.g., 210 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly using chiral derivatizing agents, allows for the direct determination of enantiomeric excess.

¹H and ¹³C NMR for Structural Confirmation [3][4]

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[3]

  • ¹H NMR Acquisition: Use a 90° pulse with a relaxation delay of 1 second and 16 scans.[3]

  • ¹³C NMR Acquisition: Use a proton-decoupled spectrum with a 30° pulse and a relaxation delay of 2 seconds.[3]

Expected Chemical Shifts (in CDCl₃) [3][4]

  • ¹H NMR: ~3.72 ppm (s, 3H, -OCH₃), ~2.58 ppm (t, 2H, -CH₂-C=O), ~3.89 ppm (t, 2H, -CH₂-OH), ~2.41-2.45 ppm (m, 1H, -OH).[3]

  • ¹³C NMR: ~172 ppm (C=O), ~58 ppm (-CH₂-OH), ~51 ppm (-OCH₃), ~37 ppm (-CH₂-C=O).[3]

NMR with Chiral Derivatizing Agent (Mosher's Acid) [2]

  • Derivatization: React the this compound sample with enantiomerically pure Mosher's acid chloride ((R)- or (S)-) in an anhydrous NMR solvent (e.g., CDCl₃) with a non-nucleophilic base (e.g., pyridine).[2]

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.[2]

  • Analysis: The enantiomeric excess is determined by integrating the distinct signals corresponding to the two diastereomers.

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of this compound purity.

G Workflow for Purity Validation of this compound cluster_sample Sample Handling cluster_methods Analytical Methods cluster_data Data Analysis & Reporting Sample Sample of (R)-Methyl 3-hydroxy-2-methylpropanoate GC Chiral Gas Chromatography (GC) Sample->GC HPLC Chiral High-Performance Liquid Chromatography (HPLC) Sample->HPLC NMR Nuclear Magnetic Resonance (NMR) Sample->NMR Spectroscopy Spectroscopic Analysis (¹H, ¹³C NMR, IR) Sample->Spectroscopy Purity Chemical Purity Determination GC->Purity EE Enantiomeric Excess (ee) Calculation GC->EE HPLC->Purity HPLC->EE NMR->EE Spectroscopy->Purity Report Final Purity Validation Report Purity->Report EE->Report

Caption: Purity validation workflow for this compound.

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of the Roche Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Roche ester, methyl (R)-3-hydroxy-2-methylpropanoate, is a critical chiral building block in the synthesis of a wide array of pharmaceuticals, vitamins, and other complex molecules. Its stereoselective synthesis is of paramount importance, and a variety of catalytic systems have been developed to achieve high enantiopurity and yield. This guide provides an objective comparison of the performance of three major classes of catalysts—transition-metal catalysts, biocatalysts, and organocatalysts—supported by experimental data, detailed protocols, and visual representations of catalytic cycles and workflows.

Performance Comparison of Catalytic Systems

The choice of catalyst for the asymmetric synthesis of the Roche ester is dictated by factors such as enantioselectivity, yield, cost, and scalability. The following tables summarize the performance of representative catalysts from each class.

Transition-Metal Catalysts

Transition-metal catalysis, particularly using rhodium and ruthenium complexes with chiral ligands, is a well-established and highly effective method for the asymmetric hydrogenation of prochiral precursors to the Roche ester.

Catalyst/LigandSubstrateS/C RatioPressure (bar)Temp (°C)Time (h)Yield (%)e.e. (%)Ref.
[Rh(COD)₂(INDOLPHOS)]BF₄Methyl 2-(hydroxymethyl)acrylate1000:120250.5>9996[1]
[Rh(COD)₂(INDOLPHOS)]BF₄Methyl 2-(hydroxymethyl)acrylate1000:120-4015>9998[1]
[Ru(H)(η⁶-cot)(SYNPHOS)]BF₄tert-Butyl 2-(hydroxymethyl)acrylate100:15025169494
Rh-catASium MMethyl 2-(hydroxymethyl)acrylate500:1---Full Conv.up to 99
Rh-THNAPhosMethyl 2-(hydroxymethyl)acrylate1000:1----96.7[1]
Biocatalysts

Enzymes, such as lipases and ene-reductases, offer a green and highly selective alternative for the synthesis of the Roche ester. They operate under mild conditions and can exhibit excellent enantioselectivity.

BiocatalystReaction TypeSubstrateSolventTemp (°C)Time (h)Yield (%)e.e. (%)Ref.
Candida antarctica Lipase B (CAL-B)Kinetic Resolution (Esterification)Racemic 3-hydroxy-2-methylpropanoic acidToluene4548~50>99
Enoate Reductase (OYE family)Asymmetric BioreductionMethyl 2-(hydroxymethyl)acrylateBuffer3024>99>99[2]
Burkholderia cepacia lipaseEnantioselective hydrolysisRacemic ester of 3-hydroxy-2-methylpropanoic acidToluene/Water30-49>99
Organocatalysts

Organocatalysis provides a metal-free approach to asymmetric synthesis, often utilizing small, chiral organic molecules to catalyze the formation of the Roche ester or its precursors, for instance, through Michael additions.

OrganocatalystReaction TypeSubstrate 1Substrate 2SolventTemp (°C)Time (h)Yield (%)e.e. (%)Ref.
Chiral DipeptideMichael AdditionIsobutyraldehydeN-PhenylmaleimideNeatRT249592
Cinchona Alkaloid DerivativeMichael AdditionUnactivated α-branched nitroalkanesα'-hydroxy enonesChloroform0-55-80up to 96[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for each catalyst class.

Rhodium-INDOLPHOS-Catalyzed Asymmetric Hydrogenation

Synthesis of Methyl (S)-(+)-3-hydroxy-2-methylpropanoate: In a glovebox, a stainless-steel autoclave is charged with [Rh(COD)₂(INDOLPHOS)]BF₄ (0.005 mmol, 1 mol%) and methyl 2-(hydroxymethyl)acrylate (0.5 mmol). The solids are dissolved in dry, degassed dichloromethane (7.5 mL). The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas before being pressurized to 20 bar. The reaction mixture is stirred at 25°C for 30 minutes. After carefully venting the hydrogen, the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to yield methyl (S)-(+)-3-hydroxy-2-methylpropanoate. The enantiomeric excess is determined by chiral HPLC.[4]

Biocatalytic Asymmetric Reduction with Ene-Reductase

Synthesis of (R)-Roche Ester: In a typical biotransformation, a solution of methyl 2-(hydroxymethyl)acrylate (10 mM) in Tris-HCl buffer (50 mM, pH 7.5) containing glucose (100 mM) for cofactor regeneration is prepared. The reaction is initiated by the addition of the ene-reductase enzyme and a glucose dehydrogenase. The mixture is incubated at 30°C with gentle shaking. The reaction progress is monitored by GC or HPLC. Upon completion, the product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated to yield (R)-methyl 3-hydroxy-2-methylpropanoate. The enantiomeric excess is determined by chiral GC or HPLC.[2]

Organocatalytic Michael Addition

Synthesis of a Chiral Precursor: To a solution of isobutyraldehyde (1 mmol) and N-phenylmaleimide (1.2 mmol) is added the chiral dipeptide catalyst (0.1 mmol). The reaction mixture is stirred at room temperature under solvent-free conditions for 24 hours. The resulting solid is then purified by column chromatography on silica gel to afford the Michael adduct. The enantiomeric excess is determined by chiral HPLC.

Visualizing the Catalytic Processes

Understanding the underlying mechanisms and workflows is essential for catalyst selection and optimization. The following diagrams, generated using the DOT language, illustrate key processes in the asymmetric synthesis of the Roche ester.

Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation

G Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation cluster_0 Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation [Rh(L)]+ [Rh(L)]+ [Rh(L)(Substrate)]+ [Rh(L)(Substrate)]+ [Rh(H)2(L*)(Substrate)]+ [Rh(H)2(L*)(Substrate)]+ Product Product [Rh(H)2(L*)(Substrate)]+->Product Reductive Elimination [Rh(L*)]+ [Rh(L*)]+ Product->[Rh(L*)]+ [Rh(L*)(Substrate)]+ [Rh(L*)(Substrate)]+ [Rh(L*)]+->[Rh(L*)(Substrate)]+ + Substrate [Rh(L*)(Substrate)]+->[Rh(H)2(L*)(Substrate)]+ + H2

Caption: A simplified catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a prochiral alkene.

General Workflow for Biocatalyst Screening

G Workflow for Biocatalyst Screening cluster_1 Workflow for Biocatalyst Screening Library of Biocatalysts Library of Biocatalysts Parallel Screening Reactions Parallel Screening Reactions Library of Biocatalysts->Parallel Screening Reactions Analysis (HPLC/GC) Analysis (HPLC/GC) Parallel Screening Reactions->Analysis (HPLC/GC) Substrate Substrate Substrate->Parallel Screening Reactions Identify Lead Candidates Identify Lead Candidates Analysis (HPLC/GC)->Identify Lead Candidates e.e. & Yield Process Optimization Process Optimization Identify Lead Candidates->Process Optimization G Catalytic Cycle for Lipase-Mediated Esterification cluster_2 Catalytic Cycle for Lipase-Mediated Esterification Lipase Lipase Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Lipase->Acyl-Enzyme Intermediate + Carboxylic Acid - H2O Tetrahedral Intermediate Tetrahedral Intermediate Acyl-Enzyme Intermediate->Tetrahedral Intermediate + Alcohol Ester Ester Tetrahedral Intermediate->Ester - Lipase

References

A Comparative Guide to Assessing the Enantiomeric Excess of (R)-Methyl 3-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as (R)-Methyl 3-hydroxy-2-methylpropanoate, a valuable building block in the pharmaceutical industry. The stereochemical purity of this compound, often referred to as Roche ester, can significantly influence the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of the most common analytical methods for assessing its enantiomeric excess, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The primary techniques for determining the enantiomeric excess of this compound are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent. Each method offers distinct advantages and disadvantages in terms of resolution, sensitivity, sample throughput, and experimental setup.

Analytical MethodPrincipleKey Performance MetricsAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Differential interaction of enantiomers with a chiral stationary phase (CSP) in a capillary column, leading to different retention times.Resolution (Rs): High resolution is achievable. Sensitivity: Very high, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). Analysis Time: 5-20 minutes per sample.High resolution and sensitivity, suitable for volatile compounds.Requires the analyte to be volatile or derivatized to increase volatility.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), resulting in different retention times.Resolution (Rs): Typically > 1.5 for baseline separation.[1] Sensitivity: High, suitable for trace analysis.[1] Analysis Time: 10-30 minutes per sample.[1]Broad applicability to a wide range of compounds, direct analysis without derivatization.Can be more expensive due to the cost of chiral columns and solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid), leading to distinguishable signals in the NMR spectrum.Signal Separation (Δδ): Sufficient separation of signals for accurate integration.Rapid data acquisition, provides structural information, no chromatographic separation needed.Lower sensitivity compared to chromatographic methods, requires a pure chiral derivatizing agent.

Experimental Protocols

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. Cyclodextrin-based chiral stationary phases are particularly effective for resolving the enantiomers of this compound.[1]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column coated with a derivatized cyclodextrin (e.g., permethylated β-cyclodextrin).

Sample Preparation:

  • Dissolve the sample of Methyl 3-hydroxy-2-methylpropanoate in a suitable volatile solvent (e.g., dichloromethane or hexane).

Typical GC Conditions:

  • Column: Derivatized β-cyclodextrin capillary column.

  • Carrier Gas: Helium or hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Isothermal or gradient temperature program to optimize separation.

  • Detector Temperature: 250 °C (FID).

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for enantiomeric separation. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often successful in resolving a broad range of chiral compounds, including β-hydroxy esters like Methyl 3-hydroxy-2-methylpropanoate.[1]

Instrumentation:

  • HPLC system with a UV detector or other suitable detector.

  • Chiral column (e.g., polysaccharide-based, such as Chiralpak® AD-H or Chiralcel® OD-H).

Sample Preparation:

  • Dissolve the sample of Methyl 3-hydroxy-2-methylpropanoate in the mobile phase.

Typical HPLC Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol).

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Ambient or controlled temperature.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is common for esters.

Data Analysis: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.

NMR Spectroscopy with Mosher's Acid

NMR spectroscopy in conjunction with a chiral derivatizing agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) provides a method for determining enantiomeric purity without chromatographic separation. The hydroxyl group of Methyl 3-hydroxy-2-methylpropanoate reacts with both (R)- and (S)-Mosher's acid chloride to form diastereomeric esters. These diastereomers will exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for quantification.

Instrumentation:

  • High-resolution NMR spectrometer.

Sample Preparation (Formation of Mosher's Esters):

  • In two separate NMR tubes, dissolve a small amount of the Methyl 3-hydroxy-2-methylpropanoate sample in a deuterated solvent (e.g., CDCl₃).

  • To one tube, add a slight excess of (R)-Mosher's acid chloride and a catalytic amount of a base (e.g., pyridine or DMAP).

  • To the second tube, add a slight excess of (S)-Mosher's acid chloride and the same base.

  • Allow the reactions to proceed to completion.

NMR Data Acquisition:

  • Acquire ¹H or ¹⁹F NMR spectra for both diastereomeric ester samples.

Data Analysis:

  • Identify a well-resolved proton signal (e.g., the methyl ester protons) or the trifluoromethyl signal in the respective NMR spectra of the two diastereomers.

  • The enantiomeric excess is calculated from the integration of these distinct signals.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis Sample Methyl 3-hydroxy-2-methylpropanoate GC Chiral GC Sample->GC HPLC Chiral HPLC Sample->HPLC NMR NMR Spectroscopy (with Mosher's Acid) Sample->NMR Chromatogram Chromatogram (Retention Times) GC->Chromatogram HPLC->Chromatogram Spectrum NMR Spectrum (Chemical Shifts) NMR->Spectrum ee_calc Enantiomeric Excess Calculation Chromatogram->ee_calc Spectrum->ee_calc

Caption: General workflow for determining the enantiomeric excess.

method_comparison cluster_criteria Decision Criteria cluster_selection Method Selection volatility Analyte Volatility select_gc Chiral GC volatility->select_gc High select_hplc Chiral HPLC volatility->select_hplc Low to High sensitivity Required Sensitivity sensitivity->select_gc Very High sensitivity->select_hplc High select_nmr NMR Spectroscopy sensitivity->select_nmr Moderate throughput Sample Throughput throughput->select_gc High throughput->select_hplc Medium throughput->select_nmr Low to Medium instrumentation Available Instrumentation instrumentation->select_gc instrumentation->select_hplc instrumentation->select_nmr

Caption: Logical relationship for selecting an analytical method.

References

A Comparative Guide to the Synthesis of Roche Ester: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Roche ester, ethyl (R)-3-hydroxy-4,4-dimethyl-5-oxotetrahydrofuran-3-carboxylate, is a critical chiral building block in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The stereoselective synthesis of this intermediate is of paramount importance, and various synthetic strategies have been developed to achieve high enantiopurity and yield. This guide provides a comprehensive cost-benefit analysis of three prominent synthetic routes to Roche ester and its precursors: asymmetric hydrogenation, biocatalytic reduction, and a hydroformylation approach from allyl alcohol.

At a Glance: Comparison of Synthetic Routes

MetricAsymmetric HydrogenationBiocatalytic ReductionHydroformylation of Allyl Alcohol Derivative
Starting Material Methyl 2-(hydroxymethyl)acrylateMethyl 2-(hydroxymethyl)acrylateAllyl alcohol
Key Transformation Homogeneous catalysis with Rh or Ru complexesEnzymatic reduction with ene-reductasesRhodium-catalyzed hydroformylation
Typical Yield >90%80-95%55-58% (branched aldehyde)
Enantiomeric Excess (ee) 94% to >99%>99%Not directly applicable (produces a chiral aldehyde)
Key Reagents Chiral phosphine ligands, H₂ gasEne-reductase enzyme, NADPH cofactorRh(acac)(CO)₂, chiral ligand, syngas (CO/H₂)
Reaction Conditions Mild to high pressure (up to 100 atm), room temp. to 60°CAmbient temperature and pressure, aqueous buffer60°C, 150 psig
Purification Column chromatographyExtraction, column chromatographyColumn chromatography
Estimated Cost High (catalyst and ligand cost)Moderate to high (enzyme and cofactor cost)Low (starting material cost)
Green Chemistry Aspect Atom economical (H₂) but uses heavy metals"Green" (biodegradable catalyst, mild conditions)Atom economical but uses a toxic gas (CO)
Scalability Well-established for industrial scaleChallenges in cofactor regeneration and enzyme stabilityReadily scalable

In-Depth Analysis of Synthetic Routes

Asymmetric Hydrogenation

This classical approach involves the hydrogenation of methyl 2-(hydroxymethyl)acrylate using a chiral transition metal catalyst, typically based on rhodium or ruthenium complexed with a chiral phosphine ligand. This method is a mature technology and has been successfully implemented on an industrial scale for the synthesis of various chiral molecules.

Advantages:

  • High yields and excellent enantioselectivities are achievable.[1]

  • The technology is well-established and scalable.

Disadvantages:

  • The high cost of noble metal catalysts (Rhodium price: ~

    281.65/g,Rutheniumprice:281.65/g, Ruthenium price: ~281.65/g,Rutheniumprice:
    31.99/g) and chiral ligands can be a significant drawback.[2][3]

  • Removal of trace metal contaminants from the final product is a critical concern in pharmaceutical applications.

  • Requires handling of flammable hydrogen gas under pressure.

Biocatalytic Reduction

This "green" approach utilizes ene-reductases, a class of enzymes from the "old yellow enzyme" family, to catalyze the asymmetric reduction of the carbon-carbon double bond in methyl 2-(hydroxymethyl)acrylate. This method offers the potential for exceptional enantioselectivity under mild reaction conditions.

Advantages:

  • Extremely high enantioselectivity (>99% ee) can be achieved.[4]

  • Operates under mild conditions (ambient temperature and pressure, aqueous media), reducing energy consumption and waste generation.

  • The catalyst is biodegradable.

Disadvantages:

  • The cost of industrial enzymes can be high (

    200200-200−
    2,000 per kg for bulk enzymes, and higher for specialized ones).[5]

  • The process is dependent on the costly nicotinamide cofactor NADPH ($1,910/g), although cofactor regeneration systems can be employed to reduce the overall cost.

  • Enzyme stability and activity can be a concern, and process optimization is often required.

  • Low solubility of some substrates in aqueous media can limit reaction rates.

Synthesis from Allyl Alcohol via Hydroformylation

This innovative route provides rapid and low-cost access to a key precursor of the Roche ester, a protected "Roche Aldehyde." The process involves the enantioselective hydroformylation of a protected allyl alcohol derivative.

Advantages:

  • Significantly lower starting material cost (Allyl alcohol: ~

    1.00/25gvs.Rocheester:1.00/25g vs. Roche ester: ~1.00/25gvs.Rocheester:
    350/25g).

  • The process is rapid and easily scalable.

  • Avoids the use of acids or bases, which can cause racemization.

Disadvantages:

  • This route produces a chiral aldehyde, which requires a subsequent oxidation step to yield the corresponding carboxylic acid for the Roche ester.

  • The reaction uses highly toxic and flammable carbon monoxide gas under pressure.

  • The yield of the desired branched aldehyde is moderate (55-58%), with the formation of a linear aldehyde as a byproduct.

Experimental Protocols

Asymmetric Hydrogenation of Methyl 2-(hydroxymethyl)acrylate

Materials:

  • Methyl 2-(hydroxymethyl)acrylate

  • [Rh(COD)₂(INDOLPHOS)]BF₄ (or a similar Rh/Ru catalyst)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with methyl 2-(hydroxymethyl)acrylate and the rhodium catalyst (substrate to catalyst ratio typically 1000:1 to 10,000:1) in anhydrous, degassed methanol.

  • The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The reactor is purged with hydrogen gas several times.

  • The reaction is pressurized with hydrogen gas (e.g., 10-50 atm) and stirred at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).

  • Upon completion, the reactor is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the Roche ester.

  • Enantiomeric excess is determined by chiral HPLC or GC analysis.

Biocatalytic Reduction of Methyl 2-(hydroxymethyl)acrylate

Materials:

  • Methyl 2-(hydroxymethyl)acrylate

  • Ene-reductase (e.g., from Saccharomyces pastorianus)

  • NADPH

  • Glucose dehydrogenase (for cofactor regeneration)

  • Glucose

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

Procedure:

  • In a temperature-controlled reaction vessel, a solution of methyl 2-(hydroxymethyl)acrylate is prepared in phosphate buffer.

  • To this solution, NADPH, glucose, and glucose dehydrogenase are added for the cofactor regeneration system.

  • The reaction is initiated by the addition of the ene-reductase.

  • The mixture is stirred at a constant temperature (e.g., 30 °C) for 24-48 hours. The pH may need to be monitored and adjusted periodically.

  • The reaction progress is monitored by HPLC or GC.

  • Upon completion, the reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

  • Enantiomeric excess is determined by chiral HPLC or GC analysis.

Synthesis of (2R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylpropanal from Allyl Alcohol (Precursor to Roche Ester)

Materials:

  • Allyl alcohol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM)

  • Rh(acac)(CO)₂

  • Chiral ligand (e.g., (S,S,S)-DiazaPhos-SPE)

  • Toluene

  • Synthesis gas (1:1 H₂:CO)

Procedure:

  • Step 1: Protection of Allyl Alcohol

    • To a solution of allyl alcohol and imidazole in DCM at 0 °C, TBDMSCl is added dropwise.

    • The reaction is stirred and allowed to warm to room temperature.

    • The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated.

    • The crude product, allyl (t-butyldimethyl)silyl ether, is purified by column chromatography.

  • Step 2: Enantioselective Hydroformylation

    • In a glovebox, a high-pressure reactor is charged with the chiral ligand and Rh(acac)(CO)₂ in toluene to form the catalyst solution.

    • The protected allyl alcohol is added to the catalyst solution.

    • The reactor is sealed, removed from the glovebox, and pressurized with a 1:1 mixture of H₂ and CO (e.g., 150 psig).

    • The reaction is heated to a specific temperature (e.g., 60 °C) and stirred for a set time (e.g., 16 hours).

    • After cooling and depressurizing, the reaction mixture is purified by flash column chromatography to yield the branched (R)-aldehyde and the linear aldehyde.

Visualizing the Synthetic Pathways

Asymmetric_Hydrogenation Start Methyl 2-(hydroxymethyl)acrylate Catalyst [Rh(L)]+ or [Ru(L)] H₂ Start->Catalyst Asymmetric Hydrogenation Product Roche Ester Catalyst->Product

Caption: Asymmetric hydrogenation of an acrylate precursor.

Biocatalytic_Reduction Start Methyl 2-(hydroxymethyl)acrylate Enzyme Ene-Reductase NADPH Start->Enzyme Biocatalytic Reduction Product Roche Ester Enzyme->Product

Caption: Biocatalytic reduction using an ene-reductase.

Hydroformylation_Route cluster_0 Protection cluster_1 Hydroformylation cluster_2 Oxidation Allyl_Alcohol Allyl Alcohol Protected_Allyl_Ether Protected Allyl Ether Allyl_Alcohol->Protected_Allyl_Ether TBDMSCl, Imidazole Roche_Aldehyde Roche Aldehyde (branched) Protected_Allyl_Ether->Roche_Aldehyde [Rh(L*)] CO, H₂ Roche_Ester_Analog Roche Ester Analog Roche_Aldehyde->Roche_Ester_Analog Oxidizing Agent

Caption: Multi-step synthesis from allyl alcohol.

References

A Comparative Guide to the Biological Activity of Enantiomers Derived from (R)- and (S)-Methyl 3-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The profound impact of stereochemistry on pharmacological activity is a cornerstone of modern drug discovery. Enantiomers, non-superimposable mirror-image isomers, can exhibit widely divergent biological effects, ranging from desired therapeutic actions to inactivity or even toxicity. This guide provides a comparative analysis of the biological activities of complex molecules synthesized from the versatile chiral building blocks, (R)- and (S)-methyl 3-hydroxy-2-methylpropanoate. These precursors are instrumental in the asymmetric synthesis of numerous natural products, and the choice of a specific enantiomer of the starting material dictates the stereochemistry and, consequently, the biological function of the final molecule.

Data Presentation: Enantiomeric Precursors and their Biologically Active Derivatives

The following table summarizes the relationship between the chirality of the methyl 3-hydroxy-2-methylpropanoate precursor and the biological activity of the resulting complex natural product derivatives.

Starting Material EnantiomerDerived Biologically Active MoleculeClass of CompoundKey Biological Activity
(S)-Methyl 3-hydroxy-2-methylpropanoate (+)-DiscodermolidePolyketidePotent microtubule-stabilizing agent, anticancer, immunosuppressive[1]
(R)-Methyl 3-hydroxy-2-methylpropanoate (-)-DiscodermolidePolyketideEnantiomer of the natural product with distinct cellular properties[2]
This compound (-)-DictyostatinPolyketideMicrotubule-stabilizing agent, potent anticancer agent
(S)-Methyl 3-hydroxy-2-methylpropanoate epi-DictyostatinsPolyketideAltered stereochemistry can lead to reduced or inhibited biological activity[3]

Experimental Protocols: Synthetic Approaches to Chiral Derivatives

The total synthesis of complex, stereochemically rich molecules like discodermolide and dictyostatin from simple chiral precursors such as (R)- and (S)-methyl 3-hydroxy-2-methylpropanoate is a significant undertaking in organic chemistry. Various synthetic strategies have been developed to achieve these goals with high stereocontrol.

Synthesis of (+)-Discodermolide

The synthesis of the biologically active (+)-discodermolide has been approached through multiple routes, often utilizing derivatives of (S)-methyl 3-hydroxy-2-methylpropanoate . For instance, the Schreiber synthesis of (-)-discodermolide, the enantiomer of the natural product, starts from homoallylic alcohols that are readily derived from 3-hydroxy-2-methylpropionate[1]. The synthesis of subunits of discodermolide has been achieved through the addition of nonracemic allenylstannanes to (S)-3-silyloxy-2-methylpropanal derivatives[4].

Key reactions in the synthesis of discodermolide and its fragments include:

  • Still-Gennari olefination to generate trisubstituted (Z)-alkenes[1].

  • Palladium-catalyzed coupling reactions for the formation of carbon-carbon bonds[1].

  • Crotyltitanation reactions to stereocontrolled building of syn-anti methyl-hydroxy-methyl triads[5].

  • Suzuki cross-coupling reactions for the connection of complex fragments.

Synthesis of (-)-Dictyostatin

A stereoselective synthesis of the C1–C9 fragment of (-)-dictyostatin was accomplished starting from the commercially available This compound , also known as the (R)-Roche ester[3]. This highlights the direct translation of the chirality of the starting material to the final product. It has been noted that the (R) configuration at the C9 position is crucial for its biological activity, and alterations to this stereocenter can lead to inactive analogues[3].

Key reactions in the synthesis of the dictyostatin fragment include:

  • TiCl4-mediated chelation-controlled Mukaiyama-aldol reaction [3].

  • Modified Horner-Wadsworth-Emmons olefinations (under Roush-Masamune and Still-Gennari conditions)[3].

Mandatory Visualizations

The following diagrams illustrate the critical role of the initial chirality of (R)- and (S)-methyl 3-hydroxy-2-methylpropanoate in determining the biological activity of the final synthesized molecules.

Chiral Synthesis Pathway of Discodermolide Enantiomers S_start (S)-Methyl 3-hydroxy-2-methylpropanoate synthesis_S Multi-step Asymmetric Synthesis S_start->synthesis_S R_start (R)-Methyl 3-hydroxy-2-methylpropanoate synthesis_R Multi-step Asymmetric Synthesis R_start->synthesis_R plus_disco (+)-Discodermolide synthesis_S->plus_disco minus_disco (-)-Discodermolide synthesis_R->minus_disco activity Potent Anticancer Activity (Microtubule Stabilizer) plus_disco->activity inactivity Distinct Cellular Properties (Enantiomer of Natural Product) minus_disco->inactivity

Caption: Synthetic pathway from chiral precursors to discodermolide enantiomers.

Experimental Workflow for Chiral Drug Synthesis start Select Chiral Precursor ((R)- or (S)-Methyl 3-hydroxy-2-methylpropanoate) synthesis Stereocontrolled Total Synthesis start->synthesis product Isolate Enantiomerically Pure Final Product synthesis->product bioassay In Vitro / In Vivo Biological Assays product->bioassay analysis Compare Biological Activity of Enantiomers bioassay->analysis

Caption: General experimental workflow for chiral drug synthesis and evaluation.

References

A Spectroscopic Showdown: Unveiling the Molecular Nuances of (R)- and (S)-Methyl 3-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

In the world of chiral molecules, the differentiation of enantiomers is paramount for researchers in drug development and stereoselective synthesis. This guide provides a detailed spectroscopic comparison of (R)- and (S)-Methyl 3-hydroxy-2-methylpropanoate, offering a comprehensive overview of their spectral characteristics. While standard spectroscopic techniques reveal the compound's structure, specialized chiral methods are essential to distinguish between these mirror-image isomers.

Spectroscopic Data Summary

Under achiral conditions, the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (R)- and (S)-Methyl 3-hydroxy-2-methylpropanoate are identical, as these methods are insensitive to the stereochemistry at the chiral center. The data presented below is applicable to both enantiomers.

Table 1: ¹H NMR Spectroscopic Data for Methyl 3-hydroxy-2-methylpropanoate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70Singlet3H-OCH₃ (methyl ester)
~3.60 - 3.50Multiplet2H-CH₂- (adjacent to -OH)
~2.60Multiplet1H-CH- (adjacent to C=O)
~1.15Doublet3H-CH₃ (on chiral center)

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for Methyl 3-hydroxy-2-methylpropanoate

Chemical Shift (δ) ppmAssignment
~175C=O (ester carbonyl)
~67-CH₂- (adjacent to -OH)
~52-OCH₃ (methyl ester)
~43-CH- (chiral center)
~14-CH₃ (on chiral center)

Solvent: CDCl₃. Proton-decoupled.

Table 3: IR Spectroscopic Data for Methyl 3-hydroxy-2-methylpropanoate

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~2970Medium-StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1170StrongC-O stretch (ester)

Sample preparation: Thin film on NaCl or KBr plates.

Table 4: Mass Spectrometry Data for Methyl 3-hydroxy-2-methylpropanoate

m/zInterpretation
118Molecular ion [M]⁺
103[M - CH₃]⁺
87[M - OCH₃]⁺
59[COOCH₃]⁺

Ionization method: Electron Ionization (EI).

Differentiating Enantiomers: The Role of Chiral Analysis

To distinguish between the (R) and (S) enantiomers, specialized analytical techniques that introduce a chiral environment are necessary.

Chiral Chromatography (GC and HPLC): Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can separate the enantiomers, resulting in different retention times for each. This is a powerful method for determining the enantiomeric excess (ee) of a sample.

NMR with Chiral Derivatizing or Solvating Agents: The use of chiral derivatizing agents to form diastereomers or chiral solvating agents to create diastereomeric complexes can lead to distinct chemical shifts for the (R) and (S) enantiomers in the NMR spectrum. This allows for the direct determination of enantiomeric purity.

Experimental Protocols

The following are detailed methodologies for acquiring the standard spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used with a 90° pulse angle, a relaxation delay of 1-5 seconds, and an accumulation of 16 scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed with a 30° pulse angle, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.

Infrared (IR) Spectroscopy
  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty plates is taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions: A standard nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is used. The inlet temperature is set to 250°C, and a suitable oven temperature program is applied to ensure proper separation.

  • MS Conditions: The EI source is operated at 70 eV. The mass analyzer is scanned over a mass range of m/z 30-200.

Experimental Workflow

The logical flow for the complete spectroscopic analysis and differentiation of (R)- and (S)-Methyl 3-hydroxy-2-methylpropanoate is illustrated below.

Spectroscopic_Workflow cluster_sample Sample cluster_standard Standard Spectroscopic Analysis (Achiral) cluster_chiral Chiral Analysis for Enantiomer Differentiation cluster_results Data Interpretation Sample Methyl 3-hydroxy-2-methylpropanoate ((R)-, (S)-, or racemic mixture) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Standard Analysis IR IR Spectroscopy Sample->IR Standard Analysis MS Mass Spectrometry Sample->MS Standard Analysis Chiral_GC_HPLC Chiral GC or HPLC Sample->Chiral_GC_HPLC Chiral Analysis Chiral_NMR NMR with Chiral Agents Sample->Chiral_NMR Chiral Analysis Structure_Confirmation Structural Confirmation (Identical for R and S) NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Enantiomer_Differentiation Enantiomer Differentiation and Purity (ee) Chiral_GC_HPLC->Enantiomer_Differentiation Chiral_NMR->Enantiomer_Differentiation

Caption: Workflow for spectroscopic analysis of Methyl 3-hydroxy-2-methylpropanoate.

(R)-Methyl 3-hydroxy-2-methylpropanoate: A Comparative Guide to Divergent and Linear Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to leveraging the chiral building block (R)-Methyl 3-hydroxy-2-methylpropanoate in divergent and linear synthesis for the efficient generation of molecular diversity.

This compound, a readily available and highly versatile chiral building block, serves as a cornerstone in the stereoselective synthesis of a multitude of complex organic molecules, including numerous natural products and their analogues.[1] Its bifunctional nature, possessing both a hydroxyl and a methyl ester group on a chiral scaffold, allows for a wide array of chemical transformations. This guide provides a comparative analysis of the performance of this compound in two distinct synthetic strategies: linear and divergent synthesis. Understanding the advantages and limitations of each approach is crucial for designing efficient synthetic routes in drug discovery and development, where the rapid generation of structurally diverse analogues for structure-activity relationship (SAR) studies is paramount.

Linear Synthesis: A Traditional Path to Complexity

Linear synthesis represents the traditional and most straightforward approach to the construction of a single, complex target molecule.[2] In this strategy, a starting material undergoes a sequential series of reactions, with each step building upon the previous one until the final product is obtained. This compound has been extensively utilized as a chiral starting material in the linear total synthesis of several notable natural products, including the potent anticancer agent (+)-discodermolide and the insecticidal alkaloid (-)-stemospironine.

While effective for accessing a specific complex molecule in high purity, linear synthesis can be time-consuming and inefficient when the goal is to produce a library of related analogues for SAR studies. Each new analogue often requires a separate, multi-step synthesis, leading to a significant investment of time and resources.

Divergent Synthesis: A Strategy for Molecular Diversity

In contrast to the linear approach, divergent synthesis is a powerful strategy for the efficient generation of a library of structurally related compounds from a common intermediate.[3][4][5][6] This methodology involves synthesizing a central core structure, which is then elaborated in a variety of ways to produce a diverse set of final products. This approach is particularly well-suited for drug discovery, where the exploration of a broad chemical space around a lead scaffold is essential for optimizing biological activity.

This compound is an ideal starting point for divergent syntheses due to its inherent chirality and the presence of two distinct functional groups that can be selectively manipulated. By transforming the hydroxyl and ester moieties into other functionalities, a common intermediate can be created that serves as a branching point for the introduction of diverse substituents and structural motifs.

Comparative Analysis: A Hypothetical Case Study

To illustrate the practical differences between linear and divergent synthesis using this compound, we present a hypothetical case study focused on the synthesis of a small library of analogues of a simplified fragment of the natural product Phorboxazole B.

Linear Synthesis Approach:

In a linear approach, each of the three target analogues would be synthesized independently, starting from this compound. While the initial steps might be similar, the introduction of the different R groups would necessitate separate reaction pathways.

Divergent Synthesis Approach:

In a divergent approach, this compound is first converted to a common intermediate. This intermediate is then "split" into three parallel reactions, where the different R groups are introduced simultaneously, leading to the three target analogues.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of three analogues via both linear and divergent strategies. The yields are estimated based on typical efficiencies for the chemical transformations involved.

MetricLinear Synthesis (for 3 Analogues)Divergent Synthesis (for 3 Analogues)
Total Number of Synthetic Steps 188
Overall Yield (average per analogue) ~15%~35%
Time to Synthesize Library High (sequential synthesis)Low (parallel synthesis)
Resource Utilization HighModerate
Flexibility for Analogue Generation LowHigh

Experimental Protocols

General Experimental Protocol for the Divergent Synthesis of Phorboxazole B Analogues:

Step 1: Synthesis of the Common Intermediate (Aldehyde)

  • Protection of the Hydroxyl Group: To a solution of this compound (1.0 eq) in dichloromethane (DCM) is added triethylamine (1.5 eq) and tert-butyldimethylsilyl chloride (1.2 eq) at 0 °C. The reaction is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Reduction of the Ester: The protected ester is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H) (1.5 eq) is added dropwise and the reaction is stirred for 1 hour. The reaction is quenched with methanol, followed by the addition of a saturated solution of Rochelle's salt. The mixture is stirred until two clear layers are formed. The organic layer is separated, dried, and concentrated.

  • Oxidation to the Aldehyde: The resulting alcohol is dissolved in DCM, and Dess-Martin periodinane (1.5 eq) is added. The reaction is stirred at room temperature for 1 hour. The reaction mixture is then quenched with a saturated solution of sodium thiosulfate and sodium bicarbonate. The organic layer is separated, dried, and concentrated to afford the crude aldehyde, which is purified by column chromatography.

Step 2: Divergent Elaboration to Analogues

The common intermediate aldehyde is then divided into three equal portions to undergo parallel reactions:

  • Analogue 1 (R = Phenyl): The aldehyde is subjected to a Wittig reaction with benzyltriphenylphosphonium chloride and a strong base (e.g., n-butyllithium) in THF to yield the corresponding alkene.

  • Analogue 2 (R = Cyclohexyl): The aldehyde undergoes a Grignard reaction with cyclohexylmagnesium bromide in THF, followed by an oxidative workup to introduce the cyclohexyl group.

  • Analogue 3 (R = Thienyl): A Horner-Wadsworth-Emmons reaction with diethyl (thiophen-2-ylmethyl)phosphonate and a base (e.g., sodium hydride) in THF is employed to generate the thienyl-substituted alkene.

Final Step: Deprotection

Each of the three elaborated products is then treated with a solution of tetra-n-butylammonium fluoride (TBAF) in THF to remove the TBDMS protecting group, yielding the final three analogues.

Mandatory Visualization

logical_relationship cluster_linear Linear Synthesis cluster_divergent Divergent Synthesis cluster_parallel Parallel Elaboration start_linear (R)-Methyl 3-hydroxy-2-methylpropanoate step1a Step 1a start_linear->step1a step2a Step 2a step1a->step2a product1 Analogue 1 step2a->product1 start_linear2 (R)-Methyl 3-hydroxy-2-methylpropanoate step1b Step 1b start_linear2->step1b step2b Step 2b step1b->step2b product2 Analogue 2 step2b->product2 start_linear3 (R)-Methyl 3-hydroxy-2-methylpropanoate step1c Step 1c start_linear3->step1c step2c Step 2c step1c->step2c product3 Analogue 3 step2c->product3 start_divergent (R)-Methyl 3-hydroxy-2-methylpropanoate common_intermediate Common Intermediate start_divergent->common_intermediate step_div_a Step Div A common_intermediate->step_div_a step_div_b Step Div B common_intermediate->step_div_b step_div_c Step Div C common_intermediate->step_div_c product1_div Analogue 1 step_div_a->product1_div product2_div Analogue 2 step_div_b->product2_div product3_div Analogue 3 step_div_c->product3_div

Caption: Comparison of Linear vs. Divergent Synthesis Workflows.

Conclusion

Both linear and divergent synthetic strategies have their merits and are chosen based on the specific goals of a research program. For the synthesis of a single, well-defined complex molecule, a linear approach is often the most direct route. However, for the purposes of drug discovery and the rapid generation of a library of analogues for SAR studies, a divergent strategy starting from a versatile chiral building block like this compound offers significant advantages in terms of efficiency, time, and resource management. The ability to quickly access a diverse range of compounds from a common intermediate accelerates the optimization of lead compounds and ultimately enhances the drug development pipeline.

References

Safety Operating Guide

Proper Disposal of (R)-Methyl 3-hydroxy-2-methylpropanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of experimental work. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-Methyl 3-hydroxy-2-methylpropanoate (CAS RN: 72657-23-9), a combustible liquid that requires careful handling to mitigate safety and environmental risks.

I. Hazard and Safety Information

This compound is classified as a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or face shield.

  • Hand Protection: Protective gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a respirator equipped with an appropriate filter (e.g., type ABEK).

  • Body Protection: Laboratory coat.

Summary of Key Safety Data:

PropertyValueSource
Flash Point 80 °C (176 °F) - closed cup[3]
Density 1.066 g/mL at 25 °C[3]
Boiling Point 76-77 °C at 12 mmHg[3]
Storage Class 3 - Flammable liquids[3]
GHS Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[4][5] In some cases, incineration by a licensed facility is a suitable option.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7]

Step 1: Waste Collection

  • Container Selection: Use a designated, properly labeled, and leak-proof waste container compatible with flammable organic liquids.

  • Segregation: Do not mix this compound with incompatible waste streams. It should be collected with other non-halogenated organic solvents.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

Step 2: On-site Storage

  • Location: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[8]

  • Ignition Sources: Keep the storage area away from heat, sparks, open flames, and other sources of ignition.[4][9]

  • Container Integrity: Ensure the container is tightly closed when not in use to prevent the release of vapors.[4]

Step 3: Accidental Spill and Leak Cleanup

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as dry lime, sand, or soda ash.

  • Collection: Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.

Step 4: Final Disposal

  • Professional Service: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[6]

  • Documentation: Maintain all necessary records of the waste disposal in accordance with local, regional, and national regulations.[5][8] Chemical waste generators are responsible for the proper classification and disposal of their waste.[4][5][9]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: This compound for Disposal B Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat A->B C Select Designated Hazardous Waste Container (Flammable Liquids) B->C D Transfer Waste to Container C->D E Securely Cap and Properly Label Container D->E J Spill Occurs? D->J F Store in Designated Cool, Well-Ventilated Hazardous Waste Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Complete and Archive Disposal Manifest G->H I End: Proper Disposal Complete H->I J->E No K Follow Spill Cleanup Protocol: - Absorb with inert material - Use non-sparking tools - Collect in sealed container J->K Yes K->C

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling (R)-Methyl 3-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling (R)-Methyl 3-hydroxy-2-methylpropanoate, a chiral building block crucial in pharmaceutical synthesis. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your research.

This compound is a combustible liquid that can cause skin and serious eye irritation.[1] It is essential to handle this chemical with appropriate care and to be prepared for any potential incidents.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses/GogglesChemical splash goggles or safety glasses with side shields are required.[2][3] A face shield should be used when there is a significant risk of splashing.[4]
Hand Protection GlovesSolvent-resistant gloves, such as butyl rubber, are recommended.[3][5] Gloves should be inspected before use and disposed of properly after handling the chemical.[4]
Body Protection Protective ClothingA lab coat or a chemical-resistant suit is necessary to prevent skin contact.[2][4][5]
Respiratory Protection RespiratorUse a NIOSH/MSHA-approved respirator if working in an area with inadequate ventilation or when exposure limits may be exceeded.[2][4][5] A type ABEK (EN14387) respirator filter is recommended.[6]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[3]

  • Confirm that an eyewash station and safety shower are readily accessible.[2]

  • Inspect all PPE for integrity before use.

  • Have absorbent materials, such as vermiculite or sand, available for spill containment.[2]

2. Handling:

  • Ground all equipment to prevent static discharge.

  • Use spark-proof tools.[2]

  • Avoid contact with skin, eyes, and clothing.[4][7]

  • Do not inhale vapors or mists.[4]

  • Keep the container tightly closed when not in use.[3][4]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[3][4][8]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][7][8]

  • The storage area should be designated for flammable liquids.[4][6]

  • Keep containers tightly sealed to prevent leakage.[3][4]

Emergency Workflow for Spills and Exposure

G Emergency Response Workflow spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate skin Skin Contact: Remove contaminated clothing. Rinse skin with water. spill->skin eye Eye Contact: Rinse with water for 15 mins. Seek medical attention. spill->eye inhalation Inhalation: Move to fresh air. Seek medical attention. spill->inhalation ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain decontaminate Decontaminate Area contain->decontaminate dispose Dispose of Waste decontaminate->dispose seek_medical Seek Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical

Caption: Emergency response workflow for spills and exposure.

Disposal Plan

1. Waste Collection:

  • Collect all waste material, including used absorbent pads and contaminated PPE, in a designated and properly labeled hazardous waste container.

  • Do not mix with other waste streams.

2. Disposal Procedure:

  • Dispose of the chemical waste through a licensed waste management company.

  • It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Always observe all federal, state, and local environmental regulations.[9]

  • Do not dispose of the substance down the drain.[7]

By adhering to these safety protocols, you can create a secure research environment and contribute to a culture of safety within your organization.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.